Endoxifen (Z-isomer)
Description
BenchChem offers high-quality Endoxifen (Z-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Endoxifen (Z-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H31NO2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
methane;4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C25H27NO2.CH4/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H4/b25-24-; |
InChI Key |
NZAMWVYIWADKEO-BJFQDICYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of (Z)-Endoxifen: A Technical Guide
Introduction
(Z)-Endoxifen, the most clinically significant active metabolite of tamoxifen (B1202), is a selective estrogen receptor modulator (SERM) that has garnered substantial interest in the field of oncology, particularly for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its development was spurred by the need to overcome the limitations of tamoxifen, primarily the variability in its metabolism due to the polymorphic nature of the cytochrome P450 2D6 (CYP2D6) enzyme.[2] Patients with certain CYP2D6 genotypes, known as "poor metabolizers," exhibit lower plasma concentrations of endoxifen, which has been linked in some studies to a higher risk of disease relapse.[1] By directly administering (Z)-endoxifen, it is possible to achieve therapeutic concentrations irrespective of a patient's CYP2D6 metabolic status.[3]
This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of (Z)-endoxifen, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Mechanism of Action
(Z)-Endoxifen exerts its anticancer effects through a dual mechanism of action. Primarily, as a SERM, it competitively binds to estrogen receptors (ERα and ERβ) with an affinity approximately 100-fold greater than that of tamoxifen.[1] This binding induces a conformational change in the receptor, which then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, ultimately modulating the transcription of estrogen-responsive genes and inhibiting tumor cell proliferation.[4]
Quantitative Preclinical Data
The preclinical efficacy of (Z)-endoxifen has been demonstrated in various in vitro and in vivo models.
| Parameter | Cell Line | Value | Reference |
| Antiproliferative Activity | |||
| IC50 | MCF7AC1 & MCF7LR | 0.1-5 µM (7 days) | [7] |
| hERG Inhibition | |||
| IC50 | hERG-expressing cells | 1.6 µM | [7][8] |
Pharmacokinetics: Preclinical and Clinical Data
Pharmacokinetic studies have been crucial in the development of (Z)-endoxifen, demonstrating its ability to achieve higher and more consistent plasma concentrations compared to tamoxifen administration.
Table 1: Pharmacokinetic Parameters of (Z)-Endoxifen from Phase I Clinical Trials
| Parameter | Dose | Value | Study | Reference |
| NCT01327781 | ||||
| Cmax (Day 1) | 20-160 mg | Dose-dependent increase | Goetz et al. | [1][9] |
| AUC (Day 1) | 20-160 mg | Dose-dependent increase | Goetz et al. | [1][9] |
| Css | 20 mg/day | 0.39 µM | Goetz et al. | [1] |
| Css | 40 mg/day | > 1 µM | Goetz et al. | [9] |
| Css | 100 mg/day | 2.48 µM | Goetz et al. | [1] |
| Css | 160 mg/day | 3.6 µM | Goetz et al. | [9] |
| NCT01273168 | ||||
| Cmax (Day 28) | 120 mg/day (DL6) | 2.86 µM | National Cancer Institute | [10] |
| C24h (Day 1) | 20 mg/day (DL1) | 67 nM | National Cancer Institute | [10] |
| C24h (Day 1) | 360 mg/day (DL8) | 1810 nM | National Cancer Institute | [10] |
| Elimination Half-life (t½) | 20-360 mg | 30.6–55.9 hours | National Cancer Institute | [10] |
| Population Pharmacokinetics | ||||
| Apparent Total Clearance | 20-360 mg | 4.89 L/h | Zang et al. | [11] |
| Apparent Central Volume of Distribution | 20-360 mg | 323 L | Zang et al. | [11] |
| Apparent Peripheral Volume of Distribution | 20-360 mg | 39.7 L | Zang et al. | [11] |
Clinical Development
(Z)-Endoxifen has undergone several Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antitumor activity.
Table 2: Summary of Key Phase I Clinical Trial Results
| Trial ID | Patient Population | No. of Patients | Dose Range | Key Findings | Reference |
| NCT01327781 | ER+ metastatic breast cancer, AI refractory | 41 (38 evaluable) | 20-160 mg/day | MTD not reached. Clinical Benefit Rate (PR + SD ≥6 mo): 26.3%. Antitumor activity observed even in patients with prior tamoxifen progression. | [2][4][9][12] |
| NCT01273168 | Advanced gynecologic, desmoid, and hormone receptor-positive solid tumors | 40 (34 evaluable) | 20-360 mg/day | MTD not established. 3 partial responses and 8 with prolonged stable disease (≥ 6 cycles). Antitumor activity in patients with prior tamoxifen progression. | [10] |
Experimental Protocols
Synthesis and Purification of (Z)-Endoxifen
A multi-gram scale, stereoselective synthesis of (Z)-endoxifen has been developed to ensure a reliable supply for preclinical and clinical studies.[13][14]
Protocol: Purification of (Z)-Endoxifen via Trituration [15]
-
Dissolution: Dissolve the crude mixture of (Z)- and (E)-endoxifen in a minimal amount of dichloromethane.
-
Precipitation: Slowly add methanol with stirring until a precipitate forms.
-
Stirring: Continue stirring the suspension for several hours at room temperature.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold methanol.
-
Drying: Dry the solid under vacuum to obtain purified (Z)-endoxifen.
-
Analysis: Confirm purity and the Z/E ratio using HPLC and NMR.
In Vitro Cell Proliferation Assay
The anti-proliferative effects of (Z)-endoxifen are commonly evaluated using ER+ breast cancer cell lines such as MCF-7.[16]
Protocol: MCF-7 Cell Proliferation Assay [16]
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For at least 72 hours prior to the assay, culture cells in estrogen-free medium (phenol red-free medium with charcoal-stripped FBS) to enhance estrogenic response.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a stock solution of (Z)-endoxifen hydrochloride in DMSO. Perform serial dilutions in estrogen-free medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of (Z)-endoxifen.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
Quantification of Cell Proliferation: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This involves adding the reagent, mixing to induce cell lysis, incubating to stabilize the signal, and measuring luminescence.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to a vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Studies
To evaluate the in vivo anti-tumor activity of (Z)-endoxifen, xenograft models using human breast cancer cell lines in immunocompromised mice are frequently employed.[17]
Protocol: MCF-7 Xenograft Model [17]
-
Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 5-6 weeks of age.
-
Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Xenograft Establishment: Resuspend MCF-7 cells in a suitable medium like Matrigel to a final concentration of 1-5 x 10^7 cells/mL. To support initial tumor growth, a 17β-estradiol pellet can be implanted subcutaneously one day before cell injection. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Prepare the dosing solution of (Z)-endoxifen hydrochloride daily. Administer (Z)-endoxifen orally at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weight. A portion of the tumor can be fixed for histopathological analysis (e.g., H&E staining) to assess for necrosis and morphology.
Quantification of (Z)-Endoxifen in Plasma
Accurate quantification of (Z)-endoxifen in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[18][19][20]
Protocol: HPLC Method for (Z)-Endoxifen Quantification [20]
-
Chromatographic System: A standard HPLC system with UV detection.
-
Column: Zodiac C18 column.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid buffer and acetonitrile (B52724) (78:22 ratio).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 278 nm.
-
Sample Preparation: Protein precipitation of plasma samples followed by centrifugation. The supernatant is then injected into the HPLC system.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify (Z)-endoxifen in the samples.
Conclusion
The development of (Z)-endoxifen represents a significant advancement in endocrine therapy for ER+ breast cancer. By bypassing the metabolic variability associated with tamoxifen, (Z)-endoxifen offers the potential for more consistent and effective treatment for a broader patient population. Its dual mechanism of action, targeting both the estrogen receptor and the PKCβ1/AKT pathway, may provide additional benefits, particularly in endocrine-resistant disease. The comprehensive preclinical and clinical data gathered to date support its continued investigation and potential as a valuable therapeutic option in oncology. The detailed experimental protocols outlined in this guide provide a foundation for further research and development in this promising area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 4. First-in-Human Phase I Study of the Tamoxifen Metabolite Z-Endoxifen in Women With Endocrine-Refractory Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. healthinformaticsjournal.com [healthinformaticsjournal.com]
Endoxifen: A Technical Guide to the Active Metabolite of Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoxifen (B1662132), the key active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) that plays a pivotal role in the efficacy of tamoxifen therapy for estrogen receptor-positive (ER+) breast cancer. Unlike its parent drug, endoxifen's formation is heavily dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations and, consequently, clinical outcomes. This technical guide provides an in-depth exploration of endoxifen, encompassing its mechanism of action, pharmacokinetics, the critical role of CYP2D6, and its emerging potential as a standalone therapeutic agent. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.
Introduction
Tamoxifen has long been a cornerstone in the treatment and prevention of ER+ breast cancer.[1] As a prodrug, its therapeutic efficacy is reliant on its metabolic conversion to active metabolites, primarily 4-hydroxytamoxifen (B85900) (4-HT) and endoxifen (4-hydroxy-N-desmethyltamoxifen).[2][3] While both metabolites exhibit significantly higher affinity for the estrogen receptor than tamoxifen itself, endoxifen is considered the most clinically relevant due to its substantially higher plasma concentrations in patients.[2] However, the metabolic pathway to endoxifen is a complex process, creating challenges in achieving consistent therapeutic levels across all patients. This guide delves into the core scientific and technical aspects of endoxifen, providing a comprehensive resource for the scientific community.
Mechanism of Action
Endoxifen exerts its anti-estrogenic effects primarily through competitive binding to the estrogen receptor alpha (ERα), thereby blocking the proliferative signaling of estrogen in breast cancer cells.[4] Its mechanism is multifaceted and concentration-dependent.[5]
Key Mechanistic Features:
-
Competitive ERα Antagonism: Endoxifen binds to ERα with an affinity that is 30-100 times greater than that of tamoxifen, effectively inhibiting the transcriptional activity of the receptor.[2][6]
-
ERα Degradation: Unlike tamoxifen and 4-HT, higher concentrations of endoxifen have been shown to induce the proteasomal degradation of ERα, a mechanism shared with pure anti-estrogens like fulvestrant.[7][8] This dual action of receptor blockade and degradation contributes to its potent anti-tumor activity.
-
Modulation of Gene Expression: Treatment of breast cancer cells with endoxifen leads to a unique gene expression profile compared to other anti-estrogens, suggesting distinct molecular mechanisms of action.[7]
-
Inhibition of Protein Kinase C (PKC): Endoxifen is also a potent inhibitor of PKC, an enzyme implicated in cell signaling and proliferation.[9] This activity may contribute to its therapeutic effects and is being explored in other indications like bipolar disorder.[10]
Signaling Pathway Diagram
Caption: Endoxifen's anti-cancer effects via ERα antagonism and degradation, and PKC inhibition.
Pharmacokinetics and Metabolism
The clinical pharmacology of endoxifen is intrinsically linked to the metabolism of its parent drug, tamoxifen.
The Metabolic Conversion of Tamoxifen to Endoxifen
Tamoxifen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major pathway to endoxifen involves two key steps:
-
N-desmethylation: Tamoxifen is first metabolized to N-desmethyltamoxifen by CYP3A4/5.[11]
-
Hydroxylation: N-desmethyltamoxifen is then converted to endoxifen by CYP2D6.[1][11]
An alternative, minor pathway involves the initial hydroxylation of tamoxifen to 4-hydroxytamoxifen by CYP2D6, which is then metabolized to endoxifen by CYP3A4/5.[11]
Metabolic Pathway Diagram
Caption: The primary metabolic pathways for the conversion of tamoxifen to its active metabolite, endoxifen.
The Critical Role of CYP2D6
CYP2D6 is a highly polymorphic enzyme, with over 100 known allelic variants that can result in normal, intermediate, poor, or ultrarapid metabolizer phenotypes.[6] This genetic variation is a major determinant of endoxifen plasma concentrations in patients receiving tamoxifen.[12][13]
-
Poor and Intermediate Metabolizers: Individuals with reduced or absent CYP2D6 activity exhibit significantly lower endoxifen levels, which has been associated with worse clinical outcomes in some studies.[12][14]
-
Drug-Drug Interactions: Concomitant use of strong CYP2D6 inhibitors, such as certain antidepressants (e.g., paroxetine, fluoxetine), can also markedly reduce endoxifen concentrations, phenocopying a poor metabolizer genotype.[12][13]
The controversy surrounding the clinical utility of CYP2D6 genotyping for guiding tamoxifen therapy persists, with some studies showing a strong correlation with outcomes and others not.[14][15] However, the substantial evidence linking CYP2D6 activity to endoxifen levels is undeniable.[16]
Pharmacokinetic Parameters
The direct oral administration of endoxifen circumvents the variability associated with tamoxifen metabolism.[17] Clinical studies have demonstrated that orally administered Z-endoxifen is safe, well-tolerated, and achieves therapeutic concentrations independent of a patient's CYP2D6 status.[18][19]
| Parameter | Tamoxifen (20 mg) | Endoxifen (from 20 mg Tamoxifen) | Z-Endoxifen (oral, single dose) |
| Cmax | ~40 ng/mL[2] | 24.4 ± 16.2 ng/mL[7] | 1.36 - 14.5 ng/mL (for 0.5 - 4 mg doses)[20] |
| Tmax | 4-7 hours[2] | - | 6 ± 2.9 hours[20] |
| Half-life (t1/2) | 5-7 days[2] | - | 54.9 ± 8.6 hours[20] |
| AUC (0-inf) | - | - | 99.1 - 763 ng.h/mL (for 0.5 - 4 mg doses)[20] |
Data presented as mean ± SD where available.
Quantitative Data Summary
| Parameter | Endoxifen | 4-Hydroxytamoxifen | Estradiol | Tamoxifen |
| Relative Binding Affinity for ERα | ~100x > Tamoxifen[8] | ~100x > Tamoxifen[8] | 100% (Reference) | 1% of Estradiol |
| Relative Binding Affinity for ERβ | 4.75% of Estradiol[21] | - | 100% (Reference) | - |
| IC50 for BT474 cell growth inhibition | 54 nM[22] | - | - | - |
| Typical Plasma Concentration (from 20mg Tamoxifen) | 24.4 ± 16.2 ng/mL[7] | 3.0 ± 1.5 ng/mL[7] | - | 133.8 ± 59.16 ng/mL[7] |
Experimental Protocols
Quantification of Tamoxifen and its Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous measurement of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma.
Objective: To accurately quantify tamoxifen and its major metabolites in plasma samples for pharmacokinetic studies and therapeutic drug monitoring.
Principle: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the analytes, which are then detected and quantified by tandem mass spectrometry (MS/MS).
Materials:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
C18 analytical column
-
Human plasma samples
-
Reference standards for tamoxifen, endoxifen, N-desmethyltamoxifen, and 4-hydroxytamoxifen
-
Internal standard (e.g., deuterated tamoxifen)
-
Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (LC-MS grade)
-
Protein precipitation solution (e.g., ACN with internal standard)
-
Centrifuge, vortex mixer, pipettes
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold protein precipitation solution (e.g., acetonitrile containing the internal standard).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: Develop a gradient to separate the analytes of interest. A typical gradient might start at 95% A, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for each analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the reference standards spiked into blank plasma and prepared as described above.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a linear regression model to determine the concentrations in the unknown samples.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the quantification of endoxifen in plasma samples using LC-MS/MS.
Clinical Significance and Future Directions
The significant variability in endoxifen levels among patients on tamoxifen has profound clinical implications. Lower endoxifen concentrations have been linked to a higher risk of breast cancer recurrence in some, but not all, clinical studies.[12][14] This has led to the hypothesis that direct administration of endoxifen could provide a more reliable and effective therapeutic option for all patients, regardless of their CYP2D6 genotype.
Ongoing Research and Development:
-
Clinical Trials: Phase I and II clinical trials of orally administered Z-endoxifen have demonstrated promising anti-tumor activity and a manageable safety profile in patients with endocrine-refractory metastatic breast cancer.[1][7][19]
-
Overcoming Resistance: Endoxifen is being investigated as a treatment for patients who have developed resistance to tamoxifen or aromatase inhibitors.[23][24] The distinct mechanism of action of endoxifen may allow it to be effective in these settings.
-
Neoadjuvant Setting: Studies are exploring the use of endoxifen in the window between diagnosis and surgery to reduce tumor cell proliferation.[25]
-
Dose Adjustment: Research is ongoing to determine if dose escalation of tamoxifen in CYP2D6 poor and intermediate metabolizers can raise endoxifen levels to a therapeutic threshold without increasing toxicity.[26]
Conclusion
Endoxifen is the primary active metabolite responsible for the therapeutic effects of tamoxifen. Its formation is critically dependent on the polymorphic CYP2D6 enzyme, leading to significant inter-patient variability in drug exposure and clinical response. The direct administration of endoxifen represents a promising strategy to overcome the limitations of tamoxifen metabolism, potentially offering a more consistent and effective endocrine therapy for patients with ER+ breast cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance our understanding and application of this potent anti-cancer agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. dc.uthsc.edu [dc.uthsc.edu]
- 4. What is Endoxifen used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens | PLOS One [journals.plos.org]
- 9. Endoxifen is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. mdpi.com [mdpi.com]
- 12. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coprescription of Tamoxifen and Medications That Inhibit CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. primescholars.com [primescholars.com]
- 16. researchgate.net [researchgate.net]
- 17. Orally administered endoxifen is a new therapeutic agent for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bringing the Breast Cancer Drug Endoxifen from Bench to Bedside - NCI [cancer.gov]
- 19. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Endoxifen - Wikipedia [en.wikipedia.org]
- 22. axonmedchem.com [axonmedchem.com]
- 23. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. targetedonc.com [targetedonc.com]
- 26. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of CYP2D6 in Z-Endoxifen Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, tamoxifen's efficacy is critically dependent on its metabolic activation into more potent antiestrogenic metabolites. Among these, (Z)-endoxifen is considered the most clinically significant due to its high affinity for the estrogen receptor and its substantially greater plasma concentrations compared to other active metabolites. The formation of (Z)-endoxifen is predominantly catalyzed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Genetic variations in the CYP2D6 gene can lead to profound inter-individual differences in enzyme activity, resulting in distinct metabolizer phenotypes. This variability directly impacts systemic endoxifen (B1662132) exposure, which has been linked to variations in clinical outcomes. This technical guide provides an in-depth examination of the pivotal role of CYP2D6 in (Z)-endoxifen formation, detailing the underlying metabolic pathways, summarizing key quantitative data on enzyme kinetics and plasma concentrations, and outlining the experimental protocols essential for investigating this critical pharmacogenomic interaction.
Introduction
Tamoxifen therapy has significantly reduced breast cancer recurrence and mortality.[1] However, a notable variability in patient response and outcomes has been a long-standing clinical challenge. A key factor underlying this variability is the pharmacogenomics of tamoxifen metabolism. The drug undergoes extensive hepatic biotransformation to form several metabolites, with (Z)-endoxifen and 4-hydroxytamoxifen (B85900) (4-OH-TAM) being the most potent in suppressing estrogen-dependent cell proliferation.[2]
Endoxifen exhibits a 30- to 100-fold greater anti-estrogenic activity than tamoxifen itself and is present at significantly higher concentrations in the plasma than 4-OH-TAM, making it the primary mediator of tamoxifen's therapeutic effect.[2] The metabolic pathway leading to endoxifen is a two-step process, with the final, rate-limiting step being almost exclusively catalyzed by the CYP2D6 enzyme.[3] The CYP2D6 gene is one of the most polymorphic drug-metabolizing genes, with over 100 known alleles that can result in absent, decreased, normal, or increased enzyme activity.[4] This genetic diversity is the primary determinant of a patient's ability to generate therapeutic concentrations of endoxifen, forming the basis for personalized tamoxifen therapy strategies.
The Metabolic Pathway of Tamoxifen to (Z)-Endoxifen
Tamoxifen is metabolized through two principal pathways in the liver, both culminating in the formation of (Z)-endoxifen.
-
Major Pathway: Approximately 90% of tamoxifen is first N-demethylated by CYP3A4 and CYP3A5 to form the primary, less active metabolite, N-desmethyltamoxifen. Subsequently, N-desmethyltamoxifen undergoes 4-hydroxylation, a reaction almost exclusively catalyzed by CYP2D6, to produce (Z)-endoxifen.[2] This step is considered rate-limiting in the bioactivation of tamoxifen.
-
Minor Pathway: A smaller fraction of tamoxifen is directly 4-hydroxylated by CYP2D6 to form 4-hydroxytamoxifen. This active metabolite is then N-demethylated by CYP3A4/5 to yield (Z)-endoxifen.[3]
Given that CYP2D6 is central to both pathways, particularly the major route, its functional status is the most critical factor determining the systemic exposure to (Z)-endoxifen.
Quantitative Data
The functional consequence of CYP2D6 genetic variation is evident in both in vitro enzyme activity and in vivo plasma concentrations of (Z)-endoxifen.
In Vitro Enzyme Kinetics
The kinetic parameters for the formation of (Z)-endoxifen (via 4-hydroxylation of N-desmethyltamoxifen) have been characterized for numerous CYP2D6 allelic variants using recombinant enzymes. This data provides a direct measure of the functional impact of specific genetic changes. A comprehensive study by van der Aa et al. characterized 50 allelic variants.[1][5]
Table 1: In Vitro Kinetic Parameters of N-desmethyltamoxifen 4-hydroxylation for Selected CYP2D6 Variants
| CYP2D6 Allele | Functional Status | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (CLint, Vmax/Km) (% of CYP2D6.1) |
|---|---|---|---|---|
| CYP2D6.1 | Normal Function | 1.3 ± 0.2 | 114.7 ± 4.9 | 100% |
| CYP2D6.2 | Normal Function | 2.0 ± 0.5 | 93.3 ± 9.1 | 53% |
| CYP2D6.4 | No Function | Not Determined | Not Determined | Not Determined |
| CYP2D6.5 | No Function | Not Determined | Not Determined | Not Determined |
| CYP2D6.9 | Decreased Function | 1.8 ± 0.4 | 56.7 ± 5.0 | 36% |
| CYP2D6.10 | Decreased Function | 6.0 ± 0.8 | 102.3 ± 6.6 | 20% |
| CYP2D6.17 | Decreased Function | 2.2 ± 0.2 | 87.0 ± 3.0 | 45% |
| CYP2D6.41 | Decreased Function | 1.4 ± 0.1 | 90.0 ± 2.0 | 73% |
Data sourced from van der Aa et al., 2014.[1][5] Kinetic parameters for no-function alleles could not be determined as metabolite production was below the limit of detection.
In Vivo Plasma Concentrations
Clinical studies consistently demonstrate a strong correlation between CYP2D6 genotype-predicted phenotype and steady-state plasma concentrations of (Z)-endoxifen in patients receiving standard tamoxifen doses (typically 20 mg/day).
Table 2: Steady-State (Z)-Endoxifen Plasma Concentrations by CYP2D6 Metabolizer Phenotype
| CYP2D6 Phenotype | Description | Mean (Z)-Endoxifen Concentration (ng/mL) | Standard Deviation (ng/mL) |
|---|---|---|---|
| Poor Metabolizer (PM) | Two no-function alleles | 8.8 | 7.2 |
| Intermediate Metabolizer (IM) | One normal-function and one decreased-function allele, or two decreased-function alleles | 13.0 - 18.0 | Varies by study |
| Normal (Extensive) Metabolizer (NM/EM) | Two normal-function alleles | 22.3 | 11.8 |
| Ultrarapid Metabolizer (UM) | Multiple copies of normal-function alleles | > 22.3 | Varies by study |
Data compiled from a meta-analysis and representative clinical trials.[6][7] Absolute values vary between studies but the gene-dose relationship is consistently observed.
A therapeutic threshold of 5.9 ng/mL for (Z)-endoxifen has been suggested, below which patients may have an increased risk of breast cancer recurrence. A significant proportion of PMs and some IMs fail to achieve this threshold on standard tamoxifen doses.
Experimental Protocols
Investigating the role of CYP2D6 in endoxifen formation requires a combination of genotyping to determine the genetic basis for enzyme function and analytical chemistry to quantify metabolite levels.
Protocol: In Vitro CYP2D6 Enzyme Kinetics Assay
This protocol outlines a method to determine the kinetic parameters of endoxifen formation from its precursor, N-desmethyltamoxifen, using recombinant CYP2D6 enzymes.
-
Expression of CYP2D6 Variants:
-
Transfect COS-7 cells (or a similar mammalian cell line) with expression vectors containing the cDNA for the desired CYP2D6 allelic variants (e.g., CYP2D6.1, CYP2D6.10).
-
Culture cells for 48-72 hours to allow for protein expression.
-
Prepare microsomes from the transfected cells via differential centrifugation.
-
-
Incubation Reaction:
-
Prepare incubation mixtures in a 96-well plate. Each well should contain:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Microsomal protein (containing the specific CYP2D6 variant).
-
N-desmethyltamoxifen (substrate) at varying concentrations (e.g., 0.1 to 25 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), containing an internal standard (e.g., deuterated endoxifen).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of (Z)-endoxifen formed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method (see Protocol 4.3).
-
-
Data Analysis:
-
Calculate the reaction velocity (V) at each substrate concentration.
-
Plot velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Calculate the intrinsic clearance as Vmax/Km.
-
Protocol: CYP2D6 Genotyping
This protocol describes a common method for identifying key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.
-
Sample Collection and DNA Extraction:
-
Collect whole blood (in EDTA tubes), saliva, or buccal swabs from subjects.
-
Extract genomic DNA using a commercially available kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.
-
Quantify DNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
-
SNP Genotyping using TaqMan qPCR:
-
Select validated TaqMan SNP Genotyping Assays for the CYP2D6 alleles of interest (e.g., for *3, *4, *6, *10, *41).
-
Prepare a qPCR reaction mix containing TaqMan Genotyping Master Mix, the specific assay (probes and primers), and the extracted genomic DNA.
-
Run the reaction on a real-time PCR instrument using the recommended thermal cycling conditions.
-
Analyze the resulting amplification plots to determine the genotype for each SNP.
-
-
Copy Number Variation (CNV) Analysis:
-
Select a validated TaqMan Copy Number Assay for CYP2D6.
-
Run a duplex qPCR with the CYP2D6 target assay and a reference assay for a stable gene with two copies (e.g., RNase P).
-
Analyze the data using dedicated software (e.g., CopyCaller™ Software) to determine the CYP2D6 gene copy number.
-
-
Phenotype Assignment:
-
Combine the SNP and CNV results to determine the patient's diplotype (the combination of two alleles).
-
Translate the diplotype into a metabolizer phenotype (Poor, Intermediate, Normal, or Ultrarapid) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).
-
Protocol: Quantification of (Z)-Endoxifen in Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of (Z)-endoxifen in patient plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To an aliquot of plasma (e.g., 100 µL), add an internal standard solution (e.g., d5-(Z)-endoxifen in methanol) to correct for extraction variability.
-
Add a protein precipitation agent (e.g., cold acetonitrile or methanol) to the plasma, vortex thoroughly, and incubate at a low temperature to facilitate protein crashing.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis. Evaporate to dryness under nitrogen and reconstitute in mobile phase if necessary.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample onto an HPLC or UPLC system.
-
Use a C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18) to separate (Z)-endoxifen from other tamoxifen metabolites and endogenous plasma components.[1]
-
Employ a gradient elution method with two mobile phases, typically:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
-
The gradient is programmed to increase the percentage of Mobile Phase B over the run time to elute the analytes.
-
-
Detection and Quantification (MS/MS):
-
The column eluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for both (Z)-endoxifen and its deuterated internal standard, ensuring high specificity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by analyzing calibration standards of known (Z)-endoxifen concentrations prepared in blank plasma.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of (Z)-endoxifen in the unknown samples by interpolating their peak area ratios from the linear regression of the standard curve.
-
Conclusion
The cytochrome P450 2D6 enzyme is the linchpin in the metabolic activation of tamoxifen to its most crucial active metabolite, (Z)-endoxifen. The extensive genetic polymorphism of the CYP2D6 gene provides a clear mechanistic basis for the wide inter-individual variability observed in endoxifen plasma concentrations and, consequently, in tamoxifen treatment efficacy and toxicity. Quantitative analysis, through both in vitro kinetic studies and in vivo plasma measurements, has solidified the strong relationship between CYP2D6 genotype and metabolic capacity. The detailed experimental protocols provided herein serve as a foundation for researchers and drug developers to further explore this critical pharmacogenomic interaction, aiming to optimize tamoxifen therapy and improve outcomes for breast cancer patients through personalized medicine.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Functional characterization of wild-type and 49 CYP2D6 allelic variants for N-desmethyltamoxifen 4-hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic modelling to assess the impact of CYP2D6 and CYP3A metabolic phenotypes on the pharmacokinetics of tamoxifen and endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Prediction of Endoxifen Metabolism by CYP2D6 Genotype in Breast Cancer Patients Treated with Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Endoxifen: A Comprehensive Technical Guide on its Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-Endoxifen, the most clinically significant active metabolite of tamoxifen (B1202), represents a potent and direct-acting selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action is multifaceted, primarily centered on high-affinity competitive antagonism of the estrogen receptor alpha (ERα). This direct action circumvents the need for metabolic activation by the polymorphic enzyme CYP2D6, offering a significant advantage over its parent drug, tamoxifen. Beyond its canonical role as a SERM, emerging evidence indicates that at clinically achievable concentrations, (Z)-Endoxifen also engages in ERα-independent signaling, notably through the inhibition of the PI3K/AKT/mTOR pathway and direct interaction with Protein Kinase C beta 1 (PKCβ1). This whitepaper provides an in-depth technical overview of the molecular mechanisms of (Z)-Endoxifen, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Targeting the Estrogen Receptor α
(Z)-Endoxifen's principal anti-tumor activity in ER+ breast cancer stems from its direct and competitive binding to the estrogen receptor alpha (ERα). As a SERM, it functions as an antagonist in breast tissue, effectively blocking the proliferative signals mediated by estrogen.
High-Affinity Binding to ERα
(Z)-Endoxifen exhibits a significantly higher binding affinity for ERα compared to tamoxifen, approximately 100-fold greater[1][2][3]. This enhanced affinity is attributed to the presence and specific positioning of a phenolic hydroxyl group, which allows for deeper penetration into the ligand-binding pocket of the receptor[2]. This potent binding displaces the natural ligand, 17β-estradiol, preventing the receptor from adopting an agonistic conformation.
Modulation of ERα Conformation and Co-regulator Recruitment
Upon binding, (Z)-Endoxifen induces a conformational change in ERα that is distinct from that induced by estradiol. This altered conformation hinders the recruitment of co-activator proteins essential for the transcription of estrogen-responsive genes. Instead, it promotes the recruitment of co-repressor proteins, leading to the silencing of genes involved in cell proliferation and survival.
Downregulation of ERα Protein Expression
A key differentiator between (Z)-Endoxifen and tamoxifen is its ability to induce the degradation of the ERα protein[4]. At clinically relevant concentrations (typically above 40 nM), (Z)-Endoxifen targets ERα for proteasomal degradation, a mechanism more akin to selective estrogen receptor degraders (SERDs) like fulvestrant[4]. This reduction in total ERα levels further diminishes the cellular capacity to respond to estrogenic stimuli.
ERα-Independent Mechanisms of Action
Recent studies have illuminated that (Z)-Endoxifen's anti-cancer effects extend beyond ERα antagonism, particularly at the higher plasma concentrations achieved with direct administration[5][6][7].
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
(Z)-Endoxifen has been shown to uniquely inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival[6]. This inhibition is observed in both endocrine-sensitive and resistant breast cancer models. Specifically, (Z)-Endoxifen can reduce the levels of both phosphorylated and total AKT, a key node in this pathway.
Direct Interaction with Protein Kinase C Beta 1 (PKCβ1)
At clinically attainable concentrations, (Z)-Endoxifen directly binds to and inhibits the activity of PKCβ1, an oncogenic kinase[6][7]. This interaction contributes to the downstream inhibition of AKT signaling and the induction of apoptosis, providing a parallel mechanism for its anti-tumor effects[6].
Data Presentation
In Vitro Efficacy
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | MCF-7 | Estrogen-deprived | 100 nM | [8] |
| IC50 | MCF-7 | 1 nM Estradiol | 500 nM | [8] |
| IC50 | T47D | Not Specified | 4.29 µM | [9] |
Clinical Efficacy in ER+ Metastatic Breast Cancer
| Clinical Trial Phase | Patient Population | Treatment | Clinical Benefit Rate (CBR) | Partial Response (PR) | Reference |
| Phase I/II | Progressed on prior endocrine therapies | (Z)-Endoxifen | 26.3% (95% CI, 13.4%-43.1%) | 3 patients | [10] |
| Phase II (crossover) | Progressed on tamoxifen | (Z)-Endoxifen | 28% (14.0%-46.2%) | Not Specified | [10] |
Signaling Pathways and Experimental Workflows
(Z)-Endoxifen Signaling Pathways in ER+ Breast Cancer
Caption: Dual mechanisms of (Z)-Endoxifen in ER+ breast cancer.
Experimental Workflow: Assessing Cell Proliferation
Caption: Workflow for in vitro cell proliferation assays.
Experimental Workflow: Western Blot for ERα Degradation
Caption: Workflow for Western blot analysis of ERα protein levels.
Experimental Protocols
Competitive Ligand Binding Assay for ERα
Objective: To determine the binding affinity (Ki) of (Z)-Endoxifen for ERα.
Materials:
-
Recombinant human ERα protein
-
[3H]-Estradiol (radioligand)
-
(Z)-Endoxifen
-
Assay Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (Z)-Endoxifen in the assay buffer.
-
In assay tubes, combine the ERα protein, a fixed concentration of [3H]-Estradiol (typically 0.5-1.0 nM), and varying concentrations of (Z)-Endoxifen or vehicle control.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Add the supernatant (containing the bound radioligand) to scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-Estradiol against the log concentration of (Z)-Endoxifen to generate a competition curve and calculate the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT)
Objective: To determine the IC50 of (Z)-Endoxifen on the proliferation of ER+ breast cancer cells.
Materials:
-
MCF-7 or T47D breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped FBS (for estrogen deprivation studies)
-
(Z)-Endoxifen stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of (Z)-Endoxifen or vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot for ERα Degradation
Objective: To assess the effect of (Z)-Endoxifen on ERα protein levels.
Materials:
-
ER+ breast cancer cells
-
(Z)-Endoxifen
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (anti-ERα)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of (Z)-Endoxifen for different time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
RT-qPCR for TFF1 Gene Expression
Objective: To measure the effect of (Z)-Endoxifen on the transcription of the estrogen-responsive gene TFF1.
Materials:
-
ER+ breast cancer cells
-
(Z)-Endoxifen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TFF1 and a reference gene (e.g., ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with (Z)-Endoxifen for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for TFF1 and the reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TFF1 expression in treated cells compared to control cells.
TUNEL Assay for Apoptosis
Objective: To detect DNA fragmentation characteristic of apoptosis induced by (Z)-Endoxifen.
Materials:
-
ER+ breast cancer cells grown on coverslips
-
(Z)-Endoxifen
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Treat cells with (Z)-Endoxifen to induce apoptosis.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
ER+ Breast Cancer Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of (Z)-Endoxifen.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
ER+ breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Estrogen pellets
-
(Z)-Endoxifen formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Surgically implant a slow-release estrogen pellet subcutaneously into each mouse to support the growth of ER+ tumors.
-
Inject a suspension of MCF-7 cells mixed with Matrigel into the mammary fat pad of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer (Z)-Endoxifen or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, Western blot for ERα).
Conclusion
(Z)-Endoxifen is a potent anti-estrogenic agent with a well-defined dual mechanism of action in ER+ breast cancer. Its primary role as a high-affinity competitive antagonist and degrader of ERα, combined with its ERα-independent inhibitory effects on key pro-survival signaling pathways, positions it as a highly effective therapeutic agent. The ability of (Z)-Endoxifen to bypass the need for CYP2D6 metabolic activation addresses a significant limitation of tamoxifen therapy. The comprehensive understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development and optimization of (Z)-Endoxifen and next-generation endocrine therapies for ER+ breast cancer.
References
- 1. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Estrogenic Power of Z-Endoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-endoxifen, the most clinically significant active metabolite of tamoxifen (B1202), has emerged as a potent anti-estrogenic agent with significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer. Its direct administration circumvents the limitations imposed by the polymorphic nature of the CYP2D6 enzyme, which is responsible for the metabolic conversion of tamoxifen to its active forms. This technical guide provides an in-depth analysis of the anti-estrogenic effects of Z-endoxifen, detailing its mechanism of action, comparative efficacy, and the experimental methodologies used to characterize its activity. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Anti-Estrogenic Action
Z-endoxifen exerts its anti-estrogenic effects primarily through competitive binding to the estrogen receptor alpha (ERα), the key driver in the majority of breast cancers.[1] This interaction blocks the binding of estradiol (B170435), the natural ligand, and initiates a cascade of molecular events that collectively inhibit tumor growth.
Competitive Inhibition and Modulation of ERα Signaling
Upon binding to the ligand-binding domain of ERα, Z-endoxifen induces a conformational change in the receptor. This altered conformation prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PGR) and trefoil factor 1 (TFF1), which are involved in cell proliferation and survival.[2] Instead, the Z-endoxifen-ERα complex recruits co-repressors, leading to the downregulation of these critical genes.
Induction of ERα Degradation
Unlike tamoxifen and its other major active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), Z-endoxifen has been shown to induce the degradation of the ERα protein itself. This dual mechanism of action, combining competitive antagonism with receptor downregulation, contributes to its enhanced potency.[1]
Signaling Pathway
The primary signaling pathway affected by Z-endoxifen is the ERα genomic signaling pathway. The binding of Z-endoxifen to ERα disrupts the normal estrogen-mediated transcriptional activation, leading to cell cycle arrest and inhibition of proliferation.
Quantitative Data Presentation
The anti-estrogenic potency of Z-endoxifen is quantitatively demonstrated through its high binding affinity for ERα and its low half-maximal inhibitory concentration (IC50) in cell proliferation assays.
Comparative Binding Affinity for Estrogen Receptor Alpha (ERα)
Z-endoxifen and 4-OHT exhibit a significantly higher binding affinity for ERα compared to tamoxifen.[3][4] This enhanced affinity is a key determinant of their superior anti-estrogenic activity.
| Compound | Relative Binding Affinity vs. Tamoxifen |
| Z-Endoxifen | ~100-fold higher |
| 4-Hydroxytamoxifen (4-OHT) | ~100-fold higher |
| Tamoxifen | Baseline |
Table 1: Comparative binding affinities for ERα. The data reflects a consensus from multiple studies indicating the substantially higher affinity of the active metabolites.
Comparative Anti-Proliferative Activity in MCF-7 Breast Cancer Cells
The IC50 values from cell proliferation assays, such as the MTT assay, quantify the concentration of a compound required to inhibit 50% of cell growth. Z-endoxifen consistently demonstrates lower IC50 values than tamoxifen in ER+ breast cancer cell lines like MCF-7.
| Compound | IC50 in MCF-7 Cells (Estrogen-Stimulated) |
| Z-Endoxifen | 0.01 - 0.10 µM[5] |
| 4-Hydroxytamoxifen (4-OHT) | ~0.5 µM |
| Tamoxifen | ~10 µM[6] |
Table 2: Comparative IC50 values for inhibition of MCF-7 cell proliferation. These values highlight the superior potency of Z-endoxifen in a cellular context.
Experimental Protocols
The characterization of Z-endoxifen's anti-estrogenic effects relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Competitive Radioligand Binding Assay for ERα
This assay determines the relative binding affinity of a test compound for ERα by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Preparation of Receptor Source: Uterine cytosol from immature female rats serves as a rich source of ERα. The tissue is homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol) and centrifuged at high speed to obtain the cytosolic fraction.
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of Z-endoxifen (or other competitor compounds).
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a slurry of hydroxylapatite, which binds the receptor-ligand complexes. The mixture is then centrifuged, and the supernatant containing the free radioligand is removed.
-
Quantification: The radioactivity of the hydroxylapatite pellet, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
References
- 1. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 6. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Endoxifen's High-Affinity Binding to Estrogen Receptor Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-endoxifen, a potent active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), has garnered significant attention in the field of endocrine therapy. Its clinical efficacy, particularly in tamoxifen-resistant breast cancer, is attributed to its distinct interaction with the estrogen receptor alpha (ERα). This technical guide provides a comprehensive overview of the binding affinity of Z-endoxifen to ERα, detailing quantitative data, the experimental protocols used for its measurement, and the subsequent signaling pathways it modulates. Understanding these core mechanisms is crucial for the ongoing development and optimization of endocrine-based cancer therapies.
Z-endoxifen exhibits a significantly higher binding affinity for ERα compared to its parent drug, tamoxifen, with some studies indicating an affinity that is up to 100-fold greater.[1] This enhanced affinity is comparable to that of another active tamoxifen metabolite, 4-hydroxytamoxifen. The potent binding of Z-endoxifen to ERα is a key determinant of its anti-estrogenic activity, which includes the inhibition of estrogen-dependent cell proliferation and the induction of tumor-suppressive pathways.
Quantitative Binding Affinity of Z-Endoxifen to Estrogen Receptor Alpha
The binding affinity of Z-endoxifen to ERα has been quantified using various in vitro assays, yielding key parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitory constant (Ki). These values provide a quantitative measure of the ligand's potency and its interaction with the receptor.
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 | 3 nmol/L | Not specified | (Z)-endoxifen and (Z)-4-hydroxytamoxifen show the strongest affinity to ER. | [2] |
| IC50 | 0.01–0.10 µM | MCF-7 cells | In an estrogen-stimulated cell proliferation assay. | [2] |
| Relative Binding Affinity | ~100-fold higher than tamoxifen | Not specified | Comparable to 4-hydroxytamoxifen. | [1] |
Note: The IC50, Kd, and Ki values are critical metrics in pharmacology. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The Kd (dissociation constant) is a measure of the binding affinity between a ligand and a receptor; a lower Kd value indicates a stronger binding affinity. The Ki (inhibition constant) is another measure of binding affinity, specifically for an inhibitor.
Experimental Protocols
The determination of Z-endoxifen's binding affinity to ERα is primarily accomplished through competitive binding assays. These assays measure the ability of unlabeled Z-endoxifen to displace a radiolabeled or fluorescently-labeled ligand from the ERα.
Competitive Radioligand Binding Assay
This technique is a gold standard for quantifying ligand-receptor interactions.
Objective: To determine the IC50 and subsequently the Ki of Z-endoxifen for ERα by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the receptor.
Materials:
-
ERα Source: Recombinant human ERα or cell lysates from ERα-positive cell lines (e.g., MCF-7).
-
Radioligand: [³H]-estradiol.
-
Competitor: Z-endoxifen.
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Preparation of ERα: Cell lysates containing ERα are prepared by homogenization and centrifugation to isolate the cytosolic or nuclear fraction.
-
Assay Setup: In a 96-well plate, a fixed concentration of ERα and [³H]-estradiol are incubated with increasing concentrations of unlabeled Z-endoxifen.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the ERα-ligand complexes, while the unbound ligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of Z-endoxifen. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Fluorescence Polarization Assay
This is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.
Objective: To measure the binding of Z-endoxifen to ERα by observing the change in the polarization of fluorescently labeled estradiol (B170435) upon displacement by Z-endoxifen.
Materials:
-
ERα Source: Recombinant human ERα.
-
Fluorescent Ligand: A fluorescently labeled estrogen derivative (e.g., fluorescein-labeled estradiol).
-
Competitor: Z-endoxifen.
-
Assay Buffer: Appropriate buffer system.
-
Microplate Reader: Equipped with polarization filters.
Procedure:
-
Assay Setup: A fixed concentration of ERα and the fluorescently labeled estrogen are pre-incubated to form a complex.
-
Competition: Increasing concentrations of Z-endoxifen are added to the pre-formed complex.
-
Incubation: The mixture is incubated for a specific time to allow for the displacement of the fluorescent ligand to reach equilibrium.
-
Measurement: The fluorescence polarization of the solution in each well is measured using a microplate reader. When the fluorescent ligand is bound to the large ERα molecule, it tumbles slowly in solution, resulting in high fluorescence polarization. When displaced by Z-endoxifen, the free fluorescent ligand tumbles rapidly, leading to low fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the log concentration of Z-endoxifen to determine the IC50 value.
Signaling Pathways Modulated by Z-Endoxifen
The binding of Z-endoxifen to ERα initiates a cascade of molecular events that differ from those induced by estradiol or even other SERMs. These pathways ultimately contribute to its anti-cancer effects.
ERα-Dependent Signaling: Induction of Proteasomal Degradation
Unlike tamoxifen, which tends to stabilize ERα, Z-endoxifen has been shown to induce the degradation of the ERα protein.[4] This mechanism of action is more akin to that of selective estrogen receptor degraders (SERDs).
References
- 1. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Z-Endoxifen's Expanding Horizons: A Technical Deep Dive into its Role Beyond Breast Cancer
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning research into Z-endoxifen's therapeutic potential in cancers other than breast cancer. Targeted at researchers, scientists, and drug development professionals, this document synthesizes clinical and preclinical data, details experimental methodologies, and visualizes key molecular pathways to foster a comprehensive understanding of Z-endoxifen's evolving role in oncology.
Executive Summary
Z-endoxifen, the most active metabolite of tamoxifen (B1202), is a well-established selective estrogen receptor modulator (SERM) pivotal in breast cancer therapy. However, a growing body of evidence reveals its significant anti-tumor activity extends to a range of other malignancies, including gynecologic tumors, desmoid tumors, and glioblastoma. This activity is attributed to its potent antiestrogenic effects and its function as a protein kinase C (PKC) inhibitor, notably targeting PKCβ1 and subsequently modulating the PI3K/AKT signaling pathway. This guide explores the clinical and preclinical evidence supporting the investigation of Z-endoxifen in these non-breast cancer indications, providing a foundational resource for further research and development.
Clinical Investigations in Advanced Solid Tumors
A significant Phase 1 clinical trial has provided crucial insights into the safety, pharmacokinetics, and preliminary efficacy of Z-endoxifen in patients with advanced solid tumors refractory to standard therapies.
Study Design and Methodology
The study was a Phase 1, open-label, 3+3 dose-escalation trial designed to determine the maximum tolerated dose (MTD) and characterize the pharmacokinetic profile of orally administered Z-endoxifen.[1][2] Patients with treatment-refractory gynecologic malignancies, desmoid tumors, or other hormone receptor-positive solid tumors received Z-endoxifen daily in 28-day cycles.[1][2] The dose was escalated across eight dose levels (DLs), from 20 mg/day to 360 mg/day.[1][2] Safety, pharmacokinetics, and clinical outcomes were the primary endpoints.[1][2]
Experimental Workflow: Phase 1 Clinical Trial of Z-endoxifen in Advanced Solid Tumors
Quantitative Clinical Data
The trial demonstrated promising anti-tumor activity and a manageable safety profile. No maximum tolerated dose was established up to 360 mg/day.[1][2]
| Clinical Outcome | Dose Levels 1-5 (20-140 mg/day) | Dose Levels 6-8 (200-360 mg/day) | Overall (N=34) | Reference |
| Partial Response (PR) | - | 3 | 3 | [1][2] |
| Stable Disease (SD) ≥ 6 cycles | 3 | 8 | 11 | [1][2] |
| Clinical Benefit Rate (PR + SD ≥ 6 cycles) | 18.8% (3/16) | 44.4% (8/18) | 32.4% (11/34) | [1][2] |
Table 1: Clinical Outcomes in Phase 1 Study of Z-endoxifen in Advanced Solid Tumors.
Of note, clinical benefit was observed in patients with various tumor types, including ovarian cancer, endometrial cancer, and desmoid tumors.[1][3] One patient with a desmoid tumor who had previously progressed on tamoxifen remained on study for over 62 cycles.[1][4]
Pharmacokinetic Profile
Oral administration of Z-endoxifen resulted in plasma concentrations significantly higher than those achieved with standard tamoxifen therapy.[3][5]
| Dose Level | Day 1 Cmax (ng/mL) | Day 1 AUC0-24h (ng·h/mL) | Day 28 Trough (ng/mL) | Reference |
| DL1 (20 mg) | 68.6 | 1084 | 131.7 | [3][5] |
| DL8 (360 mg) | 1309 | 20546 | Not Reported | [3][5] |
Table 2: Pharmacokinetic Parameters of Z-endoxifen in Patients with Advanced Solid Tumors.
The mean elimination half-life of Z-endoxifen was determined to be between 49 and 68 hours across the various dose levels.
Preclinical Investigations in Glioblastoma Multiforme (GBM)
Recent studies, driven by artificial intelligence, have identified Z-endoxifen as a potential therapeutic agent for glioblastoma multiforme (GBM), one of the most aggressive brain tumors.[3]
Experimental Protocols
Cell Culture and Reagents: The human GBM cell line CRT435 was utilized for in vitro studies.[6][7][8] Z-endoxifen was dissolved in an appropriate solvent for cell treatment.
Cell Proliferation Assay (IncuCyte S3 Live-Cell Analysis System):
-
CRT435 cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of Z-endoxifen (typically in the range of 0.1 to 20 µM).
-
The plate was placed in the IncuCyte S3 Live-Cell Analysis System, and phase-contrast images were acquired every 2-4 hours.
-
Cell proliferation was quantified by measuring the percent confluence over time using the IncuCyte software.
Apoptosis Assay (IncuCyte S3 Live-Cell Analysis System):
-
CRT435 cells were seeded in 96-well plates as described for the proliferation assay.
-
After overnight incubation, the medium was replaced with fresh medium containing Z-endoxifen and a real-time apoptosis reagent (e.g., IncuCyte Caspase-3/7 Green Apoptosis Assay Reagent).
-
The plate was imaged in the IncuCyte S3 system, capturing both phase-contrast and green fluorescence images every 2-4 hours.
-
The number of apoptotic cells (green fluorescent objects) was counted and normalized to cell confluence to determine the apoptotic index.
In Vivo Xenograft Model:
-
Subcutaneous tumors were established in immunocompromised mice by injecting CRT435 cells.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Z-endoxifen was administered orally to the treatment group.
-
Tumor volume and body weight were measured regularly to assess efficacy and toxicity.
Experimental Workflow: Preclinical Evaluation of Z-endoxifen in Glioblastoma
Quantitative Preclinical Data
In vitro studies demonstrated that Z-endoxifen significantly inhibited the proliferation of CRT435 GBM cells and induced apoptosis.[6][8] Notably, Z-endoxifen exhibited greater cytotoxic activity than high-dose temozolomide, the standard-of-care chemotherapy for GBM.[3] While in vivo studies confirmed that Z-endoxifen was well-tolerated, significant tumor growth reduction was not observed in the subcutaneous xenograft model, which may not fully recapitulate the brain tumor microenvironment.[6][7][8]
| In Vitro Assay | Z-endoxifen Effect | Reference |
| Cell Proliferation | Significant suppression of CRT435 cell growth | [6][8] |
| Apoptosis | Induction of apoptosis in CRT435 cells | [6][8] |
Table 3: Summary of In Vitro Effects of Z-endoxifen on Glioblastoma Cells.
Molecular Mechanisms of Action Beyond the Estrogen Receptor
Z-endoxifen's anti-cancer effects in non-breast cancers are not solely dependent on its interaction with the estrogen receptor. A key alternative mechanism involves the direct inhibition of Protein Kinase C beta 1 (PKCβ1).[9]
The PKCβ1/AKT Signaling Pathway
Preclinical studies have shown that at higher, clinically achievable concentrations, Z-endoxifen acts as an inhibitor of PKCβ1.[9] This inhibition leads to the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[9][10] The suppression of AKT signaling by Z-endoxifen has been shown to induce apoptosis in cancer cells.[10]
Signaling Pathway: Z-endoxifen's Inhibition of the PKCβ1/AKT Pathway
Potential Role of Estrogen Receptor Beta (ERβ) in Desmoid Tumors
In desmoid tumors, which often lack ERα expression, the anti-tumor activity of Z-endoxifen may be mediated through an ERβ-dependent mechanism.[11] Preclinical studies have indicated that endoxifen (B1662132) can stabilize ERβ protein expression, and the presence of ERβ enhances the sensitivity of cancer cells to the antiestrogenic effects of endoxifen.[11] This suggests a distinct mechanism of action in this specific soft tissue sarcoma.
Future Directions and Conclusion
The research presented in this technical guide underscores the significant potential of Z-endoxifen as a therapeutic agent for a range of cancers beyond its traditional use in breast cancer. The promising clinical data from the Phase 1 study in advanced solid tumors, coupled with the compelling preclinical findings in glioblastoma, warrants further investigation.
Future research should focus on:
-
Conducting Phase 2 clinical trials in specific non-breast cancer types, such as gynecologic and desmoid tumors, to further evaluate efficacy.
-
Utilizing orthotopic xenograft models for glioblastoma to better assess in vivo efficacy.
-
Further elucidating the downstream effectors of the PKCβ1/AKT signaling pathway modulated by Z-endoxifen in different cancer contexts.
-
Investigating the role of ERβ as a predictive biomarker for Z-endoxifen response in desmoid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dtrf.org [dtrf.org]
- 5. uib.no [uib.no]
- 6. news-medical.net [news-medical.net]
- 7. sartorius.com [sartorius.com]
- 8. offers.the-scientist.com [offers.the-scientist.com]
- 9. benchchem.com [benchchem.com]
- 10. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PXD035007 - Endoxifen Downregulates AKT Phosphorylation Through Protein Kinase C Beta 1 in ER+/HER2- Breast Cancer - OmicsDI [omicsdi.org]
Preclinical Antitumor Activity of Z-Endoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical antitumor activity of Z-endoxifen, the most clinically significant active metabolite of tamoxifen (B1202). Z-endoxifen is a selective estrogen receptor modulator (SERM) being investigated for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its direct administration is being explored to bypass the variable metabolism of tamoxifen, which is dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1] This guide summarizes key preclinical findings, details experimental methodologies, and visualizes relevant biological pathways to support ongoing research and development efforts.
Core Antitumor Mechanisms and Signaling Pathways
Z-endoxifen's antitumor activity is primarily mediated through its high-affinity competitive binding to estrogen receptors (ERα and ERβ). This interaction induces a conformational change in the receptor, leading to the recruitment of co-repressors instead of co-activators to estrogen response elements (EREs) on DNA.[1] The resulting downregulation of estrogen-responsive genes, which are crucial for cell proliferation, is a key mechanism of its anti-cancer effects.[1]
In addition to its canonical ER-dependent pathway, preclinical studies have revealed that Z-endoxifen can exert off-target effects, notably through the inhibition of Protein Kinase C beta 1 (PKCβ1) at higher concentrations.[1][2][3] This inhibition can lead to the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1] This dual mechanism of action, targeting both ER and PKC signaling, may contribute to its potent antitumor activity, especially in endocrine-resistant cancers.[2][3][4]
In Vivo Antitumor Activity
Z-endoxifen has demonstrated robust antitumor activity in various preclinical xenograft models of ER+ breast cancer, including those sensitive and resistant to aromatase inhibitors (AIs).
Table 1: Summary of In Vivo Efficacy of Z-Endoxifen in AI-Sensitive Breast Cancer Models
| Model | Treatment Groups | Dose & Schedule | Duration | Key Findings | Reference |
| MCF7AC1 Xenograft | Control (no drug) | - | 4 weeks | - | [5][6][7] |
| Letrozole (B1683767) | 10 μ g/day | 4 weeks | Z-endoxifen (75 mg/kg) was superior in reducing tumor volume compared to letrozole. | [5][6][7] | |
| Tamoxifen | 500 μ g/day | 4 weeks | Both Z-endoxifen doses were significantly superior to tamoxifen in reducing tumor volume. | [5][6][7] | |
| Z-endoxifen | 25 mg/kg | 4 weeks | Superior to control and tamoxifen in reducing tumor volume. | [5][6][7] | |
| Z-endoxifen | 75 mg/kg | 4 weeks | Superior to control, tamoxifen, and letrozole in reducing tumor volume. | [5][6][7] | |
| C3(1)/SV40TAg (Tamoxifen-insensitive) | Control (untreated) | - | - | Z-endoxifen significantly increased latency and reduced tumor growth compared to controls. | [8] |
| Tamoxifen | HED* 101 mg/day | - | No significant effect on tumor latency or growth. | [8] | |
| Z-endoxifen | HED* 24 mg/day | - | Significantly increased latency and reduced tumor growth. | [8] |
*HED: Human Equivalent Dose
Table 2: Summary of In Vivo Efficacy of Z-Endoxifen in AI-Resistant Breast Cancer Models
| Model | Treatment Groups | Dose & Schedule | Duration | Key Findings | Reference |
| MCF7LR Xenograft | Letrozole | - | 9 weeks | Z-endoxifen was superior in reducing mean tumor volume. | [5] |
| Tamoxifen | - | 4 weeks | Z-endoxifen significantly reduced tumor volume compared to tamoxifen. | [5][7] | |
| Z-endoxifen | 50 mg/kg | 9 weeks | Significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane. | [5][7] | |
| Exemestane | - | 9 weeks | Z-endoxifen showed superior antitumor activity. | [5] | |
| Exemestane + Everolimus | - | 9 weeks | No significant difference in antitumor activity compared to Z-endoxifen. | [5][7] | |
| Fulvestrant | - | 9 weeks | No significant difference in antitumor activity compared to Z-endoxifen. | [5] |
These studies collectively establish that Z-endoxifen is a superior endocrine agent compared to tamoxifen, particularly in suppressing the growth of endocrine-refractory ER+ breast cancer.[4]
In Vitro Antitumor Activity
Preclinical in vitro studies have confirmed Z-endoxifen's potent anti-proliferative and pro-apoptotic effects across multiple ER+ breast cancer cell lines, including those with ESR1 mutations that confer endocrine resistance.[9]
Table 3: Summary of In Vitro Effects of Z-Endoxifen
| Assay Type | Cell Lines | Key Findings | Reference |
| Cell Proliferation | MCF7, T47D, UCD12 (including ESR1 mutants) | Strong anti-proliferative activity, often superior to related compounds. | [9] |
| Apoptosis Induction | MCF7, T47D | Effectively induced apoptosis, particularly in T47D cells. | [10] |
| Cell Cycle Progression | Not specified | Induced G1 phase cell cycle arrest. | [10] |
| ERE Luciferase Reporter | T47D, MCF7 | Potently inhibited estrogen-induced transactivation. | [10] |
| ERα Target Gene Expression (RT-qPCR) | Not specified | More effective inhibitor of estrogen-induced ERα target gene expression compared to manufacturing byproducts. | [10] |
Preclinical Safety and Toxicology
A comprehensive evaluation of Z-endoxifen's toxicology profile has been conducted through various in vitro and in vivo studies.
Genetic Toxicology
(E/Z)-endoxifen was found to be non-genotoxic in a battery of assays designed to assess its potential to cause genetic damage.[1]
Table 4: Summary of Genetic Toxicology Studies for (E/Z)-Endoxifen
| Assay | Test System | Doses/Concentrations Tested | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Up to 0.1 mg/plate | Negative | [1] |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [1] |
| In Vivo Micronucleus | Rat bone marrow | 5 and 50 mg/kg/day (oral) | Negative |[1] |
Safety Pharmacology
-
Phototoxicity : An in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test using BALB/c 3T3 mouse fibroblasts showed that (E/Z)-endoxifen did not exhibit any phototoxic potential at concentrations up to 5.62 µg/mL.[1]
-
Dermal Sensitization : A modified Buehler test in guinea pigs assessing a topical gel formulation of (E/Z)-endoxifen showed possible weak sensitizing or irritant activity. However, similar mild reactions were observed with the vehicle control gel, suggesting the vehicle may be responsible for these effects.[1]
The primary toxicities observed in repeat-dose animal studies are extensions of the drug's anti-estrogenic pharmacology, primarily affecting hormone-sensitive tissues.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols employed in the study of Z-endoxifen.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for assessing the antitumor activity of Z-endoxifen in a mouse xenograft model.
-
Cell Culture and Implantation :
-
ER+ breast cancer cells (e.g., MCF7AC1, an aromatase-expressing line) are cultured under standard conditions.
-
Female, ovariectomized immunodeficient mice (e.g., BALB/c nude) are used.
-
Cells are implanted subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization :
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 200 mm³), mice are randomized into treatment and control groups.
-
-
Drug Administration :
-
Z-endoxifen and comparator agents (e.g., tamoxifen, letrozole) are administered orally (e.g., via gavage) or by other appropriate routes.
-
Dosing schedules are maintained for a specified duration (e.g., 4-9 weeks).
-
-
Efficacy Assessment :
-
Tumor volume is measured bi-weekly.
-
Animal body weight and overall health are monitored.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67, Western blot for protein expression).
-
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-Endoxifen prevents aggressive mammary cancers in mice by inhibiting cell proliferation and creating a tumor suppressive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
The Pharmacological Profile of Z-Endoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-endoxifen, the most active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has emerged as a promising therapeutic agent in the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer and other hormone-dependent malignancies. Unlike its parent drug, Z-endoxifen's bioavailability is not dependent on the metabolic activity of the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, offering a potential advantage in patients with reduced CYP2D6 function.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of Z-endoxifen, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways.
Mechanism of Action
Z-endoxifen exerts its primary anti-estrogenic effects through competitive binding to the estrogen receptor alpha (ERα), the key driver of proliferation in the majority of breast cancers.[4] Its binding affinity for ERα is approximately 100-fold greater than that of tamoxifen.[4][5][6] Beyond simple antagonism, Z-endoxifen has been shown to induce a distinct conformational change in the ERα protein, leading to its degradation. This dual mechanism of action—receptor blockade and degradation—contributes to its potent anti-tumor activity.
Recent studies have also elucidated ER-independent mechanisms of Z-endoxifen. It has been identified as an inhibitor of protein kinase C beta 1 (PKCβ1), a serine/threonine kinase involved in cell proliferation and tumorigenesis.[7] This inhibition can lead to downstream effects on signaling pathways such as the PI3K/AKT pathway, further contributing to its anti-cancer properties.[3][8]
Quantitative Pharmacological Data
The following tables summarize key quantitative data on the pharmacological properties of Z-endoxifen.
Table 1: In Vitro Activity of Z-Endoxifen
| Parameter | Cell Line | Value | Conditions |
| IC50 | MCF-7 | 100 nM | Estradiol-deprived |
| MCF-7 | 500 nM | In the presence of 1 nM Estradiol |
Data sourced from Saji et al., as cited in[9].
Table 2: Population Pharmacokinetic Parameters of Z-Endoxifen in Patients with Advanced Solid Tumors
| Parameter | Value |
| Apparent Total Clearance (CL/F) | 4.89 L/h |
| Apparent Central Volume of Distribution (Vc/F) | 323 L |
| Apparent Peripheral Volume of Distribution (Vp/F) | 39.7 L |
Data from a two-compartment model with oral depot and linear elimination.[4]
Table 3: Pharmacokinetic Parameters of Z-Endoxifen from a Phase I Clinical Trial (NCT01327781)
| Dose | Cmax (ng/mL) | C24h (ng/mL) | AUC0-24h (ng·h/mL) |
| 20 mg | 146 | 108 | 2910 |
| 40 mg | 322 | 235 | 6290 |
| 60 mg | 433 | 319 | 8590 |
| 80 mg | 569 | 430 | 11500 |
| 100 mg | 711 | 545 | 14600 |
| 120 mg | 839 | 652 | 17500 |
| 160 mg | 1120 | 884 | 23700 |
Data represents mean values on day 1 of treatment.[10]
Table 4: Steady-State Pharmacokinetic Parameters of Z-Endoxifen from a Phase I Clinical Trial (NCT01273168)
| Dose Level | Mean Day 28 Trough Concentration (ng/mL) | Range (ng/mL) |
| DL1 (20 mg/day) | 131.7 | 48.8–206.6 |
DL = Dose Level.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Z-endoxifen.
References
- 1. benchchem.com [benchchem.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Z-endoxifen shows promise as new treatment for common breast cancer type - Mayo Clinic News Network [newsnetwork.mayoclinic.org]
- 4. Population Pharmacokinetics of Z-Endoxifen in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. First-in-Human Phase I Study of the Tamoxifen Metabolite Z-Endoxifen in Women With Endocrine-Refractory Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Z-Endoxifen's Impact on Estrogen-Dependent Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-endoxifen, a potent active metabolite of tamoxifen (B1202), has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, demonstrating superior antitumor activity compared to its parent drug. This technical guide provides an in-depth analysis of Z-endoxifen's mechanism of action on estrogen-dependent cancer cells, focusing on its dual role as a selective estrogen receptor modulator (SERM) and an inhibitor of key signaling pathways. This document summarizes quantitative data from preclinical studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams.
Introduction
Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer cases, and endocrine therapy remains a cornerstone of its treatment. Z-endoxifen, the most clinically significant metabolite of tamoxifen, exhibits approximately 100-fold greater binding affinity for the estrogen receptor alpha (ERα) and is a more potent antiestrogen (B12405530) than tamoxifen itself.[1][2] Unlike tamoxifen, which requires metabolic activation by the polymorphic enzyme CYP2D6, Z-endoxifen can be administered directly, bypassing the issue of variable patient metabolism.[3] Clinical trials have demonstrated its safety and efficacy, even in patients with endocrine-refractory metastatic breast cancer.[3][4] This guide delves into the molecular mechanisms underpinning Z-endoxifen's therapeutic effects.
Mechanism of Action
Z-endoxifen exerts its antitumor effects through a dual mechanism, targeting both estrogen receptor-dependent and -independent signaling pathways.
Estrogen Receptor Alpha (ERα) Antagonism
As a potent SERM, Z-endoxifen competitively binds to ERα, blocking the binding of estradiol (B170435) and thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[1][5] This leads to a G1 phase cell cycle arrest. Furthermore, unlike tamoxifen, Z-endoxifen has been shown to induce the degradation of the ERα protein, further diminishing estrogen-mediated signaling.
Inhibition of Protein Kinase C β1 (PKCβ1) and Downstream Signaling
Recent studies have unveiled a novel, ERα-independent mechanism of Z-endoxifen involving the direct inhibition of Protein Kinase C beta 1 (PKCβ1).[6][7][8] This inhibition has significant downstream consequences, most notably the suppression of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[9][10] By inhibiting PKCβ1, Z-endoxifen leads to reduced phosphorylation of AKT, a key node in this pathway, ultimately promoting apoptosis.[7][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of Z-endoxifen on various estrogen-dependent breast cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Z-Endoxifen (IC50 Values)
| Cell Line | Estrogen Condition | IC50 (nM) | Reference |
| MCF-7 | Estradiol-deprived | 100 | [11] |
| MCF-7 | 1 nM Estradiol | 500 | [11] |
| T47D | Not Specified | >1000 | [12] |
| BT-474 | Not Specified | >1000 | [12] |
Table 2: Induction of Apoptosis by Z-Endoxifen in MCF-7 Cells
| Treatment | Concentration (µM) | Apoptosis (%) | Reference |
| Control | - | <5 | [3] |
| Z-endoxifen | 1-5 | Significantly increased (p<0.0001) | [7] |
| Tamoxifen | 250 | 45.7 (Late Apoptosis) | [3] |
Table 3: In Vivo Antitumor Activity of Z-Endoxifen in Mouse Xenograft Models
| Tumor Model | Treatment | Dose | Tumor Volume Reduction vs. Control | Reference |
| MCF7AC1 (AI-sensitive) | Z-endoxifen | 75 mg/kg | Superior to control, tamoxifen, and letrozole (B1683767) (p<0.0005) | [13] |
| MCF7LR (AI-resistant) | Z-endoxifen | 50 mg/kg | Significant reduction compared to tamoxifen (p=0.045) | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Z-endoxifen's effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Z-endoxifen on adherent breast cancer cell lines such as MCF-7.
Materials:
-
MCF-7 cells
-
Phenol red-free cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Z-endoxifen
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Drug Treatment: Prepare serial dilutions of Z-endoxifen from a stock solution in complete culture medium. Remove the old medium and add 100 µL of the Z-endoxifen dilutions. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[3][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for quantifying apoptosis in Z-endoxifen-treated cells using flow cytometry.
Materials:
-
Treated and control breast cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with Z-endoxifen for the desired duration (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[9]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Viable cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.[15]
Western Blotting for Signaling Pathway Analysis (PI3K/AKT Pathway)
This protocol describes the detection of key proteins in the PI3K/AKT pathway to assess the impact of Z-endoxifen.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Z-Endoxifen's antagonistic effect on ERα signaling.
Caption: Z-Endoxifen's inhibition of the PKCβ1/PI3K/AKT pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
Z-endoxifen represents a significant advancement in endocrine therapy for ER+ breast cancer. Its dual mechanism of action, involving both potent ERα antagonism and degradation, as well as the inhibition of the pro-survival PKCβ1/PI3K/AKT signaling pathway, provides a multi-pronged attack on estrogen-dependent cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of Z-endoxifen and develop novel strategies for the treatment of ER+ breast cancer. Further research is warranted to fully explore the clinical implications of its ERα-independent activities and to identify patient populations who may derive the greatest benefit from this targeted therapy.
References
- 1. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of Z-Endoxifen: An In-depth Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-endoxifen, the most clinically significant active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, exerts a potent anti-estrogenic effect in hormone receptor-positive breast cancer. Its efficacy is intrinsically linked to its ability to enter cancer cells, accumulate at effective concentrations, and localize to its primary target, the estrogen receptor alpha (ERα), predominantly within the nucleus. Understanding the dynamics of Z-endoxifen's cellular uptake and subcellular localization is paramount for optimizing its therapeutic application and overcoming mechanisms of drug resistance. This in-depth technical guide provides a comprehensive overview of the current knowledge, presents quantitative data, details key experimental protocols, and visualizes the associated molecular pathways and workflows.
Cellular Uptake Mechanisms of Z-Endoxifen
The entry of Z-endoxifen into breast cancer cells is a multi-faceted process that is not yet fully elucidated. While its lipophilic nature suggests passive diffusion across the cell membrane may play a role, evidence also points to the involvement of membrane transporters.
Passive Diffusion: As a relatively small and lipophilic molecule, Z-endoxifen is predicted to passively diffuse across the phospholipid bilayer of the cell membrane. This process is driven by the concentration gradient between the extracellular environment and the cytoplasm.
Transporter-Mediated Uptake and Efflux: The role of drug transporters in Z-endoxifen's cellular accumulation is an area of active investigation. While specific influx transporters have not been definitively identified, the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene, has been shown to transport endoxifen.[1][2] Overexpression of P-gp in cancer cells could therefore lead to reduced intracellular Z-endoxifen concentrations and contribute to drug resistance.
Subcellular Localization and Targeting
Upon entering the cell, Z-endoxifen's primary site of action is the nucleus, where it competitively binds to ERα with an affinity approximately 100-fold greater than that of tamoxifen.[3] This binding event is central to its mechanism of action.
Nuclear Localization: The majority of cellular ERα resides within the nucleus. Z-endoxifen, upon binding to ERα, acts as an antagonist, inducing a conformational change in the receptor that inhibits the recruitment of co-activators and subsequent transcription of estrogen-responsive genes involved in cell proliferation.[4]
Cytoplasmic and Membrane-Associated Effects: While the nucleus is the primary site of Z-endoxifen's anti-estrogenic activity, some studies suggest potential for cytoplasmic or membrane-associated effects. A portion of ERα can be found in the cytoplasm and at the cell membrane, and the binding of SERMs in these locations could modulate non-genomic signaling pathways. However, the specific contributions of Z-endoxifen to these extranuclear actions are still being defined.
Quantitative Data on Z-Endoxifen Cellular Accumulation and Efficacy
The following tables summarize key quantitative data related to Z-endoxifen's activity and concentrations in breast cancer cells.
Table 1: In Vitro Efficacy of Z-Endoxifen in MCF-7 Breast Cancer Cells
| Parameter | Condition | Value | Reference |
| IC50 | Estradiol (E2) deprivation | 100 nM | [5] |
| IC50 | Presence of 1 nM E2 | 500 nM | [5] |
| Anti-proliferative Activity (30% reduction) | 20 nM Z-endoxifen (no E2) | 0.7 (index) | [5] |
| Anti-proliferative Activity (50% reduction) | 200 nM Z-endoxifen (no E2) | 0.5 (index) | [5] |
Table 2: Clinically Relevant Plasma Concentrations of Z-Endoxifen
| Study Population | Z-Endoxifen Concentration Range | Reference |
| Breast cancer patients (CYP2D6 phenotype dependent) | 20 to 200 nM | [5] |
| Phase I study (20 mg/day oral Z-endoxifen) | Mean trough at Day 28: 131.7 ng/mL (~353 nM) | [6] |
| Phase I study (360 mg/day oral Z-endoxifen) | Estimated Day 28 range: 3.3 µM to 7.9 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Z-endoxifen's cellular uptake and localization. The following sections provide protocols for key experiments.
Protocol 1: Cellular Uptake Assay of Z-Endoxifen in Breast Cancer Cells
Objective: To quantify the time-dependent accumulation of Z-endoxifen in cultured breast cancer cells (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Z-endoxifen stock solution (in DMSO or ethanol)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS system for Z-endoxifen quantification
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture overnight to allow for attachment.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of Z-endoxifen (e.g., 100 nM). Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C.
-
Cell Lysis: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Harvesting: Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular Z-endoxifen.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
LC-MS/MS Analysis: Analyze the concentration of Z-endoxifen in the cell lysates using a validated LC-MS/MS method.[7][8]
-
Data Normalization: Normalize the amount of Z-endoxifen to the total protein content of each sample (e.g., ng of Z-endoxifen per mg of protein).
Protocol 2: Subcellular Fractionation for Z-Endoxifen Localization
Objective: To determine the distribution of Z-endoxifen in different subcellular compartments (nucleus, cytoplasm, and membrane).
Materials:
-
MCF-7 cells treated with Z-endoxifen (as in Protocol 1)
-
Subcellular fractionation kit (commercial kits are recommended for consistency) or buffers for differential centrifugation (e.g., hypotonic buffer, nuclear extraction buffer)
-
Dounce homogenizer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Following treatment with Z-endoxifen for a specified time, harvest the cells by scraping and centrifugation.
-
Subcellular Fractionation:
-
Using a Commercial Kit: Follow the manufacturer's instructions to separate the cytoplasmic, nuclear, and membrane fractions. These kits typically involve a series of lysis buffers and centrifugation steps.
-
Manual Differential Centrifugation: a. Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells. b. Gently lyse the cells using a Dounce homogenizer. c. Centrifuge at a low speed (e.g., 700 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions. d. Further centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria and other heavy organelles. The resulting supernatant is the cytosolic fraction. e. The nuclear pellet can be further purified and lysed using a nuclear extraction buffer.
-
-
Fraction Purity Assessment: It is critical to assess the purity of each fraction by performing Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for the nucleus, Tubulin for the cytoplasm, and a membrane-bound receptor for the membrane fraction).
-
Z-Endoxifen Quantification: Quantify the concentration of Z-endoxifen in each subcellular fraction using a validated LC-MS/MS method.
-
Data Analysis: Express the amount of Z-endoxifen in each fraction as a percentage of the total intracellular Z-endoxifen.
Protocol 3: Indirect Visualization of Z-Endoxifen's Effect on ERα Localization by Immunofluorescence
Objective: To visualize the effect of Z-endoxifen on the subcellular localization of its target, ERα, in breast cancer cells.
Materials:
-
MCF-7 cells grown on glass coverslips
-
Z-endoxifen
-
Formaldehyde (B43269) or paraformaldehyde for cell fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against ERα
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells on glass coverslips in a petri dish. Treat the cells with Z-endoxifen (e.g., 100 nM) or a vehicle control for a desired time period (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope. Capture images of ERα localization (fluorescent secondary antibody) and the nucleus (DAPI).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Z-endoxifen and the workflows of the described experimental protocols.
References
- 1. (Z)-Endoxifen and Early Recurrence of Breast Cancer: An Explorative Analysis in a Prospective Brazilian Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Estrogen Receptor Modulators and the Tissue-Selective Estrogen Complex: Analysis of Cell Type-Specific Effects Using In Vivo Imaging of a Reporter Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular Fractionation [protocols.io]
(Z)-Endoxifen's Impact on Gene Expression Profiling: A Technical Guide for Researchers
Abstract: (Z)-Endoxifen, a potent active metabolite of tamoxifen (B1202), is under active clinical development for estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic promise stems from a superior antiestrogenic profile and distinct mechanisms of action compared to its parent drug, particularly in endocrine-resistant settings.[2][3] Understanding its detailed impact on the cellular transcriptome is critical for optimizing its clinical application and identifying novel therapeutic strategies. This technical guide provides an in-depth analysis of (Z)-endoxifen's effects on gene expression, details common experimental methodologies, and visualizes the core signaling pathways it modulates. The document is intended for researchers, scientists, and drug development professionals working in oncology and endocrine therapies.
Comparative Gene Expression Analysis
(Z)-Endoxifen exerts a distinct and more potent effect on the transcriptome of ER+ breast cancer cells compared to tamoxifen and its other metabolites.[2][4] This is particularly evident in models of acquired resistance to other endocrine therapies like letrozole.[2]
In letrozole-resistant MCF7LR tumors, (Z)-endoxifen and tamoxifen regulate a partially overlapping set of genes, but with significant differences in the direction and magnitude of regulation. (Z)-endoxifen demonstrates a stronger suppressive effect on gene expression, downregulating 64% of its target genes, whereas tamoxifen upregulates 68% of its targets.[2]
| Feature | (Z)-Endoxifen | Tamoxifen |
| Total Genes Regulated | 532 | 660 |
| Upregulated Genes | 191 (36%) | 446 (68%) |
| Downregulated Genes | 341 (64%) | 214 (32%) |
| Commonly Regulated Genes | 230 (223 concordant, 7 discordant) | 230 (223 concordant, 7 discordant) |
| Data derived from microarray analysis of letrozole-resistant MCF7LR tumors treated for 4 weeks.[2] |
Even when compared to 4-hydroxytamoxifen (B85900) (4-OHT), another primary active metabolite of tamoxifen, subtle but important differences emerge, although their overall impact on global gene expression shows a high degree of correlation.[5] In the presence of 17β-estradiol (E2), both compounds primarily function by modulating estrogen-responsive genes.[4][5] However, (Z)-endoxifen tends to suppress a greater number of genes than it induces compared to 4-OHT.[4]
| Feature | (Z)-Endoxifen (+E2) | 4-Hydroxy-Tamoxifen (4-OHT) (+E2) |
| Total Genes Affected | 2,390 | 2,444 |
| Genes Induced | 356 (39.6%) | 181 (58.2%) |
| Genes Suppressed | 542 (60.4%) | 130 (41.8%) |
| Correlation of Fold Effects | R² = 0.99 (vs. 4-OHT) | R² = 0.99 (vs. Endoxifen) |
| Data from global gene expression profiling in MCF-7 cells.[4][5] |
A key indicator of (Z)-endoxifen's superior antiestrogenic activity is its potent downregulation of well-established ERα target genes. In letrozole-resistant tumors, for example, (Z)-endoxifen suppressed TFF1 mRNA expression more profoundly (-6.8 fold) than tamoxifen (-2.2 fold).[2] This enhanced suppression extends to other critical estrogen-regulated genes involved in proliferation.[2][6]
| Gene Symbol | Gene Name | Function | Observation |
| TFF1 | Trefoil Factor 1 | Proliferation, Invasion | More profoundly suppressed by (Z)-endoxifen than tamoxifen in resistant tumors.[2][6] |
| PGR | Progesterone Receptor | ERα activity marker | Expression is substantially downregulated or lost in response to long-term endoxifen (B1662132).[6] |
| AREG | Amphiregulin | EGFR ligand, Proliferation | Downregulated by (Z)-endoxifen in resistant models.[2][6] |
| Ki67 | Marker of Proliferation | Cell Proliferation | Markedly inhibited by (Z)-endoxifen in vivo compared to tamoxifen.[1][2] |
Key Signaling Pathways Modulated by (Z)-Endoxifen
(Z)-Endoxifen's impact on gene expression is mediated through both ER-dependent and ER-independent signaling pathways. This dual mechanism of action likely contributes to its efficacy in endocrine-resistant cancers.[7][8]
ER-Dependent Pathway: Potent Suppression of Estrogen Signaling
The primary mechanism of (Z)-endoxifen is its function as a potent selective estrogen receptor modulator (SERM).[7] It competitively binds to the estrogen receptor alpha (ERα), blocking estrogen from binding and initiating the transcription of genes that drive cell proliferation.[9] Pathway analyses consistently identify "Estrogen-mediated S-phase Entry" as a top pathway inhibited by (Z)-endoxifen, an effect not observed with tamoxifen in resistant models.[2]
References
- 1. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the transcriptomic basis of endoxifen resistance in ER+ breast cancer cells: Insights from bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of (Z)-endoxifen as a potential therapy for glioblastoma multiforme through computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Z-Endoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen (B1662132), a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has demonstrated significant clinical benefit in the treatment of metastatic breast cancer.[1][2] The therapeutic efficacy of endoxifen is primarily attributed to its Z-isomer, which is a potent antiestrogen, while the E-isomer is considerably less active.[3] Consequently, the stereoselective synthesis of Z-endoxifen is of paramount importance for clinical applications. This document provides detailed protocols for the synthesis and purification of Z-endoxifen with high stereoselectivity, compiled from established methods.
Synthetic Strategy Overview
The stereoselective synthesis of Z-endoxifen presents a significant challenge due to the potential for isomerization to the undesired E-isomer, particularly during purification steps.[3] The presented protocol focuses on a multi-gram scale synthesis that avoids problematic purification techniques like silica (B1680970) gel chromatography, which is known to cause isomerization.[1][3] Instead, this protocol relies on purification by chromatography on neutral alumina (B75360) and subsequent trituration or recrystallization to achieve a high Z/E ratio.[1][3]
Experimental Protocols
Protocol 1: Multi-gram Scale Stereoselective Synthesis of Z-Endoxifen
This protocol is adapted from a reported efficient synthesis capable of producing multi-gram quantities of Z-endoxifen with high purity and a Z/E ratio exceeding 99% after trituration.[1][2][4]
Step 1: Synthesis of the Precursor
The initial steps involve the synthesis of a suitable precursor, often through a Grignard reaction or a McMurry cross-coupling reaction, to construct the tetrasubstituted olefin core.[1][5] Due to the proprietary nature of specific industrial processes, a generalized procedure for a key coupling step is outlined here.
Step 2: O-Alkylation and Deprotection
Following the creation of the core structure, a key step involves the O-alkylation to introduce the aminoethoxy side chain, followed by the removal of any protecting groups. A representative procedure is described below.
Step 3: Purification via Neutral Alumina Column Chromatography
To circumvent the isomerization often observed with silica gel, purification of the crude product is performed using neutral alumina.[1][3]
-
Column Preparation: A glass column is packed with neutral alumina slurry in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Loading: The crude Z-endoxifen is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The product is eluted with a gradient of increasing ethyl acetate (B1210297) in hexane. Fractions are collected and analyzed by TLC or HPLC.
-
Isolation: Fractions containing the pure Z-endoxifen are combined and the solvent is removed under reduced pressure.
Step 4: Final Purification by Trituration
To achieve the highest purity and isomeric ratio, a final trituration step is employed.[1]
-
Dissolution: The Z-endoxifen obtained from chromatography is dissolved in a minimal volume of a suitable solvent like dichloromethane.[3]
-
Precipitation: A non-solvent, such as methanol (B129727) or di-isopropyl ether, is slowly added with stirring until a precipitate forms.[3]
-
Stirring: The suspension is stirred for several hours, sometimes overnight, at a controlled temperature (e.g., room temperature or in an ice bath).[3]
-
Filtration: The solid precipitate is collected by vacuum filtration.[3]
-
Washing: The collected solid is washed with a small amount of the cold non-solvent.[3]
-
Drying: The purified Z-endoxifen is dried under vacuum.[3]
Protocol 2: Isomer Enrichment by Recrystallization
In cases where a mixture of Z- and E-isomers is obtained, the following recrystallization protocol can be used to enrich the desired Z-isomer.[3][6][7]
-
Equilibration: A mixture of Z- and E-endoxifen (e.g., with an E/Z ratio of ~70/30) is suspended in isopropyl acetate.[3]
-
Heating: The suspension is heated to approximately 85°C for about 2 hours to allow the isomers to equilibrate to a roughly 1:1 ratio in the solution.[3]
-
Cooling and Crystallization: The mixture is then slowly cooled to around 15°C to induce the preferential crystallization of the E-isomer.[3]
-
Filtration: The crystalline E-isomer-enriched solid is separated from the mother liquor by filtration. The mother liquor is now enriched in the Z-isomer.[3]
-
Isolation from Mother Liquor: The mother liquor is concentrated to yield a solid enriched in Z-endoxifen.[3]
-
Further Purification: The Z-isomer-enriched solid can be subjected to a second recrystallization from a different solvent, such as acetone, to achieve a purity of over 99%.[3]
Data Presentation
| Parameter | Method | Result | Reference |
| Purity | Trituration | >97% | [1] |
| Z/E Ratio | Trituration | >99% | [1] |
| Purity | Recrystallization (Acetone) | >99% | [3] |
| Z/E Ratio | Neutral Alumina Chromatography | 95/5 | [1] |
| Z/E Ratio | Recrystallization from Isopropyl Acetate | >20:1 in the final crystalline solid | [7] |
| Analytical Method | HPLC and NMR | Determination of purity and Z/E isomeric ratio | [3] |
Visualizations
Logical Workflow for Z-Endoxifen Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. scilit.com [scilit.com]
- 6. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Application Note: Purification of Z-Endoxifen from its E-Isomer
Introduction
Endoxifen (B1662132), a potent metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) critical in endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2][3] Endoxifen exists as two geometric isomers, (Z)-endoxifen and (E)-endoxifen. The Z-isomer is the pharmacologically active form, exhibiting significant anti-estrogenic effects, while the E-isomer is considerably less active.[4] Synthetic routes to endoxifen often yield a mixture of these isomers, necessitating a robust purification strategy to isolate the therapeutically crucial Z-isomer.[4][5] This document outlines detailed protocols for the purification of Z-endoxifen, focusing on techniques such as recrystallization, trituration, and chromatographic methods.
The primary challenge in producing pure Z-endoxifen lies in the separation of the two isomers, which can be difficult and inefficient.[4][5] Furthermore, care must be taken to avoid isomerization of the desired Z-isomer to the E-isomer during purification, a known issue with methods like silica (B1680970) gel chromatography.[4] The protocols described herein are designed to maximize the purity and yield of Z-endoxifen for research, development, and clinical applications.
Methods Overview
Several techniques have been successfully employed for the separation of Z- and E-endoxifen. The choice of method often depends on the scale of the synthesis, the initial isomer ratio, and the desired final purity.[4] Common methods include:
-
Selective Recrystallization: This technique exploits the differential solubility of the Z and E isomers in specific solvents to preferentially crystallize one isomer, thereby enriching the other in the mother liquor.[5][6]
-
Trituration: This method involves the washing of the crude isomer mixture with a solvent in which one isomer is less soluble, leading to its isolation as a solid.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly semi-preparative Reverse Phase HPLC (RP-HPLC), is a powerful tool for achieving high-purity separation.[4][7] Column chromatography using neutral alumina (B75360) has also been reported as effective while minimizing isomerization.[4][8]
-
Isomer Equilibration: The undesired E-isomer can be converted to a mixture of Z and E isomers through heating or acid treatment, allowing for further separation and improving the overall yield of the Z-isomer.[4][5]
Experimental Protocols
Protocol 1: Isomer Enrichment by Selective Recrystallization
This protocol is based on a scalable process that utilizes the differential solubility of the endoxifen isomers in isopropyl acetate (B1210297) and acetone (B3395972).[5][6]
Step 1: Equilibration and E-Isomer Removal
-
Suspend the crude mixture of Z- and E-endoxifen (e.g., with an E/Z ratio of approximately 70:30) in isopropyl acetate.[4]
-
Heat the suspension to approximately 85°C for about 2 hours to allow the isomers to equilibrate to a roughly 1:1 ratio in the solution.[4]
-
Slowly cool the mixture to 15-23°C to induce the preferential crystallization of the E-isomer.[4][5]
-
Filter the mixture to separate the crystalline solid, which is enriched in the E-isomer, from the mother liquor. The mother liquor is now enriched in the Z-isomer.[4][5]
-
Concentrate the mother liquor to obtain a solid with an enriched Z-isomer content.
Step 2: Z-Isomer Purification
-
Dissolve the Z-isomer-enriched solid obtained from the previous step in acetone, heating to reflux.[5]
-
Cool the solution slowly and stir for an extended period (e.g., 40-50 hours) at a low temperature (1 to 5°C).[5]
-
The Z-isomer will preferentially crystallize. The mother liquor can be removed by aspiration.[5]
-
To further increase purity, the crystalline Z-endoxifen can be re-dissolved in boiling acetone and the recrystallization process can be repeated.[5]
-
Collect the final crystalline Z-endoxifen by filtration and dry under a vacuum. Purity of >99% of the Z-isomer can be achieved.[4]
Protocol 2: Purification of Z-Endoxifen by Trituration
This protocol is effective for achieving high purity of Z-endoxifen on a multi-gram scale.[8]
-
Dissolve the crude mixture of Z- and E-endoxifen in a minimal amount of a suitable solvent such as dichloromethane.[4]
-
Slowly add a non-solvent, for example, methanol (B129727) or di-isopropyl ether, while stirring until a precipitate forms.[4]
-
Continue to stir the suspension for several hours or overnight. The temperature can be maintained at room temperature or cooled in an ice bath to maximize precipitation.[4]
-
Collect the solid precipitate by vacuum filtration.[4]
-
Wash the collected solid with a small amount of the cold non-solvent.[4]
-
Dry the solid under a vacuum to yield purified Z-endoxifen.[4]
-
Analyze the purity and the Z/E ratio of the final product using HPLC and NMR.[4] A Z/E ratio of >99% can be achieved with this method.[8]
Protocol 3: Analytical and Semi-Preparative HPLC Separation
High-Performance Liquid Chromatography is a highly effective method for both analyzing the isomeric ratio and for purifying Z-endoxifen.
Analytical Method for Isomer Ratio Determination:
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50mm, 2.7 µm particle size) with a Waters VanGuard HSS T3 precolumn (2.1 x 5mm, 1.8 µm particle size).[1]
-
Mobile Phase A: HPLC grade water with 0.1% formic acid.[1]
-
Mobile Phase B: HPLC grade methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV or Mass Spectrometry (MS).[1]
-
Run Time: A baseline peak separation between isomers can be achieved within a 6.5-minute run time.[1]
Semi-Preparative Method for Purification:
While specific preparative methods are often developed in-house, analytical methods can be scaled up.[9] The use of a phenyl-hexyl column has also been reported for the separation of endoxifen isomers.[10][11] It is crucial to perform loading studies on an analytical column to determine the optimal sample concentration and injection volume before scaling up to a preparative column to maximize throughput and purity.[9][12]
Data Presentation
The following table summarizes quantitative data from the described purification methods.
| Purification Method | Starting Material (E/Z Ratio) | Resulting Material | Yield | Purity (Z-isomer) | Reference |
| Selective Recrystallization | |||||
| Step 1: Isopropyl Acetate | ~50/50 | Mother Liquor with E/Z Ratio of 19/77 | 48% (of total material) | ~77% | [5] |
| Step 2: Acetone | ~30/70 | Crystalline Solid | Not specified | >99% | [4][5] |
| Trituration | Not specified | Solid Precipitate | Not specified | >99% (Z/E ratio) | [8] |
| Column Chromatography | Not specified | Eluted Fraction | Not specified | 95/5 (Z/E ratio) | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the purification of Z-endoxifen using a combination of isomer equilibration and selective recrystallization.
Caption: Workflow for Z-endoxifen purification.
Conclusion
The purification of Z-endoxifen from its E-isomer is a critical step in the development of this potent anti-cancer agent. The methods outlined in this application note, particularly selective recrystallization and trituration, provide effective and scalable means to achieve high purity of the desired Z-isomer. For analytical purposes and smaller-scale purification, HPLC remains an invaluable tool. Careful selection and optimization of the purification strategy are paramount to ensure the therapeutic efficacy and safety of Z-endoxifen.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 6. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 7. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. data.epo.org [data.epo.org]
- 11. mriglobal.org [mriglobal.org]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for the Purification of Z-Endoxifen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recrystallization and trituration of Z-endoxifen, methods crucial for the purification of the pharmacologically active Z-isomer from mixtures containing the less active E-isomer. The following sections offer insights into the principles of these techniques and provide step-by-step experimental procedures.
Introduction
Endoxifen (B1662132), a potent anti-estrogenic metabolite of tamoxifen, exists as two geometric isomers: (Z)-endoxifen and (E)-endoxifen. The Z-isomer is the pharmacologically active form, exhibiting significant anti-estrogenic effects, making its stereoselective synthesis and purification critical for therapeutic applications.[1] The E-isomer is considerably less active and is considered an impurity.[1][2] Separation of these isomers can be challenging but is achievable through techniques like selective recrystallization and trituration.[1]
Data Summary
The following tables summarize quantitative data from various purification methods for Z-endoxifen, providing a comparative overview of their effectiveness.
Table 1: Comparison of Purification Methods for Z-Endoxifen
| Method | Starting Z/E Ratio | Final Z/E Ratio | Purity | Scale | Reference |
| Trituration | - | >99% Z-isomer | >97% | Multi-gram (37g) | [3][4] |
| Recrystallization (Isopropyl Acetate/Acetone) | E/Z ~70/30 | >99% Z-isomer | - | Multi-kilogram | [1] |
| Silica Gel Chromatography | ~95/5 | ~78/22 | - | Lab Scale | [1] |
| Neutral Alumina Chromatography | ~95/5 | 95/5 to 96/4 | - | Lab Scale | [1] |
| Semi-preparative RP-HPLC | Mixture | >99% Z-isomer | - | mg-scale | [1] |
Table 2: Recrystallization of Endoxifen from Isopropyl Acetate
| Starting Material | Solvent | Process | Product | E/Z Ratio of Product | Yield | Reference |
| Endoxifen (5512 g, E/Z ratio: ~50/50) | Isopropyl Acetate (55 L) | Dissolve at 88°C, cool to 23°C over 6 hours. | Crystalline solid | 68/30 | 49% (2722 g) | [5] |
| Concentrated filtrate | 19/77 | 48% (2666 g) | [5] | |||
| Endoxifen (2721 g, E/Z ratio ~70/30) | Isopropyl Acetate (27 L) | Suspend and heat at 85°C for 2 hours, then cool to 15°C. | Mother liquor (enriched in Z-isomer) | ~1/1 in solution before cooling | - | [6] |
Table 3: Recrystallization of Z-isomer Enriched Endoxifen from Acetone (B3395972)
| Starting Material | Solvent | Process | Product | E/Z Ratio of Product | Yield | Reference |
| Z-isomer enriched solid (2164 g) | Acetone (5.9 L) | Dissolve, heat to 65°C, cool to 20°C for 19 hours, then -10°C for 4 days. | Crystalline material | - | 1395 g | [5] |
| Endoxifen (5013 g, E/Z ratio ~30/70) | Acetone (50 L) | Dissolve at reflux, cool and stir at 1-5°C for 40 hours. Re-dissolve in boiling acetone (52 L) and repeat cooling for 50 hours. | Purified Z-endoxifen | >20:1 | - | [7][6] |
Experimental Protocols
The following are detailed protocols for the purification of Z-endoxifen based on established methods.
Protocol 1: Purification of Z-Endoxifen via Trituration
This protocol is effective for purifying crude Z-endoxifen to a high degree of isomeric purity on a multi-gram scale.[3][4]
Materials:
-
Crude mixture of Z- and E-endoxifen
-
Dichloromethane (DCM)
-
Methanol or Di-isopropyl ether
-
Stir plate and stir bar
-
Beaker or flask
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude endoxifen mixture in a minimal amount of dichloromethane.
-
Precipitation: While stirring, slowly add a non-solvent (methanol or di-isopropyl ether) until a precipitate forms.
-
Stirring: Continue to stir the resulting suspension for several hours to overnight. This can be done at room temperature or in an ice bath to maximize precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of the cold non-solvent to remove residual impurities.[1]
-
Drying: Dry the purified solid under vacuum to obtain Z-endoxifen.
-
Analysis: Confirm the purity and Z/E ratio of the final product using HPLC and NMR.[1]
Protocol 2: Isomer Enrichment and Purification by Two-Solvent Recrystallization
This multi-step protocol is designed for larger-scale purification and involves an initial recrystallization to enrich the Z-isomer in the mother liquor, followed by a second recrystallization to isolate the pure Z-isomer.[5][7]
Part A: Enrichment of Z-Endoxifen using Isopropyl Acetate
This step aims to remove the less soluble E-isomer, thereby enriching the Z-isomer in the remaining solution.[5]
Materials:
-
Mixture of Z- and E-endoxifen (e.g., E/Z ratio of ~70/30)
-
Isopropyl acetate
-
Heating mantle or oil bath
-
Reaction vessel with condenser and stirrer
-
Filtration apparatus
Procedure:
-
Suspension and Equilibration: Suspend the endoxifen mixture in isopropyl acetate. Heat the suspension to approximately 85°C for about 2 hours to allow the isomers to equilibrate to roughly a 1:1 ratio in solution.[1][6]
-
Cooling and Crystallization: Slowly cool the mixture to 15°C. This will cause the preferential crystallization of the E-isomer.[1][6]
-
Filtration: Filter the mixture to separate the crystalline solid, which is enriched in the E-isomer, from the mother liquor.[1][5]
-
Isolation of Z-isomer Enriched Solid: Concentrate the mother liquor under reduced pressure to obtain a solid that is now enriched with the Z-isomer.[1][5]
Part B: Purification of Z-Endoxifen using Acetone
This step takes the Z-isomer enriched solid from Part A and purifies it to a high Z/E ratio.[5]
Materials:
-
Z-isomer enriched endoxifen solid
-
Acetone
-
Heating mantle or oil bath
-
Reaction vessel with condenser and stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Z-isomer enriched solid in acetone, heating to reflux to ensure complete dissolution.[7][6]
-
Crystallization: Slowly cool the solution to 1-5°C and stir for an extended period (e.g., 40-50 hours) to induce crystallization of the Z-isomer.[7][6] For smaller scales, cooling to 20°C for 19 hours followed by storage at -10°C for several days can also be effective.[5]
-
Isolation: Collect the crystalline Z-endoxifen by filtration. The mother liquor can be removed by aspiration.[7][6]
-
Optional Recrystallization: For even higher purity, the collected crystalline solid can be re-dissolved in boiling acetone and the crystallization process can be repeated one to five times.[7][6]
-
Drying: Dry the final product under vacuum.
-
Analysis: Analyze the final product by HPLC and NMR to confirm a Z/E ratio of greater than 20:1.[7][6]
Visualizations
The following diagrams illustrate the workflows for the purification of Z-endoxifen.
Caption: Workflow for the purification of Z-endoxifen by trituration.
Caption: Workflow for two-solvent recrystallization of Z-endoxifen.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
Determining Z/E Isomer Ratios: A Detailed Guide to HPLC and NMR Analysis
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate determination of the geometric isomer (Z/E) ratio is a critical aspect of compound characterization, process optimization, and quality control. The distinct spatial arrangement of substituents around a double bond in Z (zusammen) and E (entgegen) isomers can lead to significant differences in physical, chemical, and biological properties.[1][2] This document provides detailed application notes and experimental protocols for the quantitative analysis of Z/E isomer ratios using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone analytical techniques in modern chemistry and pharmaceutical sciences. HPLC separates isomers based on their differential partitioning between a stationary and a mobile phase, while NMR distinguishes isomers based on the distinct magnetic environments of their atomic nuclei.[1][3] The choice between these methods often depends on factors such as sample complexity, required accuracy, and available instrumentation. This guide will detail the principles, provide step-by-step protocols, and illustrate the workflows for both techniques.
Principles of Z/E Isomer Ratio Determination
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely employed technique for separating Z and E isomers.[1] The separation mechanism relies on the subtle differences in polarity and shape between the geometric isomers, which affects their interaction with the non-polar stationary phase (e.g., C18) and the polar mobile phase.[4] Generally, the less polar isomer will have a stronger affinity for the stationary phase and thus a longer retention time. However, the elution order can be compound-specific. Quantification is achieved by integrating the peak areas of the separated isomers in the chromatogram, assuming that the detector response is similar for both isomers. For accurate quantification, it is crucial to achieve baseline separation of the isomer peaks.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is considered a "gold standard" for determining Z/E isomer ratios due to its inherent quantitative nature.[3] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[6] This allows for a straightforward and accurate calculation of the isomer ratio from a single spectrum, provided that there are well-resolved signals corresponding to each isomer.
The key parameters for distinguishing between Z and E isomers in ¹H NMR are:
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on a double bond is dependent on the dihedral angle. The trans (E) isomer typically exhibits a larger coupling constant (usually 11-18 Hz) compared to the cis (Z) isomer (usually 6-15 Hz).[3]
-
Chemical Shifts (δ): The electronic environment of protons in Z and E isomers is different, leading to distinct chemical shifts.[7] Protons or substituent groups in one isomer may be shielded or deshielded relative to the other due to anisotropic effects of the double bond and through-space interactions.
By integrating a pair of well-resolved signals, one for the Z-isomer and one for the E-isomer, the molar ratio can be directly calculated.[8]
Experimental Protocols
Sample Preparation
For both HPLC and NMR analysis, proper sample preparation is crucial for obtaining accurate and reproducible results.
-
Dissolution: Accurately weigh approximately 5-10 mg of the sample mixture.
-
Solvent Selection:
-
HPLC: Dissolve the sample in a solvent that is compatible with the mobile phase to a concentration of approximately 1 mg/mL.[1] A common practice is to use the initial mobile phase composition as the diluent.
-
NMR: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that fully dissolves the sample and does not have signals that overlap with the analyte signals.[3]
-
-
Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
-
Filtration (for HPLC): Before injection, filter the HPLC sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.
HPLC Method Protocol
This protocol provides a general starting point for the separation of Z/E isomers using reverse-phase HPLC. Method optimization will likely be required for specific compounds.
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | High-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a gradient of 10% B to 40% B over 20 minutes. This may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength where both isomers have significant absorbance (e.g., 210 nm or 254 nm) |
| Injection Volume | 5-10 µL |
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Monitor the separation and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the Z and E isomers based on their retention times. If the identity of the peaks is unknown, it may be necessary to isolate each isomer and inject them individually.
-
Integrate the area of each peak.
-
Calculate the Z/E ratio using the following formula: Z/E Ratio = (Area of Z-isomer peak) / (Area of E-isomer peak)
-
NMR Method Protocol
This protocol outlines the key steps for quantitative ¹H NMR (qNMR) analysis of Z/E isomer ratios.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.
Acquisition Parameters:
| Parameter | Recommendation | Rationale |
| Pulse Angle | 30-90° | A 90° pulse provides the maximum signal for a single scan. |
| Relaxation Delay (d1) | 5 x T₁ | Ensure full relaxation of the nuclei between scans for accurate integration. |
| Acquisition Time (at) | At least 3 seconds | Provides good digital resolution. |
| Number of Scans (ns) | Sufficient for a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[8] | High S/N is critical for accurate integration.[9] |
Procedure:
-
Sample Insertion: Place the prepared NMR tube in the spectrometer.
-
Locking and Shimming: Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp peaks.
-
Parameter Setup: Set the appropriate acquisition parameters as detailed in the table above.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals, one corresponding to a specific proton (or group of protons) in the Z-isomer and the other to the analogous proton(s) in the E-isomer.
-
Integrate these two signals. Ensure the integration limits are consistent and wide enough to encompass the entire peak, including any ¹³C satellites if high accuracy is required.[9]
-
Calculate the Z/E ratio using the following formula, where I is the integral value and N is the number of protons giving rise to the signal:[8] Z/E Ratio = (IZ / NZ) / (IE / NE)
-
Data Presentation
Quantitative data from both HPLC and NMR analyses should be summarized in a clear and structured manner for easy comparison.
Table 1: Comparison of HPLC and NMR Data for Z/E Ratio Determination
| Parameter | HPLC | ¹H NMR |
| Retention Time (min) | Z-isomer: [Insert tR] E-isomer: [Insert tR] | Not Applicable |
| Peak Area / Integral | Z-isomer: [Insert Area] E-isomer: [Insert Area] | Z-isomer: [Insert Integral] E-isomer: [Insert Integral] |
| Chemical Shift (ppm) | Not Applicable | Z-isomer proton: [Insert δ] E-isomer proton: [Insert δ] |
| Coupling Constant (Hz) | Not Applicable | Z-isomer: [Insert J] E-isomer: [Insert J] |
| Calculated Z/E Ratio | [Insert Ratio] | [Insert Ratio] |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Integration in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. lsa.umich.edu [lsa.umich.edu]
Application Notes: In Vitro Proliferation Assay with Z-Endoxifen in MCF-7 Cells
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tpp.ch [tpp.ch]
Application Notes and Protocols for Z-Endoxifen Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-endoxifen, the most active metabolite of tamoxifen (B1202), is a selective estrogen receptor modulator (SERM) with potent antiestrogenic activity. Unlike tamoxifen, its activity is independent of the CYP2D6 enzyme, making it a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in patients with reduced CYP2D6 metabolism.[1][2] Preclinical evaluation of Z-endoxifen in mouse xenograft models is a critical step in its development. These application notes provide detailed protocols and compiled data for the administration of Z-endoxifen in such models. In preclinical studies, Z-endoxifen has demonstrated superior antitumor activity compared to tamoxifen in both endocrine-sensitive and resistant ER+ breast cancer models.[1][3]
Data Presentation
Table 1: Pharmacokinetics of Z-Endoxifen in Female Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral | 10 | 33.8 ± 2.4 | 0.25 | 103 ± 97 | [4] |
| 50 | 284 ± 152 | 0.5 | 660 ± 511 | [4] | |
| 100 | - | - | 2,970 ± 100 | [4] | |
| 200 | 935 ± 363 | 0.5 | - | [4] | |
| Subcutaneous (s.c.) | 2.5 | 56.6 ± 24.6 | 0.5 | - | [4] |
| 25 | - | - | - | [5] |
*Values are presented as mean ± SD where available.
Table 2: Comparative Antitumor Efficacy of Z-Endoxifen in MCF7 Xenograft Models
| Xenograft Model | Treatment | Dose | Duration | Tumor Volume Reduction vs. Control | Reference |
| MCF7AC1 (Letrozole-sensitive) | Z-endoxifen | 25 mg/kg | 4 weeks | Significantly superior to control and tamoxifen | [3][6] |
| Z-endoxifen | 75 mg/kg | 4 weeks | Significantly superior to control, tamoxifen, and letrozole | [3][6] | |
| Tamoxifen | 500 µ g/day | 4 weeks | - | [6] | |
| Letrozole | 10 µ g/day | 4 weeks | - | [6] | |
| MCF7LR (Letrozole-resistant) | Z-endoxifen | 50 mg/kg | 4 weeks | Significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane | [3][6] |
| MCF7-HER2 | Z-endoxifen | 25 mg/kg (low dose) | 7 weeks | Greater antitumor activity than tamoxifen (p=0.01) | [7] |
| Z-endoxifen | 75 mg/kg (high dose) | 7 weeks | Greater antitumor activity than tamoxifen (p=0.001); superior to low dose | [7] |
Experimental Protocols
Xenograft Model Establishment
This protocol is a general guideline for establishing subcutaneous xenografts using ER+ breast cancer cell lines like MCF-7.
Materials:
-
ER+ human breast cancer cell line (e.g., MCF-7, MCF7AC1)
-
Female athymic nude mice (e.g., BALB/c nude), 5-6 weeks old
-
17β-estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles
Procedure:
-
Culture selected cancer cells under standard conditions to the logarithmic growth phase.
-
A day before cell injection, implant a 17β-estradiol pellet subcutaneously into each mouse to support the growth of estrogen-dependent tumors.[2]
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.[2]
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
Z-Endoxifen Preparation and Administration
Materials:
-
Z-Endoxifen HCl
-
Vehicle solution (e.g., sterile water, saline, or as specified by the supplier)
Procedure:
-
Prepare the dosing solution of Z-Endoxifen HCl fresh daily by dissolving it in the appropriate vehicle.
-
Oral Administration: Administer the Z-endoxifen solution to mice via oral gavage. Doses in studies have ranged from 10 to 200 mg/kg.[4][5]
-
Subcutaneous Administration: Administer the Z-endoxifen solution via subcutaneous injection. Doses in studies have ranged from 2.5 to 25 mg/kg.[4][5]
-
Administer the treatment daily or as per the experimental design.
-
Continue treatment for the specified duration, monitoring tumor growth and animal health regularly.
Visualizations
Mechanism of Action and Signaling Pathways
Z-endoxifen exerts its antitumor effects through multiple mechanisms:
-
Estrogen Receptor (ER) Antagonism: As a potent SERM, Z-endoxifen directly binds to the estrogen receptor alpha (ERα), competitively inhibiting the binding of estradiol. This blocks the transcriptional activation of estrogen-responsive genes that are crucial for cell proliferation, such as c-Myc and progesterone (B1679170) receptor (PGR).[3][8]
-
PI3K/AKT Pathway Inhibition: In aromatase inhibitor-resistant models, Z-endoxifen has been shown to uniquely target and inhibit the PI3K/AKT signaling pathway.[9] This is evidenced by the reduced expression of both total and phosphorylated AKT in tumors treated with clinically relevant concentrations of Z-endoxifen.[9]
-
Protein Kinase C (PKC) Interaction: Emerging evidence suggests that Z-endoxifen, but not tamoxifen, can bind to protein kinase C beta 1 (PKCβ1).[10] This interaction can lead to the activation of the NF-κB signaling pathway, which contributes to growth inhibition in ER+ breast cancer cells.[10]
These multifaceted actions contribute to Z-endoxifen's robust antitumor activity, even in cancer models that have developed resistance to other endocrine therapies like tamoxifen and aromatase inhibitors.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Z-endoxifen in Aromatase Inhibitor-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Signaling Pathways
Data Presentation
In Vitro Efficacy of Z-endoxifen
| Cell Line | Resistance Model | Compound | IC50 (nM) | Notes |
| MCF-7 | AI-Sensitive | Z-endoxifen | 100 | In estradiol-deprived conditions.[4] |
| MCF-7 | AI-Sensitive | Z-endoxifen | 500 | In the presence of 1 nM estradiol.[4] |
| MCF-7 | AI-Sensitive | 4-OH Tamoxifen | 10 | In estradiol-deprived conditions.[4] |
| MCF-7 | AI-Sensitive | 4-OH Tamoxifen | 50 | In the presence of 1 nM estradiol.[4] |
| MCF-7-aromatase | AI-Resistant (Letrozole) | Letrozole (B1683767) | >1000 | Demonstrates resistance to letrozole.[5] |
In Vivo Antitumor Activity of Z-endoxifen in AI-Resistant Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Volume Reduction vs. Control | Reference |
| MCF7LR (Letrozole-Resistant) | Z-endoxifen | 50 mg/kg, daily | Significantly greater than letrozole and tamoxifen | [1][6] |
| MCF7LR (Letrozole-Resistant) | Tamoxifen | 500 µ g/day , daily | - | [6] |
| MCF7LR (Letrozole-Resistant) | Letrozole | 10 µ g/day , daily | No significant inhibition | [3] |
| MCF7LR (Letrozole-Resistant) | Exemestane | 250 µ g/day , daily | Less effective than Z-endoxifen | [1] |
| MCF7LR (Letrozole-Resistant) | Exemestane + Everolimus | 250 µ g/day + 2.5 mg/day, daily | Similar efficacy to Z-endoxifen | [1] |
| MCF7AC1 (AI-Sensitive) | Z-endoxifen | 25 mg/kg, daily | Superior to control and tamoxifen | [1] |
| MCF7AC1 (AI-Sensitive) | Z-endoxifen | 75 mg/kg, daily | Superior to control, tamoxifen, and letrozole | [1] |
Experimental Protocols
Protocol 1: Establishment of Aromatase Inhibitor-Resistant Cell Lines
This protocol describes the generation of letrozole-resistant (MCF7LR) cells from the aromatase-overexpressing MCF-7 cell line (MCF7AC1).
Materials:
-
MCF7AC1 cells
-
Phenol red-free DMEM/F12 medium
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
Letrozole
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
Procedure:
-
Culture MCF7AC1 cells in phenol red-free DMEM/F12 supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Initiate letrozole treatment at a low concentration (e.g., 1 nM).
-
Continuously culture the cells in the presence of letrozole, gradually increasing the concentration in a stepwise manner as the cells adapt and resume proliferation.
-
Monitor cell viability and proliferation regularly.
-
Once a population of cells demonstrates stable growth at a high concentration of letrozole (e.g., >1 µM), isolate single-cell clones.
-
Expand the resistant clones and confirm their resistance to letrozole using a cell viability assay (see Protocol 3).
-
Maintain the established MCF7LR cell line in culture medium containing a maintenance dose of letrozole to preserve the resistant phenotype.
Protocol 2: In Vivo Xenograft Model of AI-Resistant Breast Cancer
Materials:
-
MCF7LR cells
-
Female ovariectomized athymic nude mice (4-6 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Z-endoxifen
-
Vehicle control (e.g., corn oil)
-
Calipers for tumor measurement
Procedure:
-
Harvest MCF7LR cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2.5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ≥150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Z-endoxifen 50 mg/kg).
-
Administer Z-endoxifen or vehicle control daily via oral gavage.
-
Measure tumor volume twice weekly using calipers with the formula: Tumor Volume = 0.5 x (Length x Width²).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, RNA sequencing).
Protocol 3: Cell Viability Assay
Materials:
-
MCF7LR cells
-
96-well plates
-
Phenol red-free culture medium
-
Z-endoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF7LR cells in 96-well plates at a density of 2,000-4,000 cells per well in 100 µL of phenol red-free medium.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a range of Z-endoxifen concentrations (e.g., 1 nM to 10 µM) for 72-96 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 4: Western Blot Analysis for p-AKT
Materials:
-
MCF7LR cells treated with Z-endoxifen
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution), Rabbit anti-total-AKT (e.g., Cell Signaling Technology #9272, 1:1000 dilution).[7]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:2000 to 1:5000 dilution).[2][6]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse Z-endoxifen-treated and control MCF7LR cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
Protocol 5: RNA Sequencing and Analysis
Procedure:
-
Sample Preparation:
-
Excise tumors from Z-endoxifen-treated and control mice and snap-freeze in liquid nitrogen.
-
Extract total RNA from the tumor tissue using a suitable method like TRIzol, followed by a column-based purification.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to the human reference genome using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels from the aligned reads using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the Z-endoxifen-treated group compared to the control group using statistical packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by Z-endoxifen treatment.
-
Conclusion
References
- 1. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. nsjbio.com [nsjbio.com]
- 4. researchgate.net [researchgate.net]
- 5. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Use of Z-Endoxifen in ERβ-Expressing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-endoxifen, the most active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has demonstrated significant anti-tumor activity in estrogen receptor-positive (ER+) cancers. While its effects on ERα are well-documented, emerging evidence highlights the crucial role of estrogen receptor beta (ERβ) in mediating Z-endoxifen's efficacy. The presence of ERβ in cancer cells appears to enhance their sensitivity to the anti-proliferative and pro-apoptotic effects of Z-endoxifen. These application notes provide a comprehensive guide for researchers on the utilization of Z-endoxifen in ERβ-expressing cancer cells, detailing its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action in ERβ-Expressing Cancer Cells
Z-endoxifen exerts its effects in ERβ-expressing cancer cells through a multi-faceted mechanism. Unlike its targeted degradation of ERα, Z-endoxifen stabilizes ERβ protein. This stabilization is crucial as ERβ often acts as a tumor suppressor. Furthermore, Z-endoxifen induces the formation of ERα/ERβ heterodimers in a concentration-dependent manner. These heterodimers can modulate gene expression differently than ERα homodimers, often leading to an inhibition of estrogen-driven proliferation.
A key aspect of Z-endoxifen's action in ERβ-positive cells is its ability to modulate critical signaling pathways involved in cell survival and proliferation. Notably, Z-endoxifen has been shown to inhibit the PI3K/AKT and PKCβ1 signaling cascades, leading to decreased cell viability and induction of apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of Z-Endoxifen in ER-Positive Breast Cancer Cell Lines
| Cell Line | ERβ Expression Status | Treatment Condition | IC50 (nM) | Reference |
| MCF-7 | Negative (Parental) | Estradiol (E2) deprivation | 100 | [1] |
| MCF-7 | Negative (Parental) | Presence of 1nM E2 | 500 | [1] |
| MCF-7 | Stably transfected with ERβ | Not specified | Lower than parental MCF-7 (tendency for favorable response) | [1] |
Note: Data on specific IC50 values for a wide range of naturally ERβ-expressing cancer cell lines are limited in the currently available literature. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Table 2: Z-Endoxifen-Induced Gene Expression Changes in ERα-Positive, Letrozole-Resistant Breast Cancer Cells (MCF7LR)
| Gene | Fold Change (Z-Endoxifen vs. Letrozole) | Function | Reference |
| AREG | -18.5 | Estrogen-regulated growth factor | [2] |
| PGR | -4.8 | Progesterone receptor, estrogen-regulated | [2] |
| TFF1 | -6.8 | Estrogen-regulated protein | [2] |
Signaling Pathways
The signaling pathways modulated by Z-endoxifen in ERβ-expressing cancer cells are critical to its anti-tumor effects. The following diagrams illustrate the key pathways involved.
Caption: Z-Endoxifen's dual action on ERβ-mediated transcription and key survival pathways.
References
Application Note: High-Sensitivity LC-MS/MS Methods for the Identification and Quantification of Endoxifen and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Endoxifen (B1662132) is a key active metabolite of tamoxifen (B1202), a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] The therapeutic efficacy of tamoxifen is highly dependent on its metabolic conversion to more potent antiestrogenic metabolites, primarily endoxifen and 4-hydroxytamoxifen (B85900).[3][4][5] Endoxifen exhibits approximately 100-fold greater binding affinity for the estrogen receptor than the parent drug and is considered the principal mediator of tamoxifen's activity due to its higher plasma concentrations compared to other active metabolites.[4][5] The metabolism of tamoxifen is complex and primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1][3][6][7] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in endoxifen levels, potentially impacting treatment outcomes.[6][8] Therefore, accurate and sensitive analytical methods for the identification and quantification of endoxifen and its downstream metabolites are crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and personalized medicine strategies. This application note provides detailed protocols and data for the analysis of endoxifen metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Tamoxifen to Endoxifen
Tamoxifen undergoes extensive metabolism to form several active and inactive metabolites. The two primary pathways leading to the formation of endoxifen are N-demethylation and 4-hydroxylation.[3] N-demethylation, primarily catalyzed by CYP3A4/5, converts tamoxifen to N-desmethyltamoxifen.[1] Subsequently, CYP2D6 hydroxylates N-desmethyltamoxifen to form endoxifen.[1][3] Alternatively, tamoxifen can first be hydroxylated by enzymes including CYP2D6 to form 4-hydroxytamoxifen, which is then N-demethylated by CYP3A4 to yield endoxifen.[3] Endoxifen itself can be further metabolized into various forms, such as norendoxifen, catechols, and glucuronide conjugates.[9][10]
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tamoxifen and its metabolites due to its high sensitivity, specificity, and speed.[11][12] The method typically involves a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[9][13]
Experimental Workflow
The general workflow for analyzing endoxifen metabolites from biological matrices like plasma or serum involves several key steps: sample collection and preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol is based on protein precipitation, a rapid and effective method for extracting endoxifen and its metabolites from plasma.[9][14][15]
-
Reagent Preparation:
-
Precipitation Solvent: Prepare a solution of acetonitrile (B52724) containing 1% acetic acid.
-
Internal Standard (IS) Stock: Prepare a stock solution of a stable isotope-labeled internal standard (e.g., d5-Endoxifen) in methanol.
-
IS Working Solution: Dilute the IS stock solution in the precipitation solvent to the desired concentration (e.g., 15 ng/mL).
-
-
Extraction Procedure:
-
Aliquot 100 µL of human plasma (or serum, calibrator, or QC sample) into a 1.5 mL microcentrifuge tube.[14][15]
-
Add 300 µL of the cold IS working solution to each tube.[9]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 18,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14][15]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[13]
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis
The following are typical conditions for chromatographic separation and mass spectrometric detection.
Liquid Chromatography (LC) Conditions:
-
System: Agilent 1290 HPLC or equivalent UPLC system.[13]
-
Column: ZORBAX Eclipse Plus C18 (1.8 µm, 100 × 2.1 mm) or equivalent.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Gradient:
-
Start at 25% B for 1.5 min.
-
Increase linearly to 35% B over 3.5 min.
-
Increase to 70% B over 2.5 min.
-
Hold at 80% B for 2.5 min for column wash.
-
Return to 25% B and equilibrate for 2.5 min.[13]
-
-
Autosampler Temperature: 10°C.[9]
Mass Spectrometry (MS) Conditions:
-
System: Agilent 6460 Triple Quadrupole MS or equivalent.[13]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[9][13]
-
Source Temperature: 150°C.[9]
-
Desolvation Gas Flow: 1000 L/hr.[9]
Data Presentation: Quantitative Parameters
The identification and quantification of metabolites are achieved using MRM analysis. This involves monitoring specific precursor-to-product ion transitions for each analyte. The table below summarizes the key mass spectrometric parameters for endoxifen and several of its known metabolites.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| (Z)-Endoxifen | 374.3 | 72.1 |
| (E)-Endoxifen | 374.3 | 72.1 |
| d5-(Z)-Endoxifen (IS) | 379.3 | 72.1 |
| Norendoxifen | 360.3 | 58.1 |
| 4'-hydroxy Endoxifen | 390.3 | 72.1 |
| Endoxifen Catechol | 390.3 | 72.1 |
| Endoxifen Methoxycatechol | 404.3 | 72.1 |
| Endoxifen Glucuronide | 550.3 | 374.3 |
| Data compiled from literature sources.[9] |
Calibration and Quantification For quantitative analysis, calibration curves are prepared by spiking blank plasma with known concentrations of the analytes. A linear regression analysis is then used to determine the concentration of the analytes in unknown samples. A typical calibration range for (Z)-Endoxifen is 0.5–500 ng/mL in human plasma.[9][10] Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch to ensure the accuracy and precision of the results.[13]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. icahn.mssm.edu [icahn.mssm.edu]
- 3. ClinPGx [clinpgx.org]
- 4. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assessment of cytochromes P450 and transporter genetics with endoxifen concentration during tamoxifen treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of tamoxifen metabolite concentrations in the blood of breast cancer patients through CYP2D6 genotype activity score - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: Endoxifen Stability and Isomerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of endoxifen (B1662132) to prevent its isomerization from the pharmacologically active Z-isomer to the less active E-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the Z- and E-isomers of endoxifen, and why is it crucial to differentiate between them?
A1: Endoxifen exists as two geometric isomers: (Z)-endoxifen and (E)-endoxifen. The Z-isomer is a potent antiestrogen (B12405530) and is considered the therapeutically active form, responsible for the desired pharmacological effects in estrogen receptor-positive (ER+) breast cancer research.[1][2][3] Conversely, the E-isomer is significantly less active, exhibiting weak antiestrogenic or even estrogenic properties.[1] The presence of the E-isomer as an impurity can, therefore, lead to inaccurate and misleading experimental results.[1]
Q2: What are the primary factors that lead to the Z- to E-isomerization of endoxifen?
A2: The main factor promoting the conversion of (Z)-endoxifen to (E)-endoxifen is temperature.[1] Studies have shown that isomerization is more likely to occur at temperatures above 25°C.[1] The mechanism likely involves the protonation of the core ethylene (B1197577) group, which is activated by the electron-donating phenolic group.[1]
Q3: How can I prevent the isomerization of endoxifen during storage?
A3: To minimize isomerization, it is critical to store endoxifen under appropriate conditions. For solid (powder) endoxifen, storage at low temperatures is recommended.[4] For stock solutions, it is advisable to prepare them in solvents like ethanol (B145695), DMSO, or methanol (B129727) and store them in amber, silanized glass vials at -20°C or -80°C.[5][6]
Q4: What is the recommended procedure for preparing and storing endoxifen stock solutions?
A4: Primary stock solutions of (Z)-endoxifen can be prepared in ethanol (e.g., 1 mg/mL) and stored in amber silanized glass vials at -20°C.[5] For longer-term storage of solutions, -80°C is recommended, which can maintain stability for up to 6 months.[3] It is best practice to prepare fresh working solutions from the stock solution for each experiment.
Q5: My experiment requires leaving endoxifen in an autosampler for an extended period. What precautions should I take?
A5: If endoxifen solutions need to be maintained in an autosampler, it is crucial to control the temperature. Stability has been demonstrated for up to 24 hours at 10°C.[5] For plasma samples, the addition of an antioxidant like ascorbic acid during extraction can help prevent the degradation of endoxifen metabolites.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results with endoxifen. | Isomerization of (Z)-endoxifen to the less active (E)-isomer. | 1. Verify the isomeric purity of your endoxifen stock using the HPLC-UV analysis protocol below.2. Review your storage and handling procedures against the recommended guidelines.3. If isomerization is confirmed, procure a new, quality-controlled batch of (Z)-endoxifen. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Gently warm the solution and vortex to redissolve the compound.2. If precipitation persists, sonication can be used to aid dissolution.3. Ensure vials are tightly sealed to prevent solvent evaporation during storage. |
| Suspected degradation of endoxifen in biological samples. | Enzymatic or chemical degradation. | 1. For plasma samples, ensure they are stored at -70°C and protected from light by wrapping tubes in aluminum foil.[5]2. Consider adding antioxidants like ascorbic acid during sample processing, especially if catechol metabolites are of interest.[5] |
Quantitative Data on Isomerization
The following table summarizes the stability of (Z)-endoxifen under different storage conditions.
| Storage Condition | Duration | Isomer Composition (%Z / %E) | Reference |
| Solid Drug Substance at 5°C | 12 months | Stable (Isomer ratio not specified) | [1] |
| Solid Drug Substance at 25°C / 60% RH | 12 months | Isomerization observed | [1] |
| Solid Drug Substance at 40°C / 75% RH | 6 months | Isomerization observed | [1] |
| Aqueous Formulation at Room Temperature | 15 days | Significant conversion to E-isomer | [1] |
| Aqueous Formulation at 45°C | 15 days | Accelerated conversion to E-isomer | [1] |
| Fresh (Z)-isomer solution for NMR in DMSO | Post-analysis | 92.0% Z / 7.4% E (from 95.7% Z / 3.7% E) | [1] |
Experimental Protocols
Protocol 1: Quantification of Z- and E-Endoxifen Isomers by HPLC-UV
This protocol provides a method to assess the isomeric purity of endoxifen samples.
1. Materials and Reagents:
-
(Z)-endoxifen and (E)-endoxifen reference standards
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
2. Preparation of Mobile Phase:
3. Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 or equivalent
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: As per column specifications
-
Detection: UV detector at an appropriate wavelength
-
Injection Volume: 5 µL[9]
4. Sample Preparation:
-
Prepare a stock solution of the endoxifen sample in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution with the mobile phase diluent to a suitable concentration for HPLC analysis.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks for (Z)- and (E)-endoxifen based on the retention times of the reference standards.
-
Calculate the percentage of each isomer based on the peak area.
Visualizations
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Endoxifen Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Z)-Endoxifen in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (Z)-Endoxifen in aqueous solutions?
A1: The main stability issues for (Z)-Endoxifen in aqueous solutions are:
-
Isomerization: The biologically active (Z)-isomer can convert to the less active (E)-isomer, particularly at temperatures above 25°C.[1][2][3]
-
Degradation under forced conditions: (Z)-Endoxifen is susceptible to degradation under acidic, basic, and oxidative conditions.[1][4] Oxidative stress appears to cause the most significant degradation.[4]
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of (Z)-Endoxifen.[5][6][7]
Q2: How does temperature affect the stability of (Z)-Endoxifen solutions?
A2: Temperature is a critical factor, primarily influencing the rate of isomerization from the (Z)- to the (E)-isomer. Studies have shown that this conversion is more pronounced at temperatures above 25°C.[1][2] For long-term storage, it is recommended to keep (Z)-Endoxifen solutions at or below -20°C in amber vials to minimize both isomerization and potential degradation.[8]
Q3: What is the impact of pH on the stability of (Z)-Endoxifen in aqueous solutions?
A3: (Z)-Endoxifen is susceptible to both acid and base hydrolysis.[1] Significant degradation has been observed in both acidic and basic solutions.[1] However, one study on photodegradation indicated that pH had no effect on the rate of light-induced degradation.[6][7] It is advisable to maintain solutions at a mildly acidic pH, such as pH 4.3, which has been used in mobile phases for HPLC analysis, suggesting reasonable short-term stability under these conditions.[1][2]
Q4: Is (Z)-Endoxifen sensitive to light?
A4: Yes, (Z)-Endoxifen is sensitive to light. Exposure to sunlight and UV radiation can cause significant degradation.[5][6][7] It is crucial to protect solutions from light by using amber vials or by working in low-light conditions.[8] Studies have shown that sunlight can reduce endoxifen (B1662132) concentration by over 80% in wastewater samples after 180 minutes of irradiation.[5]
Q5: What are the best practices for preparing and storing (Z)-Endoxifen stock solutions?
A5: To ensure the stability and integrity of your (Z)-Endoxifen stock solutions, follow these best practices:
-
Solvent Selection: Prepare primary stock solutions in solvents like ethanol (B145695) or DMSO.[8] For aqueous experiments, subsequent dilutions should be made in a buffer that minimizes degradation (e.g., mildly acidic).
-
Storage Temperature: Store stock solutions at -20°C for long-term stability.[8]
-
Light Protection: Always use amber or light-blocking vials to prevent photodegradation.[8]
-
Fresh Preparation: For critical experiments, it is best to prepare fresh dilutions from a frozen stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my cell-based assay. | Isomerization of (Z)-Endoxifen to the less active (E)-isomer. | 1. Check storage conditions: Ensure your stock and working solutions have been stored at the correct temperature (-20°C or below) and protected from light. 2. Prepare fresh solutions: If in doubt, prepare a fresh working solution from a reliable stock. 3. Analyze isomer ratio: If the problem persists, consider analyzing the (Z)/(E) isomer ratio in your solution using HPLC. |
| Inconsistent results between experiments. | Degradation of (Z)-Endoxifen in the aqueous medium. | 1. Evaluate buffer/media: The pH of your aqueous solution might be contributing to degradation. Consider using a mildly acidic buffer if your experimental design allows. 2. Minimize exposure to harsh conditions: Avoid prolonged exposure to high temperatures, strong acids or bases, and light. 3. Use of antioxidants: For issues with oxidative degradation, the addition of an antioxidant like ascorbic acid might be beneficial, as it has been used to stabilize endoxifen metabolites in plasma extracts.[8] |
| Appearance of unknown peaks in HPLC analysis. | Degradation of (Z)-Endoxifen. | 1. Characterize degradation products: If possible, use mass spectrometry (LC-MS) to identify the degradation products. The (E)-isomer is a common degradant.[1] 2. Perform forced degradation study: To understand the degradation profile, you can perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to see if the unknown peaks match the degradation products. |
Data on (Z)-Endoxifen Stability
The following tables summarize quantitative data on the stability of (Z)-Endoxifen under various stress conditions.
Table 1: Forced Degradation of (Z)-Endoxifen in Solution
| Stress Condition | Reagent/Condition | Duration | Temperature | Remaining (Z)-Endoxifen (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80°C | 54% | [1] |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | 54% | [1] |
| Oxidation | 3% H₂O₂ | 2 hours | Room Temp | 82.76% | [4] |
| Photodegradation (Sunlight) | Ultrapure Water | 180 minutes | Not Specified | 40% | [5] |
| Photodegradation (Sunlight) | Wastewater | 180 minutes | Not Specified | <17% | [5] |
| Photodegradation (UV Light) | Water | 35 seconds | Not Specified | <0.9% | [6][7] |
Note: The data is compiled from different studies and experimental conditions may vary.
Table 2: Isomerization of (Z)-Endoxifen to (E)-Endoxifen in an Aqueous Formulation
| Storage Temperature | Day 1 (% E-isomer) | Day 3 (% E-isomer) | Day 5 (% E-isomer) | Day 10 (% E-isomer) | Day 15 (% E-isomer) | Reference |
| Room Temperature | 4.3 | 4.6 | 4.9 | 5.3 | 5.6 | [1] |
| 45°C | 6.5 | 9.0 | 11.0 | 14.8 | 17.6 | [1] |
Experimental Protocols
Protocol: Stability Assessment of (Z)-Endoxifen using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for assessing the stability of (Z)-Endoxifen in an aqueous solution by quantifying the parent compound and its primary degradant, the (E)-isomer.
1. Materials and Reagents:
-
(Z)-Endoxifen and (E)-Endoxifen reference standards
-
HPLC grade acetonitrile (B52724) and methanol
-
Formic acid
-
Milli-Q or distilled water
-
Aqueous solution/buffer for stability testing
2. HPLC System and Conditions (based on Elkins et al., 2013):
-
Column: Luna phenyl-hexyl column (or equivalent)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 4.3 (adjusted with formic acid)
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate (Z)- and (E)-Endoxifen and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 243 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Prepare a stock solution of (Z)-Endoxifen in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Spike the (Z)-Endoxifen stock solution into the aqueous test solution to achieve the desired final concentration (e.g., 0.16 mg/mL).
-
Divide the solution into different aliquots for exposure to various stress conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase diluent (e.g., 50:50 acetonitrile/10 mM ammonium formate pH 4.3) to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify and quantify the peaks for (Z)-Endoxifen and (E)-Endoxifen by comparing their retention times with those of the reference standards.
-
Calculate the percentage of remaining (Z)-Endoxifen and the formation of (E)-Endoxifen and other degradation products over time.
Visualizations
Caption: Degradation pathways of (Z)-Endoxifen in aqueous solutions.
Caption: Experimental workflow for assessing (Z)-Endoxifen stability.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. "Photodegradation of (E)- and (Z)-Endoxifen in Water by Ultraviolet Lig" by Marina Ariño Martin, Jayaraman Sivaguru et al. [oasis.library.unlv.edu]
- 7. Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-Endoxifen Purification by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of Z-endoxifen using column chromatography. The primary challenge in purifying Z-endoxifen is its propensity to isomerize to the less active E-isomer, particularly on standard silica (B1680970) gel.[1] This guide focuses on optimizing purification protocols to maximize the yield and purity of the desired Z-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge when purifying Z-endoxifen?
A1: The principal challenge is preventing the isomerization of the therapeutically active Z-isomer to the less active E-isomer.[1] Z-endoxifen is known to be unstable under acidic conditions, and the acidic nature of standard silica gel can promote this unwanted conversion during column chromatography.[1]
Q2: Why is it crucial to maintain a high Z/E isomer ratio?
A2: The Z-isomer of endoxifen (B1662132) is the pharmacologically active form, exhibiting potent anti-estrogenic effects.[1] The E-isomer is significantly less active and may even possess some estrogenic properties.[1] Therefore, a high Z/E ratio is essential for the therapeutic efficacy of the final compound.
Q3: What is the recommended stationary phase for Z-endoxifen column chromatography?
A3: To minimize isomerization, neutral alumina (B75360) is the recommended stationary phase for the column chromatography of Z-endoxifen.[1][2] Its neutral pH helps to preserve the integrity of the Z-isomer during purification.[1]
Q4: Are there alternative purification methods to column chromatography for Z-endoxifen?
A4: Yes, non-chromatographic methods such as trituration and recrystallization can be effective for purifying Z-endoxifen and may be preferred to avoid potential isomerization on any stationary phase.[1] Specific solvent systems can be used to selectively precipitate one isomer.[1]
Q5: What analytical techniques are used to determine the Z/E ratio of endoxifen?
A5: The most common analytical methods for determining the isomeric ratio are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]
Troubleshooting Guide: Column Chromatography of Z-Endoxifen
This guide addresses common problems encountered during the purification of Z-endoxifen on a neutral alumina column.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Z/E ratio in purified product | Isomerization on the column. | - Confirm Neutral Alumina: Ensure you are using neutral alumina, not acidic or basic alumina. - Check Solvent pH: Ensure solvents are neutral and free of acidic contaminants. - Minimize Residence Time: Optimize the flow rate to reduce the time the compound spends on the column. A slightly faster flow rate may be beneficial, but be mindful of resolution. - Consider Deactivated Alumina: If isomerization persists, consider deactivating the neutral alumina slightly by adding a small percentage of water. |
| Poor separation of Z- and E-isomers | - Inappropriate mobile phase polarity. - Column overloading. - Improper column packing. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) on neutral alumina plates to screen for the optimal solvent system. Start with a non-polar solvent and gradually increase polarity. A shallow gradient is often more effective for separating isomers. - Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, use a 20-50 fold excess by weight of stationary phase to your sample. - Improve Packing Technique: Ensure the column is packed uniformly to avoid channeling. Dry packing followed by gentle tapping and slow solvent elution is often effective for alumina. |
| Compound not eluting from the column | - Mobile phase is too non-polar. - Strong interaction with the alumina. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. - Consider a stronger eluent: If a gradual increase in polarity is ineffective, a switch to a more polar solvent system may be necessary. |
| Tailing of peaks | - Interaction of the amine group with the stationary phase. - Column degradation. | - Add a Basic Modifier: While neutral alumina is used, a very small amount of a basic modifier (e.g., 0.1% triethylamine) in the mobile phase can sometimes improve peak shape for amines. Use with caution as it can affect selectivity. - Use a Fresh Column: Alumina can degrade over time, especially with prolonged exposure to certain solvents. |
Data Presentation: Optimizing Neutral Alumina Column Chromatography
While specific quantitative data for Z-endoxifen purification on neutral alumina is not extensively published, the following table provides general guidelines and starting points for optimization.
| Parameter | Recommendation/Starting Point | Optimization Strategy |
| Stationary Phase | Neutral Alumina (Brockmann Activity I or II) | Start with Activity I for maximum retention and consider deactivating to Activity II or III with water if retention is too strong. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Begin with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polar component based on TLC analysis. |
| Gradient | Step or linear gradient | A shallow linear gradient is often best for separating closely related isomers. |
| Sample Loading | 1-5% of the stationary phase weight | Start with a lower loading (1%) and increase cautiously while monitoring resolution. |
| Flow Rate | 1-2 mL/min for a standard lab-scale column | Adjust the flow rate to balance separation efficiency and purification time. |
Experimental Protocols
Protocol 1: Purification of Z-Endoxifen using Neutral Alumina Column Chromatography
This protocol provides a general procedure for the purification of a crude mixture of Z- and E-endoxifen.
1. Preparation of the Neutral Alumina Column:
- Dry Packing:
- Select a glass column of appropriate size.
- Place a small plug of glass wool at the bottom of the column.
- Add a thin layer of sand.
- Slowly add the dry neutral alumina powder to the column.
- Gently tap the side of the column to ensure even packing and settling of the alumina.
- Add another thin layer of sand on top of the alumina bed.
- Pre-equilibration:
- Carefully add the initial, non-polar mobile phase to the top of the column.
- Allow the solvent to run through the column until the entire alumina bed is wetted and the solvent level reaches the top of the sand. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude endoxifen mixture in a minimal amount of the initial mobile phase or a compatible, volatile solvent.
- Carefully apply the sample solution to the top of the column.
- Allow the sample to enter the alumina bed.
- Rinse the sides of the column with a small amount of the mobile phase and allow it to enter the bed.
3. Elution:
- Begin eluting with the initial non-polar mobile phase.
- Collect fractions and monitor the elution by TLC.
- Gradually increase the polarity of the mobile phase according to your pre-determined gradient.
- Continue collecting and monitoring fractions until the desired Z-endoxifen has eluted.
4. Analysis:
- Combine the fractions containing pure Z-endoxifen.
- Evaporate the solvent under reduced pressure.
- Determine the final purity and Z/E ratio using HPLC and/or NMR.
Mandatory Visualizations
Signaling Pathways
Z-endoxifen exerts its anti-cancer effects primarily through its interaction with the Estrogen Receptor (ER). However, studies suggest it may also uniquely target other signaling pathways, such as the PI3K/AKT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Persistent Impurities in Z-Endoxifen
Welcome to the technical support center for Z-endoxifen synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to persistent impurities in the final Z-endoxifen product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and persistent impurity in the final Z-endoxifen product?
A1: The most significant and common impurity encountered during the synthesis of Z-endoxifen is its geometric isomer, (E)-endoxifen.[1][2] The Z-isomer is the pharmacologically active form, exhibiting potent anti-estrogenic effects, while the E-isomer is significantly less active.[3] Therefore, achieving a high ratio of the Z-isomer to the E-isomer (Z/E ratio) is critical for the therapeutic efficacy of the final product.[3]
Q2: My final product shows a high percentage of the E-isomer. What are the potential causes?
A2: A high percentage of the E-isomer can stem from two main sources:
-
Lack of Stereoselectivity in Synthesis: Many synthetic routes naturally produce a mixture of Z- and E-isomers. If the reaction conditions are not optimized for stereoselectivity, a significant amount of the E-isomer will be present in the crude product.[3]
-
Isomerization during Purification: The Z-isomer can be unstable under certain conditions and may convert to the more stable E-isomer during purification. A common cause is the use of standard silica (B1680970) gel for column chromatography, as the acidic nature of silica can promote isomerization.[3]
Q3: How can I minimize the formation of the E-isomer during synthesis?
A3: To favor the formation of the Z-isomer, consider the following strategies:
-
Reaction Condition Optimization: Review and optimize the reaction conditions of the key bond-forming step. Factors such as the choice of reagents, temperature, and reaction time can significantly influence the stereochemical outcome.[3]
-
Protecting Group Strategy: The choice of protecting groups for the phenolic hydroxyl and the amine functionalities can impact the stereoselectivity of the reactions. Experimenting with different protecting groups may lead to a higher Z/E ratio in the crude product.[3]
Q4: What purification methods are recommended to avoid isomerization of Z-endoxifen?
A4: To prevent the isomerization of Z-endoxifen to its E-isomer during purification, it is advisable to avoid acidic conditions. Recommended purification techniques include:
-
Column Chromatography on Neutral Alumina (B75360): Using neutral alumina instead of silica gel for column chromatography has been shown to minimize isomerization.[3]
-
Trituration and Recrystallization: These non-chromatographic methods are effective for purifying Z-endoxifen. Specific solvent systems can be used to selectively precipitate one isomer, thereby enriching the other.[3]
Q5: Are there any other significant impurities I should be aware of?
A5: Besides the E-isomer, other process-related impurities and degradation products can be present. One identified impurity is desmethyl-endoxifen, which results from the loss of a methyl group.[1] Forced degradation studies have shown that various degradation products can form under acidic, basic, and oxidative conditions.[1] Additionally, endoxifen-related byproducts, which are new chemical entities, can be formed during synthesis.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with persistent impurities in your Z-endoxifen product.
Issue 1: High E-Isomer Content in the Final Product
Symptoms:
-
HPLC or NMR analysis shows a low Z/E ratio.
-
The biological activity of the compound is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high E-isomer content in Z-endoxifen.
Issue 2: Presence of Unknown Impurities
Symptoms:
-
Additional peaks observed in HPLC or other analytical techniques.
-
Difficulty in obtaining a pure final product despite a good Z/E ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown impurities in Z-endoxifen.
Data Presentation
Table 1: Common Analytical Techniques for Z-Endoxifen Impurity Profiling
| Analytical Technique | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantitation of Z- and E-isomers, impurity profiling. | [1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities and degradation products. | [1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of isomeric configuration (2D NMR, NOESY/ROESY). | [1][3] |
Table 2: Recommended Solvents for Z-Endoxifen Purification by Recrystallization
| Step | Solvent(s) | Purpose | Reference |
| Initial Recrystallization | Isopropyl acetate (B1210297), Toluene, Methyl ethyl ketone, Methyl isobutyl ketone | To enrich the Z-isomer in the mother liquor by preferentially crystallizing the E-isomer. | [5][6] |
| Final Recrystallization | Acetone, Methanol (B129727), Ethanol, Methyl acetate | To crystallize the Z-isomer from the enriched mother liquor to achieve high purity. | [5] |
Experimental Protocols
Protocol 1: Purification of Z-Endoxifen by Trituration
This protocol is suitable for enriching the Z-isomer from a mixture of Z- and E-isomers.
-
Dissolution: Dissolve the crude Z/E-endoxifen mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).[3]
-
Precipitation: Slowly add a non-solvent (e.g., methanol or di-isopropyl ether) while stirring until a precipitate forms.[3]
-
Stirring: Continue to stir the suspension for several hours at a controlled temperature (e.g., room temperature or in an ice bath).[3]
-
Filtration: Collect the solid precipitate by vacuum filtration.[3]
-
Washing: Wash the collected solid with a small amount of the cold non-solvent.[3]
-
Drying: Dry the solid under vacuum to obtain the purified Z-endoxifen.[3]
-
Analysis: Analyze the purity and the Z/E ratio of the final product using HPLC and NMR.[3]
Protocol 2: Purification by Recrystallization to Enrich the Z-Isomer
This two-step recrystallization process is designed to separate the Z- and E-isomers effectively.
Step 1: Enrichment of Z-Isomer in the Mother Liquor
-
Dissolution: Dissolve the crude mixture of Z- and E-endoxifen in a suitable first solvent such as isopropyl acetate at an elevated temperature (e.g., 85-88°C).[3][5]
-
Equilibration (Optional): If the initial Z/E ratio is low, heating the solution can help equilibrate the isomers to an approximately 1:1 ratio.[3]
-
Cooling and Crystallization: Slowly cool the solution to a lower temperature (e.g., 15-23°C) to induce the preferential crystallization of the E-isomer.[3][5]
-
Filtration: Filter the mixture to separate the crystalline solid, which is enriched in the E-isomer, from the mother liquor. The mother liquor is now enriched in the Z-isomer.[3][5]
Step 2: Crystallization of Pure Z-Endoxifen
-
Concentration: Concentrate the mother liquor from Step 1 to obtain a solid enriched in Z-endoxifen.[3]
-
Recrystallization: Dissolve this solid in a suitable second solvent, such as acetone, at an elevated temperature.[5]
-
Cooling and Crystallization: Cool the solution to a low temperature (e.g., 1-5°C) and allow the Z-isomer to crystallize.[5]
-
Isolation: Collect the crystalline Z-endoxifen by filtration, wash with a cold solvent, and dry under vacuum to obtain a high-purity product (>99%).[3][5]
Protocol 3: HPLC Method for Z/E Isomer Ratio Determination
This protocol provides a general guideline for determining the Z/E ratio of endoxifen (B1662132) using reverse-phase HPLC.
-
Column: A phenyl-hexyl column or a similar stationary phase suitable for separating isomers.[6][7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.3) and an organic solvent (e.g., methanol or acetonitrile).[1][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: Dissolve a known amount of the endoxifen sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and the aqueous mobile phase).[1]
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The Z- and E-isomers should be well-resolved, allowing for accurate integration of the peak areas to determine their ratio.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
Z-Endoxifen Technical Support Center: A Researcher's Guide to In Vivo Studies
Welcome to the Z-Endoxifen Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, preparation, and handling of Z-endoxifen for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-endoxifen and why is it used in research?
A1: Z-endoxifen is the most clinically significant active metabolite of tamoxifen (B1202), a well-known selective estrogen receptor modulator (SERM). It is a potent antagonist of the estrogen receptor (ER) and is under investigation for the treatment and prevention of ER-positive breast cancer. Direct administration of Z-endoxifen is being explored to bypass the variability in tamoxifen metabolism, which is dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Its dual mechanism of action involves not only blocking ER signaling but also promoting the degradation of the receptor itself. Additionally, Z-endoxifen targets protein kinase C beta 1 (PKCβ1) and certain ESR1 mutations, which are key drivers of endocrine resistance.[1]
Q2: What are the main challenges when preparing Z-endoxifen for in vivo studies?
A2: The primary challenge is its low solubility in aqueous solutions, which is common for many small molecule inhibitors. This can lead to precipitation of the compound, making it difficult to achieve the desired concentration for administration and ensure consistent dosing. Additionally, the Z-isomer can be susceptible to isomerization to the less active E-isomer under certain conditions, although it is generally more stable than 4-hydroxytamoxifen.[2][3]
Q3: Which solvents are recommended for dissolving Z-endoxifen?
A3: Z-endoxifen is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[4] For in vivo studies, it is crucial to use a solvent system that is biocompatible and minimizes toxicity to the animal model.
Q4: Can I prepare a stock solution of Z-endoxifen and store it for later use?
A4: Yes, stock solutions in organic solvents like DMSO or ethanol can be prepared and stored. For long-term storage, it is recommended to keep them at -20°C or -80°C.[5][6] However, aqueous solutions are not recommended for storage for more than one day due to potential stability issues.[4] It is best practice to prepare fresh aqueous dilutions from the stock solution before each experiment.
Solubility Data
Quantitative data on the solubility of Z-endoxifen in various solvents is summarized in the table below for easy reference.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | A clear solution is formed at this concentration.[4][7] |
| Ethanol | ~20 mg/mL | Useful for preparing stock solutions.[4] |
| Dimethylformamide (DMF) | ~20 mg/mL | Another option for creating concentrated stock solutions.[4] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Achieved by first dissolving in ethanol and then diluting with PBS. Aqueous solutions are not recommended for storage.[4] |
| Z-endoxifen Hydrochloride | ||
| DMSO | ≥ 33 mg/mL | The hydrochloride salt form exhibits higher solubility in DMSO. |
Experimental Protocols
Protocol 1: Preparation of Z-Endoxifen for Oral Gavage
This protocol describes the preparation of a Z-endoxifen suspension for administration to mice via oral gavage.
Materials:
-
Z-endoxifen powder
-
Polyethylene glycol 400 (PEG400)
-
Ascorbic acid
-
Sterile water
-
Mortar and pestle (optional, for fine powder)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a 50:50 solution of PEG400 and ascorbic acid.
-
Weighing: Accurately weigh the required amount of Z-endoxifen powder based on the desired final concentration and dosing volume.
-
Suspension: Add the Z-endoxifen powder to the PEG400:ascorbic acid vehicle.
-
Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension. If clumps persist, gentle sonication in a water bath for 5-10 minutes can be beneficial.
-
Administration: The suspension should be administered immediately after preparation to prevent settling of the compound. Mix well before drawing each dose.
This protocol is adapted from a study where Z-endoxifen was prepared as a suspension in PEG400 to ascorbic acid 50:50 for oral gavage in mice.
Protocol 2: Preparation of Z-Endoxifen for Subcutaneous Injection (Pellets)
For long-term, continuous release studies, Z-endoxifen can be administered via subcutaneously implanted pellets.
Materials:
-
Custom-manufactured Z-endoxifen pellets (e.g., from Innovative Research of America)
-
Trocar for pellet implantation
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. Shave and sterilize the implantation site (typically the dorsal flank).
-
Implantation: Make a small incision at the prepared site. Load the Z-endoxifen pellet into the trocar. Insert the trocar subcutaneously and deposit the pellet.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Monitoring: Monitor the animal for any signs of discomfort or infection at the implantation site. Pellets are typically designed for slow release over a specific period (e.g., 30 or 90 days).[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Z-endoxifen has low aqueous solubility. The final concentration may be too high. | First, dissolve Z-endoxifen in a minimal amount of an organic solvent like ethanol or DMSO before slowly adding the aqueous buffer while vortexing.[4] Ensure the final concentration does not exceed its solubility limit in the chosen vehicle. Consider using a co-solvent system or a different vehicle if precipitation persists. For some applications, a suspension formulation may be more appropriate than a true solution. |
| Inconsistent in vivo results | Incomplete dissolution or non-uniform suspension. Degradation of the compound. | Ensure the compound is fully dissolved or the suspension is homogenous before each administration. Prepare fresh solutions for each experiment, especially for aqueous-based formulations.[4] For suspensions, mix thoroughly before drawing each dose. Confirm the stability of Z-endoxifen in your specific formulation and storage conditions. Z-endoxifen is more stable than 4-hydroxytamoxifen, but proper handling is still crucial.[2] |
| Isomerization from Z- to E-endoxifen | Exposure to certain conditions like heat or specific chromatography materials. | While Z-endoxifen is relatively stable, avoid prolonged exposure to high temperatures.[8] When purifying or analyzing, be mindful of the materials used. For instance, standard silica (B1680970) gel chromatography has been reported to cause isomerization.[9] |
| Difficulty dissolving the powder | The compound may be in a crystalline form that is slow to dissolve. | Gentle warming (be cautious of degradation) and sonication can aid in dissolution. Ensure the solvent is of high purity. |
Visualizations
Z-Endoxifen Signaling Pathway
Z-endoxifen primarily acts as a selective estrogen receptor modulator. However, studies have suggested its involvement in other signaling pathways, notably the PI3K/AKT pathway.
Caption: Simplified signaling pathway of Z-endoxifen.
Experimental Workflow: Preparing Z-Endoxifen for Oral Gavage
The following diagram illustrates the workflow for preparing a Z-endoxifen suspension for in vivo oral administration.
Caption: Workflow for Z-endoxifen oral gavage preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (Z)-Endoxifen = 98 HPLC 112093-28-4 [sigmaaldrich.com]
- 8. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Z-Endoxifen Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Z-endoxifen under forced conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that cause Z-endoxifen degradation?
A1: Z-endoxifen is susceptible to degradation under several forced conditions. The most common include acidic, basic, oxidative, thermal, and photolytic stress.[1][2][3] Isomerization to the less active (E)-isomer is a primary degradation pathway, particularly influenced by temperature.[1][2]
Q2: What is the main degradation product of Z-endoxifen?
A2: The primary degradation product of Z-endoxifen under various stress conditions is its geometric isomer, (E)-endoxifen.[1] Other degradation products can also be formed, especially under photolytic conditions.[4][5][6]
Q3: How stable is Z-endoxifen in solution and as a solid?
A3: In solution, Z-endoxifen's stability is influenced by solvent, temperature, and light exposure.[2][7] It can undergo facile conversion to the (E)-isomer at temperatures above 25°C.[1][8] As a solid (bulk drug substance), Z-endoxifen shows good stability when stored at 5°C, but degradation increases at higher temperatures like 25°C and 40°C.[1]
Q4: Are there validated analytical methods to quantify Z-endoxifen and its degradation products?
A4: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed and validated.[1][3][7][9][10] These methods can effectively separate and quantify Z-endoxifen from its (E)-isomer and other degradation products.[1]
Q5: What are the key metabolites of Z-endoxifen?
A5: Key metabolites of Z-endoxifen include norendoxifen, endoxifen (B1662132) catechol, 4'-hydroxy endoxifen, endoxifen methoxycatechol, and endoxifen glucuronide.[9] Analytical methods are available to quantify both the E- and Z-isomers of these metabolites.[9][10]
Troubleshooting Guides
Problem 1: Significant peak corresponding to (E)-endoxifen observed in a fresh Z-endoxifen sample.
-
Possible Cause 1: Improper Storage of Z-endoxifen. Z-endoxifen can isomerize to (E)-endoxifen at temperatures above 25°C.[1][8]
-
Possible Cause 2: High Temperature During Sample Preparation. Elevated temperatures during sample processing can accelerate isomerization.
-
Solution: Maintain low temperatures throughout the sample preparation process. Use cooled solvents and keep samples on ice whenever possible.
-
Problem 2: Rapid degradation of Z-endoxifen in solution during the experiment.
-
Possible Cause 1: Exposure to Light. Z-endoxifen is susceptible to photolytic degradation.[2][4][7]
-
Solution: Prepare and handle all solutions containing Z-endoxifen in amber vials or under yellow light to minimize light exposure.[9]
-
-
Possible Cause 2: Oxidative Stress. Oxidative conditions can lead to significant degradation of Z-endoxifen.[2][3]
-
Solution: If oxidative degradation is suspected, consider degassing solvents and blanketing solutions with an inert gas like nitrogen or argon. The addition of antioxidants, such as ascorbic acid, has been shown to improve the stability of some metabolites in the autosampler.[9]
-
-
Possible Cause 3: Inappropriate pH of the solution. Z-endoxifen shows significant degradation in both acidic and basic conditions.[1][2]
-
Solution: Ensure the pH of the solution is controlled and maintained within a stable range. The use of buffers can help maintain a consistent pH.
-
Problem 3: Poor separation between Z-endoxifen and (E)-endoxifen peaks in HPLC analysis.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. The mobile phase composition, column type, and temperature may not be suitable for resolving the isomers.
-
Solution: Refer to validated stability-indicating HPLC methods.[1][3] A reverse-phase C18 or phenyl-hexyl column with a mobile phase of methanol (B129727)/water or acetonitrile (B52724)/buffer at a controlled pH (e.g., pH 4.3) and temperature (e.g., 30°C) has been shown to be effective.[3][8][11]
-
-
Possible Cause 2: Column Degradation. The performance of the HPLC column may have deteriorated.
-
Solution: Follow the manufacturer's instructions for column washing and regeneration. If performance does not improve, replace the column.
-
Data Presentation
Table 1: Summary of Z-endoxifen Degradation under Forced Conditions
| Stress Condition | Reagent/Details | Temperature | Duration | % Degradation / Remaining Z-endoxifen | Primary Degradant | Reference |
| Acidic | 1.5 N HCl | 60°C | ~24 h | Significant Degradation (≤54% remaining) | (E)-endoxifen | [1] |
| Basic | 0.75 N NaOH | 60°C | ~24 h | Significant Degradation (≤54% remaining) | (E)-endoxifen | [1] |
| Oxidative | 3% H₂O₂ | 60°C (with light and heat) | ~24 h | Significant Degradation | (E)-endoxifen | [1] |
| Oxidative | Not specified | Not specified | Not specified | 17.24% reduction in peak area | Not specified | [3] |
| Thermal | Bulk Drug Substance | 40°C / 75% RH | 3 months | Rapid Degradation (to 87% purity) | Not specified | [1] |
| Photolytic (Sunlight) | In Wastewater | Ambient | 180 min | ≥83% reduction | 8 Phototransformation By-products | [4][5] |
| Photolytic (Sunlight) | In Surface Water | Ambient | 180 min | 60% reduction | 8 Phototransformation By-products | [4][5] |
| Photolytic (UV Light) | In Water | Not specified | 35 s | ≥99.1% elimination | 3 Photodegradation By-products | [12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Z-endoxifen
-
Preparation of Stock Solution: Prepare a stock solution of Z-endoxifen in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and ammonium (B1175870) formate (B1220265) buffer) at a known concentration (e.g., 0.32 mg/mL).[1]
-
Acidic Degradation: Mix an aliquot of the stock solution with 1.5 N HCl. Incubate the solution at 60°C for approximately 24 hours.[1]
-
Basic Degradation: Mix an aliquot of the stock solution with 0.75 N NaOH. Incubate the solution at 60°C for approximately 24 hours.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate the solution at 60°C for approximately 24 hours, with exposure to light.[1]
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C for approximately 24 hours in the dark.[1]
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or natural sunlight for a defined period.
-
Sample Analysis: Prior to analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.16 mg/mL).[1] Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Control: A control sample, protected from stress conditions, should be analyzed concurrently.
Protocol 2: Stability-Indicating HPLC Method
-
Column: Phenyl-hexyl column (e.g., 3 µm, 150 x 4.6 mm).[11]
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.3.[8][11]
-
Mobile Phase B: Methanol with 10 mM Ammonium Formate.[11]
-
Gradient Elution: A suitable gradient program to separate Z-endoxifen from its degradants.
-
Injection Volume: 20 µL.[11]
Visualizations
Caption: Primary degradation pathway of Z-endoxifen under forced conditions.
Caption: Experimental workflow for a forced degradation study of Z-endoxifen.
Caption: Troubleshooting logic for unexpected Z-endoxifen degradation.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of (E)- and (Z)-Endoxifen: Kinetics, By-products Identification and Toxicity Assessment - ProQuest [proquest.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. mriglobal.org [mriglobal.org]
- 12. "Degradation of (E)- and (Z)-Endoxifen: Kinetics, By-products Identific" by Marina Arino Martin [digital.car.chula.ac.th]
- 13. Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Z-endoxifen powder
This technical support center provides best practices for the long-term storage and handling of Z-endoxifen powder. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of Z-endoxifen powder?
A1: For long-term storage, Z-endoxifen powder should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[3][4]
Q2: How long can I store Z-endoxifen powder?
A2: When stored at -20°C, Z-endoxifen powder is stable for at least four years.[2] One supplier suggests a stability of three years at -20°C and two years at 4°C.[1]
Q3: Is Z-endoxifen sensitive to light?
A3: Yes, Z-endoxifen is sensitive to light.[5] Studies have shown that it can degrade when exposed to sunlight or UV radiation.[6][7][8] Therefore, it is crucial to store the powder in a light-protected container, such as an amber vial, and in a dark location.
Q4: What are the signs of degradation of Z-endoxifen powder?
A4: Visual signs of degradation can include a change in color from white or beige to a different hue.[3] However, chemical degradation, such as isomerization to the (E)-endoxifen isomer, may not be visible. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).
Q5: Can I store Z-endoxifen in a solution?
A5: While Z-endoxifen can be dissolved in solvents like DMSO, ethanol (B145695), and DMF, aqueous solutions are not recommended for long-term storage.[2] If you need to store a solution, it is best to prepare aliquots and store them at -80°C for up to six months.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of Z-endoxifen powder due to improper storage. | Verify the storage conditions (temperature, light protection). Perform a purity check using HPLC (see Experimental Protocols section). |
| Powder has changed color | Exposure to light, moisture, or incompatible substances. | Do not use the powder. Dispose of it according to your institution's guidelines for hazardous chemical waste.[5] |
| Difficulty dissolving the powder | The powder may have absorbed moisture or degraded. | Ensure you are using an appropriate solvent. Z-endoxifen is soluble in ethanol and DMSO.[2][3] If solubility issues persist, the powder's integrity may be compromised. |
Quantitative Storage and Stability Data
Table 1: Recommended Storage Conditions and Stability of Z-Endoxifen Powder
| Storage Temperature | Duration | Reference |
| -20°C | ≥ 4 years | [2] |
| -20°C | 3 years | [1] |
| 2-8°C (4°C) | 2 years | [1][3] |
Table 2: Stability of Z-Endoxifen in Solution
| Storage Condition | Duration | Reference |
| In solvent at -80°C | 6 months | [1] |
| In solvent at -20°C | 1 month | [1] |
Experimental Protocols
Protocol: Purity Assessment of Z-Endoxifen Powder by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of Z-endoxifen and detecting the presence of the (E)-isomer impurity.
1. Materials and Reagents:
-
Z-endoxifen powder (sample to be tested)
-
(Z)-Endoxifen reference standard
-
(E)-Endoxifen reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid
-
HPLC-grade water
-
Sample diluent: 50:50 (v/v) acetonitrile and 10 mM ammonium formate buffer (pH 4.3)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
3. Preparation of Mobile Phase and Solutions:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.3 with formic acid.
-
Mobile Phase B: Methanol.
-
Reference Standard Solutions: Accurately weigh and dissolve the (Z)-endoxifen and (E)-endoxifen reference standards in the sample diluent to prepare stock solutions of known concentrations (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh a small amount of the Z-endoxifen powder to be tested and dissolve it in the sample diluent to a final concentration of approximately 0.16 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be used to separate the isomers and any degradation products. A typical gradient might be:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A specific gradient described is 30%-52.5% B over 6 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 244 nm and 286 nm[2]
-
Injection Volume: 10 µL
5. Analysis:
-
Inject the reference standard solutions to determine the retention times of the (Z) and (E) isomers.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the purity of the Z-endoxifen in the sample by determining the area of the Z-endoxifen peak as a percentage of the total peak area of all components.
Visualizations
Caption: Troubleshooting workflow for Z-endoxifen storage.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis | RTI [rti.org]
- 4. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
Avoiding Z-endoxifen precipitation in cell culture media
Welcome to the technical support center for Z-endoxifen. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Z-endoxifen in their experiments, with a specific focus on preventing precipitation in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when working with Z-endoxifen in cell culture.
Issue 1: Precipitate forms in the cell culture medium after adding Z-endoxifen.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Media | Z-endoxifen has low solubility in aqueous solutions like cell culture media. Direct addition of Z-endoxifen powder to the media will likely result in precipitation. |
| Solution: Always prepare a concentrated stock solution in an appropriate organic solvent first, and then dilute it to the final working concentration in your cell culture medium.[1][2][3] | |
| High Final Concentration of Organic Solvent | High concentrations of organic solvents like DMSO or ethanol (B145695) can be toxic to cells and can also cause precipitation when added to the aqueous medium. |
| Solution: Keep the final concentration of the organic solvent in the cell culture medium low, typically below 0.1% to avoid cell toxicity and solubility issues.[4] | |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate, especially at high concentrations. |
| Solution: After diluting the Z-endoxifen stock solution into the medium, mix gently but thoroughly. Visually inspect the medium for any signs of precipitation before adding it to your cells. Consider a brief centrifugation of the final medium to pellet any precipitate before use. | |
| Incorrect Stock Solution Preparation | If the Z-endoxifen is not fully dissolved in the initial stock solution, it will precipitate when diluted into the aqueous cell culture medium. |
| Solution: Ensure the Z-endoxifen is completely dissolved in the organic solvent. If you observe any precipitate in your stock solution upon thawing, warm the vial gently (e.g., at 37°C) and vortex until the solution is clear before making your working dilutions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a Z-endoxifen stock solution?
A1: Ethanol and DMSO are the most commonly used solvents for preparing Z-endoxifen stock solutions.[1][2] Ethanol is often preferred for cell culture applications as it can be less toxic to cells than DMSO at similar concentrations.[4]
Q2: My Z-endoxifen stock solution has a precipitate after storing it at -20°C. What should I do?
A2: Precipitation of Z-endoxifen from stock solutions stored at low temperatures is a known issue.[4] To redissolve the precipitate, warm the vial to room temperature or 37°C and vortex it until the solution becomes clear.[4] It is critical to ensure all the precipitate has redissolved before making your working dilutions to maintain accurate final concentrations.
Q3: How should I store my Z-endoxifen stock solution?
A3: Z-endoxifen stock solutions should be stored at -20°C or -80°C for long-term stability.[5][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: How stable is Z-endoxifen in aqueous solutions like cell culture media?
A4: Aqueous solutions of Z-endoxifen are not recommended for long-term storage. It is best practice to prepare fresh working solutions in your cell culture medium from your stock solution for each experiment. Some sources suggest that aqueous solutions should not be stored for more than one day.[1][2][3]
Q5: What is the recommended final concentration of ethanol or DMSO in the cell culture medium?
A5: To avoid solvent-induced cell toxicity, the final concentration of ethanol or DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[4] Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Data Presentation
Table 1: Solubility of Z-Endoxifen in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [1][2] |
| DMSO | ~2 mg/mL | [1][2] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [2] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Z-Endoxifen Stock Solution in Ethanol
Materials:
-
Z-Endoxifen powder (Molecular Weight: 373.49 g/mol )
-
Absolute ethanol (200 proof, molecular biology grade)
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing: Accurately weigh out 3.735 mg of Z-Endoxifen powder on a calibrated scale.
-
Dissolution: Transfer the powder to a sterile, light-protected microcentrifuge tube. Add 1 mL of absolute ethanol.
-
Mixing: Vortex the tube vigorously until the Z-Endoxifen is completely dissolved and the solution is clear. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM Z-Endoxifen Working Solution in Cell Culture Medium
Materials:
-
10 mM Z-Endoxifen stock solution in ethanol
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM Z-endoxifen stock solution at room temperature. If any precipitate is visible, warm and vortex until it is fully redissolved.[4]
-
Dilution: To prepare a 1 µM working solution, you will perform a 1:10,000 dilution. For example, to prepare 10 mL of working solution, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
Mixing: Gently invert the tube several times to ensure the solution is thoroughly mixed.
-
Final Check: Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution.[1][2]
Visualizations
Caption: Troubleshooting flowchart for Z-endoxifen precipitation.
Caption: Simplified signaling pathways affected by Z-endoxifen.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Endoxifen Isomer Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the conversion of the E-isomer of endoxifen (B1662132) back to the pharmacologically active Z-isomer.
Frequently Asked Questions (FAQs)
Q1: Why is the stereochemistry of endoxifen important for its biological activity?
A1: The Z-isomer of endoxifen is the pharmacologically active form, exhibiting potent anti-estrogenic effects by binding to the estrogen receptor.[1][2] The E-isomer is significantly less active and may even possess some estrogenic properties.[1][3] Therefore, a high Z/E ratio is crucial for the therapeutic efficacy of endoxifen.[1]
Q2: Is it possible to convert the less active E-isomer of endoxifen back to the active Z-isomer?
A2: Yes, the undesired E-isomer can be converted back to a mixture of Z- and E-isomers through a process called equilibration.[1][4] This mixture can then be subjected to separation techniques to isolate the desired Z-isomer, thereby improving the overall yield of the active compound.[1][4]
Q3: What are the primary methods for converting the E-isomer of endoxifen to the Z-isomer?
A3: The most commonly reported methods for the isomerization of E-endoxifen are thermal isomerization and acid-catalyzed isomerization.[1][4][5] Thermal isomerization involves heating the E-isomer in a suitable solvent to achieve an equilibrium mixture of the Z and E isomers.[2][4] Acid-catalyzed isomerization uses a strong acid to achieve a similar equilibrium.[1][5]
Q4: How can the Z- and E-isomers of endoxifen be separated after isomerization?
A4: Common separation techniques include semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), column chromatography on neutral alumina (B75360), and selective recrystallization or trituration.[1] The choice of method often depends on the scale of the synthesis and the desired purity.[1] For larger scale operations, selective recrystallization is often preferred to avoid chromatography.[2][4]
Q5: What analytical techniques are used to determine the Z/E ratio of endoxifen?
A5: The most common analytical methods for determining the isomeric ratio are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Two-dimensional NMR techniques, such as NOESY or ROESY, can definitively confirm the spatial configuration of the isomers.[1]
Troubleshooting Guides
Issue 1: Low Z/E Ratio in the Final Product
-
Symptom: HPLC or NMR analysis of the final product shows a low ratio of the Z-isomer to the E-isomer.
-
Possible Cause: Incomplete isomerization or inefficient separation of the isomers.
-
Troubleshooting Steps:
-
Optimize Isomerization Conditions:
-
Thermal Isomerization: Ensure the correct temperature and heating time are used. For example, heating in isopropyl acetate (B1210297) at 85°C for 2 hours is reported to achieve a ~1:1 equilibrium mixture.[2]
-
Acid-Catalyzed Isomerization: Verify the concentration and type of acid used. Treatment with a strong acid like trifluoroacetic acid in dichloromethane (B109758) can be effective.[5]
-
-
Improve Separation Technique:
-
Recrystallization: The choice of solvent is critical. Isopropyl acetate can be used to preferentially crystallize the E-isomer, leaving the Z-isomer enriched in the mother liquor.[2][4] Subsequent recrystallization of the Z-isomer enriched solid from a different solvent, such as acetone, can further increase purity.[4]
-
Chromatography: Avoid using standard silica (B1680970) gel for column chromatography as it can cause isomerization of the Z-isomer to the E-isomer.[1] Neutral alumina is a more suitable stationary phase for this separation.[1]
-
-
Issue 2: Isomerization of Z-Endoxifen to E-Endoxifen During Purification
-
Symptom: A high Z/E ratio in the crude product decreases significantly after purification by column chromatography.
-
Possible Cause: Z-endoxifen is known to be unstable under acidic conditions, and standard silica gel chromatography can induce isomerization to the E-isomer.[1]
-
Troubleshooting Steps:
-
Avoid Silica Gel: Do not use standard silica gel for column chromatography.
-
Use Neutral Alumina: Purification using column chromatography on neutral alumina has been shown to minimize isomerization.[1]
-
Employ Non-Chromatographic Methods: Utilize trituration or recrystallization as alternative purification methods.[1] Specific solvent systems can be used to selectively precipitate one isomer, allowing for the purification of the other.[1]
-
Detailed Experimental Protocols
Protocol 1: Thermal Isomerization and Enrichment of Z-Endoxifen
This protocol describes the conversion of an E-isomer enriched mixture of endoxifen to a Z-isomer enriched mixture via thermal equilibration followed by selective recrystallization.
1. Isomerization:
- Suspend the endoxifen mixture enriched in the E-isomer (e.g., E/Z ratio of ~70/30) in isopropyl acetate.[2]
- Heat the suspension to 85°C for 2 hours to allow the isomers to equilibrate to an approximately 1:1 ratio in solution.[2]
2. Selective Recrystallization:
- Slowly cool the mixture to 15°C to induce the preferential crystallization of the E-isomer.[2]
- Filter the mixture to separate the crystalline solid, which is enriched in the E-isomer, from the mother liquor.[2]
- The mother liquor is now enriched in the Z-isomer.[2]
3. Isolation and Purification of Z-Endoxifen:
- Concentrate the mother liquor to obtain a solid enriched in Z-endoxifen.
- Further purify the Z-isomer-enriched solid by recrystallization from a different solvent, such as acetone, to achieve high purity (>99%) of the Z-isomer.[4]
Protocol 2: Acid-Catalyzed Isomerization of E-Endoxifen
This protocol outlines the equilibration of the E-isomer to a Z/E mixture using a strong acid.
-
Dissolve the isolated E-isomer of endoxifen in a suitable solvent system such as aqueous strong acid in acetonitrile (B52724) or trifluoroacetic acid in dichloromethane.[5]
-
Allow the reaction to proceed to achieve a clean 1:1 mixture of Z/E isomers.[5]
-
The resulting mixture can then be subjected to separation by semi-preparative RP-HPLC to isolate the pure Z-isomer.[5]
Quantitative Data Summary
| Process Stage | Starting E/Z Ratio | Solvent System | Conditions | Resulting E/Z Ratio in Solution | Resulting E/Z Ratio in Precipitate | Resulting E/Z Ratio in Mother Liquor | Reference |
| Thermal Isomerization | ~70/30 | Isopropyl Acetate | 85°C, 2 hours | ~1/1 | - | - | [2] |
| Selective Recrystallization | ~50/50 | Isopropyl Acetate | Cool to 23°C | - | 68/30 | 19/77 | [2] |
| Acid-Catalyzed Isomerization | Pure E-isomer | Trifluoroacetic acid/Dichloromethane | Not specified | ~1/1 | - | - | [5] |
Visualizations
Caption: Workflow for thermal isomerization and purification of Z-endoxifen.
Caption: Troubleshooting logic for addressing low Z/E ratios.
Caption: Differential interaction of Z- and E-endoxifen with the estrogen receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]
- 5. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(Z)-Endoxifen Bypasses CYP2D6 Metabolism, Offering a Potential Efficacy Advantage Over Tamoxifen in Certain Breast Cancer Patient Subgroups
For researchers, scientists, and drug development professionals, the choice between tamoxifen (B1202) and its active metabolite, (Z)-endoxifen, in the treatment of estrogen receptor-positive (ER+) breast cancer is a nuanced decision, heavily influenced by patient-specific factors, most notably CYP2D6 enzyme activity. While tamoxifen has long been a cornerstone of endocrine therapy, its efficacy is dependent on its metabolic activation to (Z)-endoxifen, a process often impaired in individuals with reduced or absent CYP2D6 function, so-called "poor metabolizers."[1][2] This guide provides a comprehensive comparison of (Z)-endoxifen and tamoxifen, focusing on their differential efficacy in CYP2D6 poor metabolizers, supported by data from key clinical trials.
Tamoxifen, a selective estrogen receptor modulator (SERM), is a prodrug that requires bioactivation by the cytochrome P450 enzyme CYP2D6 to form its most potent antiestrogenic metabolite, (Z)-endoxifen.[1][2] Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in enzyme activity, resulting in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes.[2] In poor metabolizers, the reduced conversion of tamoxifen to (Z)-endoxifen leads to lower plasma concentrations of the active drug, which has been associated with a higher risk of disease recurrence and mortality in some studies.[1][3]
(Z)-endoxifen, as a direct therapeutic agent, circumvents the need for CYP2D6 activation, thereby providing a consistent therapeutic exposure regardless of a patient's metabolic phenotype.[4][5][6] This has prompted clinical investigation into whether direct administration of (Z)-endoxifen could offer a superior therapeutic benefit, particularly in the poor metabolizer population.
Head-to-Head Clinical Trial Evidence: The A011203 Study
The most direct comparison of (Z)-endoxifen and tamoxifen comes from the A011203 trial, a randomized phase II study in postmenopausal women with ER+/HER2- metastatic breast cancer that had progressed on prior aromatase inhibitor therapy.[7][8] This trial provides the most robust data to date on the comparative efficacy of these two agents.
Quantitative Data Summary
| Endpoint | Overall Population | CDK4/6 Inhibitor-Naïve Subgroup |
| Progression-Free Survival (PFS) | ||
| (Z)-Endoxifen (80 mg/day) | 4.3 months | 7.2 months |
| Tamoxifen (20 mg/day) | 1.8 months | 2.4 months |
| Hazard Ratio (HR) | 0.77 (95% CI: 0.49-1.22) | 0.42 (95% CI: 0.22-0.80) |
| p-value | 0.309 | 0.002 |
| Clinical Benefit Rate (CBR) in patients who crossed over to (Z)-Endoxifen after Tamoxifen progression | 28.0% (90% CI: 14.0-46.2%) | N/A |
Data sourced from the A011203 clinical trial abstract.[7][9]
While (Z)-endoxifen did not demonstrate a statistically significant improvement in progression-free survival (PFS) over tamoxifen in the overall study population, a pre-planned subgroup analysis revealed a notable exception. In patients who had not received prior treatment with CDK4/6 inhibitors, (Z)-endoxifen led to a significantly longer PFS compared to tamoxifen (7.2 months vs. 2.4 months, p=0.002).[9] This suggests that (Z)-endoxifen may be a more effective treatment option in earlier lines of therapy for metastatic breast cancer.
Furthermore, for patients whose disease progressed on the tamoxifen arm of the trial, crossing over to receive (Z)-endoxifen resulted in a clinical benefit rate of 28%, indicating that (Z)-endoxifen can still offer a therapeutic option even after tamoxifen failure.[7]
Experimental Protocols
A011203 Trial Methodology
The A011203 study was a randomized, open-label, phase II clinical trial.[8]
-
Patient Population: The study enrolled postmenopausal women with metastatic ER-positive, HER2-negative breast cancer who had previously experienced disease progression on an aromatase inhibitor.[7][8] Patients were required to have an ECOG performance status of 0-2.[8]
-
Treatment Arms: Patients were randomized to receive either (Z)-endoxifen hydrochloride at a dose of 80 mg per day or tamoxifen citrate (B86180) at a dose of 20 mg per day.[7][8]
-
Stratification: Randomization was stratified by prior use of CDK4/6 inhibitors and/or everolimus, the presence of measurable disease, and primary or secondary endocrine resistance.[7][8]
-
Primary Endpoint: The primary endpoint of the study was progression-free survival (PFS).[7][8]
-
Secondary Endpoints: Secondary endpoints included the clinical benefit rate (defined as a complete response, partial response, or stable disease for at least 6 months) and safety.[7]
-
Crossover: Patients randomized to the tamoxifen arm were permitted to cross over to the (Z)-endoxifen arm upon disease progression.[7][8]
Signaling Pathways and Experimental Workflow
To visualize the underlying biological rationale and the clinical trial design, the following diagrams are provided.
Caption: Metabolic activation of Tamoxifen to (Z)-Endoxifen and their action on the Estrogen Receptor.
Caption: Simplified workflow of the A011203 clinical trial comparing (Z)-Endoxifen and Tamoxifen.
Conclusion
The direct administration of (Z)-endoxifen represents a rational therapeutic strategy to overcome the limitations of tamoxifen in CYP2D6 poor metabolizers. While the A011203 trial did not show a universal superiority of (Z)-endoxifen, the significant efficacy benefit observed in the CDK4/6 inhibitor-naïve population highlights its potential as a valuable treatment option in specific clinical settings. For CYP2D6 poor metabolizers, where the production of endogenous endoxifen from tamoxifen is compromised, (Z)-endoxifen ensures the delivery of the active therapeutic agent, potentially leading to improved clinical outcomes. Further research is warranted to delineate the patient populations who would derive the greatest benefit from this targeted approach.
References
- 1. onclive.com [onclive.com]
- 2. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 6. Tamoxifen derivative shows promise as new treatment for common breast cancer type - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Comparing antitumor activity of Z-endoxifen and 4-hydroxytamoxifen
A Comparative Guide to the Antitumor Activity of Z-endoxifen and 4-hydroxytamoxifen (B85900)
For researchers and professionals in the field of oncology and drug development, understanding the nuances of tamoxifen's active metabolites is crucial for advancing the treatment of estrogen receptor-positive (ER+) breast cancer. Tamoxifen (B1202), a prodrug, is metabolized into several compounds, with Z-endoxifen and 4-hydroxytamoxifen (4-OHT) being the most potent in terms of antiestrogenic activity. This guide provides an objective comparison of the antitumor activities of these two key metabolites, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Pharmacological Overview
Both Z-endoxifen and 4-hydroxytamoxifen exhibit a significantly higher binding affinity for the estrogen receptor (ER), approximately 30 to 100 times more potent than tamoxifen itself.[1] This enhanced affinity is central to their ability to competitively antagonize the binding of estradiol (B170435) to the ER, thereby inhibiting the proliferation of ER+ breast cancer cells.
While both metabolites demonstrate comparable potency in in-vitro assays, a critical distinction arises from their pharmacokinetics in patients undergoing tamoxifen therapy.[2] Steady-state plasma concentrations of endoxifen (B1662132) are typically 5 to 10 times higher than those of 4-hydroxytamoxifen.[1] This difference is largely due to their metabolic pathways. 4-hydroxytamoxifen is a primary metabolite of tamoxifen, whereas endoxifen is formed from the primary metabolite N-desmethyltamoxifen, which is present in much higher concentrations.[2] Consequently, Z-endoxifen is considered by many to be the most clinically relevant active metabolite of tamoxifen.
A key mechanistic difference is their effect on ERα protein levels. While 4-hydroxytamoxifen tends to stabilize the ERα protein, high concentrations of Z-endoxifen have been shown to induce its degradation via the proteasome pathway, an action more akin to pure antiestrogens like fulvestrant.[1] This degradation of the receptor could lead to a more profound and sustained inhibition of estrogen signaling.
Data Presentation
The following tables summarize the quantitative data comparing the activity of Z-endoxifen and 4-hydroxytamoxifen.
Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity
| Compound | IC50 (nM) for [3H]estradiol displacement | Relative Binding Affinity (Estradiol = 100) | Reference |
| Z-Endoxifen | ~10.3 - 35 | ~100-fold > Tamoxifen | [3][4] |
| 4-Hydroxytamoxifen | ~3.3 - 10.3 | ~100-fold > Tamoxifen | [3][5] |
| Tamoxifen | ~250 - 500 | 1 | [6] |
Note: IC50 values can vary between studies based on specific assay conditions.
Table 2: In Vitro Cytotoxicity in ER+ Breast Cancer Cell Lines (e.g., MCF-7)
| Compound | IC50 (nM) for Cell Proliferation Inhibition | Cell Line | Reference |
| Z-Endoxifen | 5 - 80 | MCF-7 | [2] |
| 4-Hydroxytamoxifen | ~5 | MCF-7 | [2] |
Note: The IC50 for endoxifen in patients' serum corresponds to this range.[2] Both metabolites are considered to have similar potency at equimolar concentrations.[2]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Dosing | Tumor Model | Key Findings | Reference |
| Z-Endoxifen | 25 and 75 mg/kg (oral) | MCF7AC1 tumor-bearing mice | Superior to tamoxifen and letrozole (B1683767) in reducing tumor volume. | [7] |
| Z-Endoxifen | 50 mg/kg (oral) | Letrozole-resistant MCF7LR mice | Significantly reduced tumor volumes compared to tamoxifen. | [7] |
| Tamoxifen | 500 µ g/day (oral) | MCF7AC1 tumor-bearing mice | Less effective than Z-endoxifen in reducing tumor volume. | [7] |
Note: Direct head-to-head in vivo comparisons of Z-endoxifen and 4-hydroxytamoxifen are less common in published literature; however, Z-endoxifen's superior plasma concentrations following oral administration suggest a potential for greater in vivo efficacy compared to tamoxifen.[8]
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
This assay determines the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, thereby allowing for the calculation of its binding affinity.
Objective: To determine the relative binding affinity (IC50) of Z-endoxifen and 4-hydroxytamoxifen for ERα.
Materials:
-
Receptor Source: Purified recombinant human ERα.[5]
-
Radioligand: [3H]-17β-estradiol.[5]
-
Competitors: Z-endoxifen, 4-hydroxytamoxifen, and unlabeled 17β-estradiol.
-
Assay Buffer: Tris-HCl buffer containing additives such as EDTA and dithiothreitol.[5]
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite.[5]
-
Scintillation cocktail and a liquid scintillation counter.[5]
Procedure:
-
Assay Setup: Prepare a series of tubes containing a fixed concentration of purified ERα and a fixed concentration of [3H]-estradiol.[5]
-
Competition: Add increasing concentrations of unlabeled Z-endoxifen, 4-hydroxytamoxifen, or estradiol to the tubes. Include control tubes with only the radioligand and receptor (for maximum binding) and tubes with a large excess of unlabeled estradiol (for non-specific binding).[5]
-
Incubation: Incubate the mixtures to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge the tubes and collect the supernatant, which contains the receptor-bound radioligand.[5]
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.[5]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the concentration of the competitor that inhibits 50% of the specific binding of [3H]-estradiol (IC50).[5]
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of compounds on cancer cells.
Objective: To determine the IC50 values of Z-endoxifen and 4-hydroxytamoxifen in the ER+ breast cancer cell line, MCF-7.
Materials:
-
MCF-7 human breast cancer cells.[1]
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1] For the assay, phenol (B47542) red-free medium and charcoal-stripped FBS are used to create an estrogen-free environment.[1]
-
Z-endoxifen and 4-hydroxytamoxifen dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]
-
DMSO.[9]
-
96-well plates.
Procedure:
-
Cell Seeding: Culture MCF-7 cells in an estrogen-free medium for at least 72 hours. Trypsinize, count, and seed the cells into 96-well plates at a density of approximately 1,000-1,500 cells per well. Incubate for 24 hours to allow for cell attachment.[1][2]
-
Treatment: Prepare serial dilutions of Z-endoxifen and 4-hydroxytamoxifen in an estrogen-free medium. Remove the medium from the wells and add the medium containing the different concentrations of the test compounds. Incubate for 5-7 days.[1][2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[9][10]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.[1]
In Vivo Tumor Xenograft Model
This protocol outlines the assessment of a compound's antitumor activity in a living organism.
Objective: To compare the in vivo antitumor efficacy of Z-endoxifen and a control/comparator (like tamoxifen) on the growth of ER+ breast cancer xenografts in immunodeficient mice.
Materials:
-
Female athymic nude mice (e.g., BALB/c nude), 5-6 weeks old.[11]
-
MCF-7 human breast adenocarcinoma cells.[11]
-
Matrigel.[11]
-
17β-estradiol pellets (e.g., 0.72 mg, 60-day release).[11]
-
Z-endoxifen and comparator drug (e.g., tamoxifen) for oral administration.[7]
-
Calipers for tumor measurement.
Procedure:
-
Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously into each mouse one day before cell injection to support the initial growth of the estrogen-dependent MCF-7 cells.[11]
-
Tumor Xenograft Establishment: Resuspend MCF-7 cells in Matrigel at a concentration of 1-5 x 10^7 cells/mL. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.[11]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, Z-endoxifen, tamoxifen). Administer the compounds daily via oral gavage at predetermined doses (e.g., Z-endoxifen at 25-75 mg/kg, tamoxifen at 500 µ g/day ).[7]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., using the formula: Volume = (length x width^2) / 2).
-
Endpoint: Continue treatment for a specified period (e.g., 4 weeks). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[7]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth inhibition between the different groups.[7]
Mandatory Visualizations
Caption: Estrogen receptor signaling and antagonism by Z-endoxifen and 4-OHT.
Caption: General workflow for an in vitro cell proliferation (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Z-Endoxifen vs. Aromatase Inhibitors: A Comparative Guide for ER+ Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Z-endoxifen and aromatase inhibitors (AIs) for the treatment of estrogen receptor-positive (ER+) breast cancer. It synthesizes preclinical and clinical data to evaluate their efficacy, mechanisms of action, and roles in overcoming endocrine resistance, with a focus on experimental evidence.
Introduction: The Landscape of Endocrine Therapy
Estrogen receptor-positive (ER+) breast cancer, the most common subtype, is fueled by estrogen. Endocrine therapies, which aim to block estrogen's effects on cancer cells, are a cornerstone of its treatment. For decades, selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and aromatase inhibitors (AIs) have been the standard of care. However, the emergence of resistance to these therapies necessitates the development of novel agents. Z-endoxifen, an active metabolite of tamoxifen, has shown promise in overcoming some of the limitations of existing treatments. This guide will delve into a head-to-head comparison of Z-endoxifen and AIs, providing the latest data to inform research and development.
Mechanisms of Action: Targeting the Estrogen Pathway
The mechanisms of action of Z-endoxifen and aromatase inhibitors, while both targeting the estrogen signaling pathway, are fundamentally different.
Aromatase Inhibitors (AIs) work by blocking the production of estrogen in postmenopausal women.[1] They inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens in peripheral tissues like body fat.[1] This systemic reduction in estrogen levels deprives ER+ breast cancer cells of their primary growth signal.[2] There are two main types of AIs: steroidal inhibitors (e.g., exemestane) that irreversibly bind to and inactivate aromatase, and non-steroidal inhibitors (e.g., anastrozole, letrozole) that reversibly bind to the enzyme's active site.[3]
Z-endoxifen , on the other hand, is a selective estrogen receptor modulator (SERM).[4] It is the most active metabolite of tamoxifen, with a much higher binding affinity for the estrogen receptor—approximately 100 times more potent than tamoxifen itself.[4][5] Unlike AIs, Z-endoxifen does not reduce systemic estrogen levels. Instead, it competitively binds to the estrogen receptor on cancer cells, blocking estrogen from binding and initiating the signaling cascade that leads to cell proliferation.[5] Importantly, Z-endoxifen's conversion from tamoxifen in the liver is dependent on the CYP2D6 enzyme.[6] Direct administration of Z-endoxifen bypasses this metabolic step, ensuring therapeutic drug levels regardless of a patient's CYP2D6 metabolism status.[6][7]
Recent preclinical studies suggest that Z-endoxifen may have additional mechanisms of action beyond ERα antagonism, including the inhibition of protein kinase C beta 1 (PKCβ1), leading to downstream AKT inhibition and apoptosis.[8]
Preclinical Efficacy: Head-to-Head in a Controlled Setting
Preclinical studies using ER+ breast cancer cell lines and xenograft models have provided crucial insights into the comparative efficacy of Z-endoxifen and aromatase inhibitors.
A key study compared the antitumor activity of Z-endoxifen with tamoxifen and letrozole (an AI) in a letrozole-sensitive MCF7 aromatase-expressing model (MCF7AC1).[9] In this model, both 25 mg/kg and 75 mg/kg doses of Z-endoxifen were significantly superior to both the control and tamoxifen in reducing tumor volume at 4 weeks.[9][10] Notably, the higher 75 mg/kg dose of Z-endoxifen was also superior to letrozole.[9][10]
Experimental Protocol: In Vivo Xenograft Study
A representative experimental workflow for these preclinical studies is as follows:
-
Cell Line and Animal Model: Ovariectomized female nude mice are implanted with ER+ breast cancer cells (e.g., MCF7AC1) that are engineered to express aromatase.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into different treatment groups:
-
Control (vehicle)
-
Aromatase inhibitor (e.g., letrozole at 10 μ g/day )
-
Tamoxifen (e.g., 500 μ g/day )
-
Z-endoxifen (e.g., 25 mg/kg and 75 mg/kg)
-
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues for a predefined period (e.g., 4 weeks), or until tumors in the control group reach a maximum allowable size. In studies of acquired resistance, treatment with an AI may continue until tumors start to regrow, at which point a second-line treatment is initiated.[10]
-
Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy of the different treatments. Tumors may also be harvested for further analysis of gene expression and protein markers (e.g., Ki67, ERα target genes).[10]
Clinical Evidence: Z-Endoxifen in AI-Resistant Breast Cancer
Clinical trials are beginning to shed light on the potential of Z-endoxifen, particularly in patients whose disease has progressed on standard endocrine therapies, including aromatase inhibitors.
A first-in-human Phase I study of Z-endoxifen enrolled 41 women with ER+ metastatic breast cancer who had progressed on other treatments.[6][11] A significant portion of these patients had previously been treated with and developed resistance to AIs.[7][11] The study found that Z-endoxifen was safe, had acceptable toxicity, and demonstrated promising antitumor activity, with some patients experiencing prolonged anticancer benefits lasting more than two years.[6]
A randomized Phase II trial (A011203) directly compared Z-endoxifen (80 mg/day) to tamoxifen (20 mg/day) in postmenopausal women with ER+, HER2- metastatic breast cancer who had progressed on a prior AI.[12][13] The results indicated that Z-endoxifen was not significantly superior to tamoxifen in this setting.[12] However, a notable clinical benefit was observed in 28% of patients who crossed over to receive Z-endoxifen after their disease had progressed on tamoxifen.[12]
Currently, the EVANGELINE trial, a Phase II study, is evaluating Z-endoxifen as a neoadjuvant treatment for premenopausal women with ER+/HER2- breast cancer, comparing it to exemestane (B1683764) plus goserelin (B1671991) (an ovarian function suppression agent).[8] This study aims to determine if Z-endoxifen monotherapy can be a potent treatment that avoids the side effects of ovarian function suppression.[8]
Quantitative Data from Clinical Trials
| Trial ID / Study | Phase | Patient Population | Treatment Arms | Key Findings |
| First-in-human | I | 41 women with endocrine-refractory ER+ metastatic breast cancer.[6][11] | Z-endoxifen (dose escalation) | Acceptable toxicity and promising antitumor activity in a heavily pre-treated population, including those with AI resistance.[6] |
| A011203 | II | Postmenopausal women with ER+/HER2- metastatic breast cancer with prior progression on an AI.[12][13] | Z-endoxifen (80 mg/day) vs. Tamoxifen (20 mg/day) | Z-endoxifen was not significantly superior to tamoxifen. Clinical benefit was observed in 28% of patients who crossed over to Z-endoxifen after tamoxifen progression.[12] |
| EVANGELINE (NCT05607004) | II | Premenopausal women with Stage IIA or IIB ER+/HER2- breast cancer.[8] | Z-endoxifen vs. Exemestane + Goserelin | Ongoing. Hypothesizes that Z-endoxifen monotherapy will be effective and avoid the need for ovarian function suppression.[8] |
Resistance Mechanisms and Overcoming Them
Resistance to aromatase inhibitors is a significant clinical challenge. Mechanisms of AI resistance are diverse and can include:
-
Upregulation of ER signaling: Cancer cells can become hypersensitive to low levels of estrogen.
-
Activation of alternative growth factor signaling pathways: Pathways like PI3K/AKT/mTOR can be activated, driving cell growth independently of the estrogen receptor.[14]
-
Mutations in the estrogen receptor gene (ESR1): These mutations can lead to a constitutively active ER that does not require estrogen for activation.
Conclusion and Future Directions
Key comparative points:
-
Mechanism: AIs reduce systemic estrogen levels, while Z-endoxifen directly antagonizes the estrogen receptor.
-
CYP2D6 Metabolism: Z-endoxifen administration bypasses the variability in tamoxifen metabolism, ensuring consistent therapeutic exposure.
Future research, including the results of the EVANGELINE trial and other ongoing studies, will be critical in defining the precise role of Z-endoxifen in the clinical management of ER+ breast cancer. For drug development professionals, Z-endoxifen represents a promising molecule that could address the unmet need of endocrine resistance, potentially as a monotherapy or in combination with other targeted agents.
References
- 1. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
Potency Showdown: Z-Isomer of Endoxifen Demonstrates Superior Estrogenic Antagonism Over E-Isomer
For researchers, scientists, and drug development professionals, a critical evaluation of drug stereoisomers is paramount to understanding therapeutic efficacy. In the realm of selective estrogen receptor modulators (SERMs), endoxifen (B1662132), a key active metabolite of tamoxifen, presents a compelling case study. This guide provides an in-depth comparison of the Z- and E-isomers of endoxifen, underscoring the significantly greater potency of the Z-isomer through supporting experimental data, detailed methodologies, and pathway visualizations.
Endoxifen's biological activity is primarily mediated through its competitive binding to the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers. The geometric isomerism of endoxifen gives rise to Z- and E-isomers, which, despite their chemical similarity, exhibit markedly different pharmacological profiles. The available scientific evidence consistently points to the Z-isomer as the significantly more active and clinically relevant form.[1][2]
Quantitative Comparison of Endoxifen Isomers
The potency of endoxifen isomers can be quantitatively assessed through two primary metrics: their binding affinity to the estrogen receptor (ERα) and their ability to inhibit the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line.
Estrogen Receptor α (ERα) Binding Affinity
The Z-isomer of endoxifen displays a substantially higher binding affinity for ERα compared to the E-isomer. This strong interaction is a prerequisite for its potent antiestrogenic effects. While direct side-by-side Ki or IC50 values for both isomers from a single study are not consistently reported in publicly available literature, the consensus in the scientific community is that the Z-isomer's affinity is significantly greater.[3][4] The E-isomer, in contrast, is often characterized as having weak antiestrogenic or even partial estrogenic properties.[5]
| Isomer | Binding Affinity Metric | Reported Value/Characterization |
| (Z)-Endoxifen | Relative Binding Affinity (RBA) | High (equipotent to 4-hydroxy-tamoxifen)[6] |
| IC50 vs. [3H]estradiol | Low nanomolar range[7] | |
| (E)-Endoxifen | Relative Binding Affinity (RBA) | Low[5] |
Table 1: Estrogen Receptor Binding Affinity of Endoxifen Isomers. This table summarizes the relative binding affinity of the Z- and E-isomers of endoxifen to the estrogen receptor alpha (ERα).
Anti-Proliferative Activity in MCF-7 Breast Cancer Cells
The differential ERα binding affinity directly translates to the anti-proliferative efficacy of the endoxifen isomers in ER-positive breast cancer cells. The Z-isomer is a potent inhibitor of MCF-7 cell growth, with reported IC50 values in the nanomolar range.
| Isomer | IC50 in MCF-7 Cells (Estradiol Deprived) | IC50 in MCF-7 Cells (+1nM Estradiol) |
| (Z)-Endoxifen | ~100 nM[8][9] | ~500 nM[8][9] |
| (E)-Endoxifen | Significantly higher than Z-isomer; weakly anti-estrogenic[5] | Not consistently reported; considered to have low activity |
Table 2: Anti-proliferative Activity of Endoxifen Isomers in MCF-7 Cells. This table presents the half-maximal inhibitory concentration (IC50) values for the Z-isomer of endoxifen in the MCF-7 breast cancer cell line under different conditions. Data for the E-isomer is qualitative, reflecting its lower potency.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Estrogen Receptor (ERα) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the ERα.
Objective: To quantify the binding affinity of Z- and E-endoxifen to ERα by determining their IC50 values.
Materials:
-
Rat uterine cytosol (source of ERα)
-
[³H]-Estradiol (radioligand)
-
Z-endoxifen and E-endoxifen
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol buffer)
-
Hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer and centrifuged to obtain the cytosolic fraction containing ERα.[9]
-
Competitive Binding Reaction: A constant concentration of [³H]-Estradiol and varying concentrations of the competitor (Z- or E-endoxifen) are incubated with the uterine cytosol at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: A hydroxylapatite slurry is added to the incubation mixture to adsorb the receptor-ligand complexes. The mixture is then washed to remove unbound radioligand.
-
Quantification: The radioactivity of the bound [³H]-Estradiol is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol is determined and reported as the IC50 value.
MCF-7 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the anti-proliferative effects of Z- and E-endoxifen on MCF-7 cells by calculating their respective IC50 values.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Z-endoxifen and E-endoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10][11]
-
Compound Treatment: The cells are treated with a range of concentrations of Z- or E-endoxifen. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan (B1609692) crystals.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.
Visualizing the Mechanism of Action
To better understand the biological context of endoxifen's activity, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for comparing isomer potency.
Caption: Estrogen Receptor Signaling and Endoxifen Inhibition.
Caption: Workflow for Comparing Isomer Anti-Proliferative Potency.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Z-Endoxifen Demonstrates Superior In Vivo Antitumor Activity Compared to Tamoxifen in Xenograft Models
For Immediate Release
A comprehensive review of preclinical data reveals that Z-endoxifen, the most active metabolite of tamoxifen (B1202), exhibits significantly greater in vivo antitumor efficacy than its parent drug in estrogen receptor-positive (ER+) breast cancer xenograft models. This comparison guide synthesizes key findings from multiple studies, providing researchers, scientists, and drug development professionals with a detailed analysis of Z-endoxifen's enhanced potency, supported by quantitative data, experimental protocols, and mechanistic insights.
Superior Tumor Growth Inhibition with Z-Endoxifen
Z-endoxifen consistently demonstrates a more potent inhibitory effect on tumor growth in xenograft models compared to tamoxifen. In studies utilizing the ER+ MCF-7 human breast cancer cell line, Z-endoxifen administration resulted in a greater reduction in tumor volume across various dosages.
For instance, in a letrozole-sensitive MCF7 aromatase expressing model (MCF7AC1), Z-endoxifen at doses of 25 mg/kg and 75 mg/kg was significantly more effective at reducing tumor volume at four weeks than tamoxifen (500 μ g/day ).[1][2][3] The higher dose of Z-endoxifen (75 mg/kg) also proved superior to letrozole.[1][2][3] This enhanced activity is also observed in tamoxifen-resistant models, where switching to Z-endoxifen can lead to tumor regression.[4]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Study End (MCF7AC1 Xenografts) | Reference |
| Control | - | Approx. 1200 | [4] |
| Tamoxifen | 500 μ g/day | Significantly higher than Z-endoxifen groups | [1][2][3] |
| Z-Endoxifen | 25 mg/kg | Significantly lower than control and tamoxifen | [1][2][3] |
| Z-Endoxifen | 75 mg/kg | Significantly lower than control, tamoxifen, and letrozole | [1][2][3] |
Note: The table presents a synthesis of findings from the cited studies. Absolute tumor volumes can vary between experiments.
Pharmacokinetic Advantages of Direct Z-Endoxifen Administration
The superior in vivo activity of Z-endoxifen is largely attributed to its pharmacokinetic profile. Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to be converted into its active metabolites, including Z-endoxifen.[5][6][7] This metabolic conversion can be highly variable among individuals due to genetic polymorphisms in CYP2D6.[5]
Direct administration of Z-endoxifen bypasses this metabolic dependency, leading to substantially higher and more consistent plasma concentrations of the active compound.[4][8] Studies in female mice have shown that oral administration of Z-endoxifen results in significantly greater plasma concentrations compared to oral tamoxifen.[4][8][9] For example, oral Z-endoxifen can yield eightfold greater endoxifen (B1662132) concentrations than an equivalent dose of tamoxifen.[4][8]
| Parameter | Tamoxifen Administration | Z-Endoxifen Administration | Reference |
| Metabolic Dependence | Requires CYP2D6-mediated activation | Bypasses CYP2D6 metabolism | [5][6][7] |
| Active Metabolite Levels | Lower and more variable plasma concentrations of Z-endoxifen | Higher and more consistent plasma concentrations of Z-endoxifen | [4][8][9] |
| Bioavailability | Dependent on metabolic conversion | Higher oral bioavailability of the active compound | [9] |
Mechanism of Action: More Than Competitive Inhibition
Both tamoxifen and Z-endoxifen exert their anticancer effects primarily by competitively binding to the estrogen receptor, blocking estrogen-induced cell proliferation. However, evidence suggests that Z-endoxifen possesses additional mechanisms of action that contribute to its enhanced efficacy.
Z-endoxifen has been shown to not only block ERα signaling but also to induce its degradation, a mechanism not as prominent with tamoxifen.[10] Furthermore, at clinically relevant concentrations, Z-endoxifen can uniquely target signaling kinases such as PI3K/AKT, leading to reduced expression of phosphorylated and total AKT in resistant tumors.[11] This dual action of ER antagonism and degradation, coupled with effects on other critical signaling pathways, likely underlies its superior antitumor activity, particularly in endocrine-resistant settings.
Experimental Protocols
MCF-7 Xenograft Mouse Model Protocol
-
Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in standard conditions.
-
Animal Model: Female, 4- to 6-week-old, ovariectomized athymic nude mice (e.g., BALB/c) are used.
-
Tumor Implantation: 2.5 x 10^6 MCF7AC1 cells are suspended in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel and injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ≥ 300 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
Control: Vehicle control administered.
-
Tamoxifen: Administered at a dose of 500 μ g/day .
-
Z-Endoxifen: Administered at doses of 25 mg/kg and 75 mg/kg.
-
-
Tumor Measurement: Tumor volume is measured weekly using calipers and calculated using the formula: (Length × Width²) / 2.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., Wilcoxon rank-sum tests) are used to compare tumor volumes and the area under the curve between treatment groups.
-
Endpoint Analysis: At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for markers like Ki67 and ERα, and gene expression analysis.
Visualizing the Pathways
To better understand the underlying biological processes, the following diagrams illustrate the metabolic pathway of tamoxifen and the experimental workflow for the in vivo comparison.
Caption: Tamoxifen metabolism to its active form, Z-endoxifen, and the direct action of administered Z-endoxifen on the estrogen receptor.
Caption: Workflow for comparing the in vivo efficacy of Z-endoxifen and tamoxifen in a xenograft model.
References
- 1. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen [mdpi.com]
- 8. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Z-Endoxifen and 4-OHT: A Comparative Analysis of Gene Expression in Breast Cancer Cells
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the active metabolites of tamoxifen (B1202) is critical for advancing breast cancer therapeutics. This guide provides an objective comparison of the gene expression profiles in cells treated with Z-endoxifen versus 4-hydroxytamoxifen (B85900) (4-OHT), supported by experimental data.
Z-endoxifen and 4-hydroxytamoxifen (4-OHT) are key active metabolites of the widely prescribed breast cancer drug, tamoxifen. Both are selective estrogen receptor modulators (SERMs) that exert their anti-cancer effects primarily by competitively binding to the estrogen receptor alpha (ERα), thereby inhibiting estrogen-driven cell proliferation. While structurally similar, their metabolic pathways and potential for differing biological activities have prompted detailed investigations into their comparative effects on gene expression.
Strikingly Similar Gene Regulation in Estrogen-Sensitive Breast Cancer Cells
Seminal studies on the global gene expression profiles of Z-endoxifen and 4-OHT in the ER-positive MCF-7 breast cancer cell line have revealed a high degree of similarity in their transcriptional regulatory activities. A pivotal study demonstrated that in the presence of 17β-estradiol (E2), 4-OHT and Z-endoxifen regulated a comparable number of genes.[1][2] The vast majority of these genes were also responsive to E2, underscoring the primary role of both metabolites in modulating the estrogen signaling pathway.[1][2]
Further analysis revealed a significant overlap in the sets of genes regulated by both compounds. Crucially, the fold-changes in the expression of these co-regulated genes were highly correlated, with a squared correlation coefficient (R²) of 0.99 for both estrogen-sensitive and estrogen-insensitive genes.[1][2] This near-perfect correlation strongly suggests that, under these conditions, Z-endoxifen and 4-OHT exert almost identical effects on the transcriptome of estrogen-sensitive breast cancer cells.
| Feature | 4-Hydroxytamoxifen (4-OHT) | Z-Endoxifen |
| Total Genes Affected (in the presence of E2) | 2,444 | 2,390 |
| Overlapping E2-Sensitive Genes Regulated | 1,365 | 1,365 |
| Correlation of Fold Effects (E2-Sensitive Genes) | R² = 0.99 | R² = 0.99 |
| Overlapping E2-Insensitive Genes Regulated | 249 | 249 |
| Correlation of Fold Effects (E2-Insensitive Genes) | R² = 0.99 | R² = 0.99 |
Table 1: Summary of a comparative global gene expression analysis in MCF-7 cells treated with 4-OHT and Z-endoxifen in the presence of E2. The data highlights a high degree of similarity in their regulatory effects.[1][2]
While the global gene expression patterns are overwhelmingly similar, subtle differences have been validated through real-time polymerase chain reaction (RT-PCR) for a small subset of genes. Unfortunately, the specific identities of these five differentially regulated genes from the key study by Lim et al. (2006) are not detailed in the publicly available abstracts.[1][2]
Divergent Gene Expression Profiles in Endocrine-Resistant Breast Cancer Cells
In contrast to the similarities observed in endocrine-sensitive cells, emerging evidence suggests that Z-endoxifen and 4-OHT may elicit distinct gene expression changes in the context of acquired resistance to endocrine therapy. The development of tamoxifen resistance is a significant clinical challenge, and understanding how its active metabolites behave in this setting is crucial.
Studies on endoxifen-resistant breast cancer cell lines have shown that they are phenotypically and molecularly distinct from 4-OHT-resistant cells.[3] Endoxifen resistance is often associated with a loss of ERα expression and estrogen insensitivity, characteristics that are more akin to fulvestrant (B1683766) (ICI) resistance.[3] This fundamental difference in the resistant phenotype implies that the downstream gene expression profiles would also diverge significantly.
For instance, in 4-OHT-resistant MCF-7 cells, the expression of well-known estrogen receptor target genes like the progesterone (B1679170) receptor (PGR) and trefoil factor 1 (TFF1) can still be induced by E2.[3] However, in endoxifen-resistant models, E2 fails to induce these genes, indicating a more profound disruption of the ER signaling pathway.[3] These findings suggest that the mechanisms of resistance to Z-endoxifen and 4-OHT may involve distinct alterations in gene expression programs.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to compare the effects of Z-endoxifen and 4-OHT on gene expression.
Cell Culture and Treatment for Gene Expression Analysis
-
Cell Line: MCF-7 human breast adenocarcinoma cells (ER-positive) are a standard model.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Hormone Deprivation: To eliminate the influence of hormones in the serum, cells are switched to a phenol (B47542) red-free medium containing charcoal-stripped FBS for 3-5 days prior to treatment. This process synchronizes the cells and sensitizes them to subsequent hormonal treatments.
-
Treatment: Cells are then treated with a vehicle control (e.g., ethanol), 17β-estradiol (E2; e.g., 10 nM) to simulate an estrogenic environment, 4-hydroxytamoxifen (e.g., 100 nM), or Z-endoxifen (e.g., 100 nM) for a specified duration, typically 24 to 48 hours.
Microarray Analysis for Global Gene Expression Profiling
-
RNA Isolation: Following treatment, total RNA is extracted from the cells using a method such as TRIzol reagent or a column-based kit. The quality and integrity of the RNA are assessed using spectrophotometry and capillary electrophoresis.
-
cRNA Preparation and Hybridization: The isolated RNA is then used as a template to synthesize biotin-labeled complementary RNA (cRNA). This labeled cRNA is subsequently fragmented and hybridized to a microarray chip, such as the Affymetrix U133A GeneChip Array.
-
Scanning and Data Acquisition: The microarray chip is washed and stained with a fluorescent dye that binds to the biotin (B1667282) label. The chip is then scanned to detect the fluorescence intensity at each probe, which corresponds to the level of gene expression.
-
Data Analysis: The raw data is normalized to account for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the different treatment groups (e.g., Z-endoxifen vs. 4-OHT).
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Validation
-
Reverse Transcription: A portion of the isolated total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: Specific primers are designed to amplify the cDNA of the genes of interest identified from the microarray analysis, as well as a housekeeping gene (e.g., GAPDH) for normalization.
-
Quantitative PCR: The PCR reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The fluorescence is measured in real-time during the PCR amplification cycles.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target genes is then calculated after normalization to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both Z-endoxifen and 4-OHT is the modulation of the estrogen receptor signaling pathway.
The experimental workflow for comparing the gene expression profiles of cells treated with Z-endoxifen and 4-OHT is a multi-step process that involves cell culture, treatment, RNA analysis, and data interpretation.
References
- 1. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Z-Endoxifen and Tamoxifen
For Immediate Release to the Scientific Community
This guide offers a detailed comparison of the side effect profiles of Z-endoxifen and its parent drug, tamoxifen (B1202), curated for researchers, scientists, and professionals in drug development. The following analysis is based on available clinical trial data and preclinical research, providing a quantitative and methodological overview to inform ongoing and future research in endocrine therapy for hormone receptor-positive breast cancer.
Executive Summary
Z-endoxifen, the most active metabolite of tamoxifen, has been developed as a therapeutic agent to overcome the limitations of tamoxifen associated with CYP2D6 enzyme metabolism variability. Clinical investigations have sought to determine if direct administration of Z-endoxifen not only provides a more consistent therapeutic effect but also a more favorable side effect profile compared to tamoxifen. This guide synthesizes the key findings on the safety and tolerability of these two selective estrogen receptor modulators (SERMs).
Comparative Side Effect Profile: Quantitative Data
The following table summarizes the incidence of adverse events observed in key clinical trials comparing Z-endoxifen and tamoxifen. The primary source of direct comparative data is the randomized phase II clinical trial A011203 (NCT02311933), which compared Z-endoxifen (80 mg/day) to tamoxifen (20 mg/day) in postmenopausal women with metastatic estrogen receptor-positive (ER+), HER2-negative breast cancer who had progressed on aromatase inhibitor therapy.
| Adverse Event Category | Z-Endoxifen | Tamoxifen | Citation |
| Severe (Grade 3+) Toxicities | [1][2] | ||
| Hypertriglyceridemia | 3 patients | 0 patients | [1][2] |
| Hypertension with Stroke | 0 patients | 1 patient | [1][2] |
| Thromboembolic Event | 0 patients | 1 patient | [1][2] |
| Abdominal, Bone, and Liver Pain | 0 patients | 1 patient | [1][2] |
| Commonly Reported Side Effects (General) | [3][4][5][6] | ||
| Hot Flashes | Reported | Frequently Reported | [3][4][5][6] |
| Mood Swings/Changes | Reported | Reported | [3][6] |
| Vaginal Discharge | Reported | Frequently Reported | [3][5][6] |
| Nausea | Reported | Reported | [3][6] |
| Fatigue | Reported | Reported | [5][6] |
| Other Notable Side Effects | [7][8] | ||
| Eye Toxicity (e.g., Cataracts) | Not observed in some studies | Associated with high doses | [7][8] |
| Neurotoxicity | Not associated in some studies | Associated with high doses | [7][8] |
| Risk of Uterine Cancer | Increased risk | [9] |
Experimental Protocols
A011203 Phase II Trial Methodology
The primary source of direct comparative safety data is the randomized, open-label, phase II trial (A011203).
-
Patient Population: The study enrolled postmenopausal women with metastatic ER+, HER2-negative breast cancer who had documented disease progression during or after treatment with an aromatase inhibitor.[1]
-
Treatment Arms:
-
Primary Outcome: The primary endpoint of the study was progression-free survival.[10]
-
Secondary Outcomes: Secondary objectives included the assessment of the safety profile of each agent, tumor response rate, and median progression-free survival for patients who crossed over to the Z-endoxifen arm after progression on tamoxifen.[10]
-
Toxicity Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The abstract from the 2019 San Antonio Breast Cancer Symposium reported on severe (Grade 3+) toxicities.[1][2]
Signaling Pathways and Mechanism of Action
Both tamoxifen and Z-endoxifen are SERMs that competitively inhibit the binding of estrogen to the estrogen receptor (ER), thereby blocking estrogen-stimulated growth of ER-positive breast cancer cells. However, their mechanisms and potencies differ.
Tamoxifen is a prodrug that requires metabolic activation by the cytochrome P450 enzyme CYP2D6 to be converted into its more active metabolites, primarily Z-endoxifen.[11] Z-endoxifen has a significantly higher binding affinity for the estrogen receptor and is a more potent antiestrogen (B12405530) than tamoxifen itself.[12] By administering Z-endoxifen directly, the variability in therapeutic efficacy due to CYP2D6 polymorphisms is bypassed.[11]
Preclinical studies suggest that Z-endoxifen may possess anti-tumor activities beyond its effect on the estrogen receptor. Research has indicated that Z-endoxifen, but not tamoxifen, can bind to and inhibit protein kinase C beta 1 (PKCβ1).[13] Furthermore, Ingenuity Pathway Analysis has revealed that Z-endoxifen may uniquely target signaling kinases such as ATM and the PI3K/AKT pathway.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drugs.com [drugs.com]
- 4. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. breastcancer.org [breastcancer.org]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Tamoxifen treatment and gynecologic side effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 12. youtube.com [youtube.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Receptor Alpha (ERα) Binding Affinity for Tamoxifen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of tamoxifen (B1202) and its primary metabolites to the Estrogen Receptor Alpha (ERα), a key interaction in the treatment of ER-positive breast cancer. The data presented is supported by experimental findings from multiple studies to offer a comprehensive overview for researchers and professionals in drug development.
Quantitative Analysis of ERα Binding Affinity
Tamoxifen is a prodrug that is extensively metabolized into several active compounds. The therapeutic efficacy of tamoxifen is largely attributed to its metabolites, which exhibit significantly higher binding affinities for ERα. The most clinically relevant metabolites are 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). N-desmethyltamoxifen is another major metabolite, though it is less potent.
The following table summarizes the relative binding affinities (RBA) of tamoxifen and its key metabolites for ERα, with estradiol (B170435) serving as the reference ligand with 100% affinity.
| Compound | Relative Binding Affinity (RBA) for ERα vs. Estradiol | Fold-Increase in Affinity vs. Tamoxifen | Key Findings |
| Estradiol | 100% | - | Endogenous ligand with high affinity. |
| Tamoxifen | ~1-2%[1] | - | Parent drug with relatively low affinity for ERα. |
| 4-Hydroxytamoxifen (4-OHT) | ~100% (Equal to Estradiol)[2][3] | 25-100x[1][2][4][5] | A highly potent active metabolite. Its affinity is comparable to estradiol. |
| Endoxifen | ~100% (Equipotent to 4-OHT)[1][6] | ~100x[6][7] | Considered the principal active metabolite due to its higher plasma concentrations compared to 4-OHT.[1] |
| N-desmethyltamoxifen | <1% of Tamoxifen's affinity[2] | <1x | A major metabolite but with significantly lower binding affinity for ERα compared to tamoxifen. |
Experimental Protocols
The determination of binding affinities for tamoxifen and its metabolites to ERα is predominantly conducted using competitive radioligand binding assays. This method measures the ability of a test compound (e.g., a tamoxifen metabolite) to displace a radiolabeled ligand from the receptor.
Competitive Radioligand Binding Assay for ERα
Objective: To determine the relative binding affinity of tamoxifen and its metabolites for ERα by measuring their ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Receptor Source: Human ERα, which can be sourced from human breast carcinoma cell lines (e.g., MCF-7) or recombinant protein expression systems.[2][8]
-
Radioligand: [³H]-17β-estradiol, a high-affinity radiolabeled ligand for ERα.
-
Competitors: Tamoxifen, 4-hydroxytamoxifen, endoxifen, N-desmethyltamoxifen, and unlabeled 17β-estradiol (as a positive control).
-
Assay Buffer: A suitable buffer to maintain protein stability and binding, such as a Tris-HCl buffer with additives like EDTA and dithiothreitol.
-
Separation Method: A method to separate receptor-bound from unbound radioligand, such as hydroxylapatite or dextran-coated charcoal.
Procedure:
-
Preparation of Receptor: A cytosolic fraction containing ERα is prepared from the chosen source. The total protein concentration is determined using a standard protein assay.
-
Incubation: A constant concentration of [³H]-estradiol and the ERα preparation are incubated with varying concentrations of the competitor compounds (tamoxifen and its metabolites).
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[6]
-
Separation: The receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.
Visualizing Key Pathways
To better understand the context of ERα binding, the following diagrams illustrate the metabolic conversion of tamoxifen and the general workflow of the binding assay.
References
- 1. Pharmacogenomic diversity of tamoxifen metabolites and estrogen receptor genes in Hispanics and non-Hispanic whites with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Auraptene Boosts the Efficacy of the Tamoxifen Metabolites Endoxifen and 4-OH-Tamoxifen in a Chemoresistant ER+ Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Endoxifen (Z-isomer)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of active pharmaceutical ingredients like Endoxifen (B1662132) (Z-isomer) is paramount to maintaining a secure laboratory environment and preventing environmental contamination. As the primary active metabolite of Tamoxifen (B1202), Endoxifen is a potent selective estrogen receptor modulator (SERM) and is classified as a hazardous drug.[1][2][3] Adherence to strict disposal protocols is essential. This guide provides immediate, step-by-step operational procedures for the proper disposal of Endoxifen, in line with established safety guidelines for hazardous pharmaceuticals.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes double nitrile gloves, a lab coat or gown, and safety glasses or goggles.[4][5] All handling of Endoxifen powder or solutions, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5] An emergency eyewash station should be readily accessible.[4][6]
Waste Segregation and Disposal Plan
Proper disposal begins with correct waste segregation at the point of generation. All waste contaminated with Endoxifen must be treated as hazardous waste. Do not dispose of Endoxifen or its contaminated materials down the sink or in regular trash containers.[7]
A logical workflow for Endoxifen disposal is crucial for safety and compliance. The following diagram illustrates the decision-making process for handling different types of Endoxifen-contaminated waste.
Summary of Endoxifen Waste Disposal Procedures
The following table summarizes the proper disposal methods for various types of waste contaminated with Endoxifen (Z-isomer).
| Waste Type | Disposal Container | Procedure |
| Unused/Expired Endoxifen | Labeled Hazardous Chemical Waste Container | Collect all unused or expired solid Endoxifen and place it in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (disposable) | Labeled Hazardous Waste Bag/Container (Yellow Bin) | Includes items such as contaminated gloves, absorbent pads, and plasticware. These should be collected in a designated, labeled hazardous waste container.[8] |
| Contaminated Glassware (reusable) | N/A | Decontaminate by soaking in 10% bleach for 24 hours or by triple rinsing with a suitable solvent (e.g., ethanol), followed by washing with soap and water.[5][6] Collect all rinsate as hazardous liquid waste. |
| Aqueous Solutions of Endoxifen | Labeled Hazardous Liquid Waste Container | Collect all aqueous solutions containing Endoxifen in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. Do not pour down the drain.[7] |
| Contaminated Sharps | Puncture-proof Sharps Container for Hazardous Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container intended for incineration.[5][7] |
| Animal Bedding | Labeled Hazardous Waste Bag | Bedding from animals treated with Endoxifen is considered hazardous for at least seven days post-administration and must be disposed of as hazardous waste.[9] |
Step-by-Step Disposal Protocols
-
Segregation : At the point of generation, immediately place all disposable items contaminated with Endoxifen, such as gloves, absorbent pads, and empty vials, into a designated hazardous waste container.[5][8]
-
Container Labeling : Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the name of the chemical (Endoxifen), and the associated hazards.
-
Storage : Keep the waste container sealed when not in use and store it in a designated, secure area away from general lab traffic.
-
Final Disposal : Once the container is full, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[7]
-
Surface Decontamination : For spills within a fume hood, absorb the liquid with a finely-powdered liquid-binding material.[10] Decontaminate the surface by scrubbing with alcohol or soap and water.[7][10] All cleanup materials must be disposed of as solid hazardous waste.
-
Liquid Waste Collection : Collect all unwanted solutions containing Endoxifen and rinsate from decontaminated glassware into a dedicated, sealed, and properly labeled hazardous liquid waste container.
-
pH Neutralization : While specific chemical deactivation methods for Endoxifen are not well-established, it is important to note that its photodegradation can be influenced by environmental factors, though pH has been shown to have no significant effect.[11] Therefore, neutralization is not a required step for disposal.
-
Final Disposal : Store the sealed liquid waste container in a secondary containment bin in a designated waste accumulation area. Contact your EHS department for pickup and disposal in accordance with federal, state, and local regulations.[10]
It is imperative to consult your institution's specific waste management guidelines, as they may have additional requirements for the disposal of hazardous pharmaceutical waste.[8][9] By following these procedures, you can ensure the safe and compliant disposal of Endoxifen (Z-isomer), protecting both laboratory personnel and the environment.
References
- 1. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impairment of endoxifen formation in tamoxifen‐treated premenopausal breast cancer patients carrying reduced‐function CYP2D6 alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profound reduction in tamoxifen active metabolite endoxifen in a breast cancer patient treated with rifampin prior to initiation of an anti-TNFα biologic for ulcerative colitis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. onclive.com [onclive.com]
- 9. uwo.ca [uwo.ca]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling Endoxifen (Z-isomer)
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Endoxifen (Z-isomer) in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment.
I. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and ingestion of Endoxifen (Z-isomer). The toxicological properties of Endoxifen have not been thoroughly investigated, but it may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation.[1]
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with chemically resistant nitrile gloves is recommended.[2][3][4] | Prevents skin contact and absorption. Double gloving allows for frequent changing of the outer glove, especially during prolonged handling.[5] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield where splashes may occur.[2][3][6] | Protects eyes from airborne powder particles and potential splashes of solutions. |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N100) or a full-face respirator if dust cannot be contained, if exposure limits are exceeded, or if irritation is experienced.[2][6] | Minimizes the inhalation of airborne particles, especially when handling the solid compound. |
| Body Protection | A lab coat, possibly fire/flame resistant and impervious, should be worn.[1][2][6] | Provides a barrier to prevent contamination of personal clothing. |
| Foot Protection | Closed-toe shoes are required at all times in the laboratory.[2][5] | Protects feet from spills and falling objects. |
II. Operational Plan: Preparation of an Endoxifen (Z-isomer) Stock Solution
This protocol details the step-by-step procedure for safely preparing a stock solution from solid Endoxifen (Z-isomer).
Experimental Protocol:
-
Preparation and Engineering Controls:
-
All work involving solid Endoxifen (Z-isomer) and the initial solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust.[2][3][5]
-
Designate a specific area within the fume hood for this work. Cover the work surface with plastic-backed absorbent pads to contain any potential spills.[5][7]
-
-
Pre-weighing and Tare:
-
Don all required PPE as detailed in the table above.
-
Place a pre-labeled, sealable container (e.g., a vial) on the analytical balance within the fume hood.
-
Tare the balance.
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of Endoxifen (Z-isomer) powder to the tared container.
-
Perform this transfer slowly and deliberately to avoid generating airborne dust.
-
Once the desired weight is achieved, securely seal the container.
-
-
Solvent Addition and Dissolution:
-
While still inside the fume hood, unseal the container.
-
Using a calibrated pipette, add the appropriate solvent (e.g., DMSO, ethanol) to the container.[2]
-
Reseal the container and mix gently by inversion or vortexing until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Ensure the container is clearly labeled with the chemical name (Endoxifen (Z-isomer)), concentration, solvent, preparation date, and appropriate hazard warnings.
-
Store the solution according to the supplier's recommendations, typically at -20°C or -80°C for long-term stability.[8]
-
-
Post-Procedure Decontamination:
-
Wipe down the balance and the work surface within the fume hood with a suitable decontaminating solution (e.g., 70-75% ethanol (B145695) or a dilute bleach solution), followed by soap and water.[2][3]
-
Dispose of all contaminated materials, including the absorbent pads and outer gloves, as hazardous waste.[5]
-
Wash hands and arms thoroughly with soap and water after removing PPE.[2]
-
III. Disposal Plan
All waste contaminated with Endoxifen (Z-isomer) must be treated as hazardous waste and disposed of according to institutional and local regulations.[2][3]
Disposal Procedures:
-
Solid Waste:
-
Liquid Waste:
-
Sharps:
-
Decontamination of Reusable Glassware:
-
Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing.[5]
-
IV. Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for Endoxifen (Z-isomer).
Caption: Workflow for safely handling Endoxifen (Z-isomer).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unthsc.edu [unthsc.edu]
- 6. echemi.com [echemi.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
